2-chloro-N-(2-chloropropyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-chloropropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NO/c1-4(7)3-8-5(9)2-6/h4H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGMOIQCKQPQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-N-(2-chloropropyl)acetamide: Technical Profile & Synthetic Utility
This guide provides an in-depth technical analysis of 2-chloro-N-(2-chloropropyl)acetamide (CAS 100791-98-8), a specialized bis-electrophilic intermediate. The content is structured for researchers in organic synthesis, agrochemical development, and impurity profiling.
Executive Summary
2-chloro-N-(2-chloropropyl)acetamide (CAS 100791-98-8) is a bifunctional organic intermediate characterized by two distinct electrophilic sites: an
Chemical Identity & Physicochemical Profile[1][2][3][4]
This compound is an aliphatic amide featuring a secondary amine backbone substituted with a chloroacetyl group and a 2-chloropropyl chain.
Identification Data
| Parameter | Detail |
| CAS Registry Number | 100791-98-8 |
| IUPAC Name | 2-chloro-N-(2-chloropropyl)acetamide |
| Molecular Formula | C |
| Molecular Weight | 170.04 g/mol |
| SMILES | CC(Cl)CNC(=O)CCl |
| InChI Key | QVPDZTDSBXMVOO-UHFFFAOYSA-N (Monohydrochloride form analog) |
| Structure Description | Secondary amide with terminal Cl on the acetyl group and internal Cl on the propyl chain. |
Physicochemical Properties (Experimental & Predicted)
Note: Specific experimental data for this CAS is limited; values below are synthesized from homolog data and computational models.
| Property | Value / Description |
| Physical State | Liquid (at STP) or low-melting solid |
| Boiling Point | ~115–120 °C (at 1–2 mmHg) / Predicted: ~270 °C (at 760 mmHg) |
| Density | ~1.25 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol.[1] Sparingly soluble in water. |
| Partition Coefficient (LogP) | ~0.8–1.1 (Predicted) |
| Reactivity | High (Alkylating agent; susceptible to hydrolysis) |
Synthesis & Production Logic
The synthesis of 2-chloro-N-(2-chloropropyl)acetamide follows a classic Schotten-Baumann acylation pathway. The causality behind the choice of reagents and conditions is critical to prevent polymerization or self-alkylation.
Reaction Mechanism
The core transformation involves the nucleophilic attack of 1-amino-2-chloropropane (or 2-chloropropylamine) on the carbonyl carbon of chloroacetyl chloride .
-
Reagent Choice: Chloroacetyl chloride is preferred over chloroacetic anhydride due to higher reactivity, ensuring complete conversion of the sterically hindered secondary amine (if present) or the primary amine.
-
Base Selection: A non-nucleophilic base (e.g., Triethylamine or DIPEA) is essential to scavenge the HCl byproduct without attacking the alkyl chloride sites.
DOT Diagram: Synthetic Pathway
The following diagram illustrates the synthesis workflow and the competing side reactions that must be controlled.
Caption: Figure 1. Step-wise synthetic pathway for 2-chloro-N-(2-chloropropyl)acetamide showing critical process control points.
Detailed Experimental Protocol
-
Preparation: Charge a 3-neck round-bottom flask with 1-amino-2-chloropropane hydrochloride (1.0 eq) and dry Dichloromethane (DCM) (10 V).
-
Neutralization: Cool to 0°C. Add Triethylamine (TEA) (2.2 eq) dropwise. Why? The first equivalent frees the amine; the second scavenges the HCl generated during acylation.
-
Acylation: Add Chloroacetyl chloride (1.05 eq) dissolved in DCM dropwise over 30 minutes, maintaining internal temperature <5°C. Control: Exotherms can lead to bis-acylation.
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO
(to remove acid). -
Isolation: Dry over MgSO
, filter, and concentrate under reduced pressure.
Reactivity & Applications
Bis-Electrophilic Nature
This molecule possesses two electrophilic carbons:
-
C-Cl (Acyl): Highly reactive toward nucleophilic substitution (S
2). -
C-Cl (Alkyl): Moderately reactive, requiring stronger nucleophiles or elevated temperatures.
Heterocycle Synthesis
The primary application of this scaffold is in cyclization reactions . Treating CAS 100791-98-8 with dinucleophiles (e.g., hydrazine, primary amines, or thiols) can yield 6-membered heterocycles such as piperazinones or morpholinones .
Agrochemical Relevance
While not an active ingredient itself, this compound serves as a structural reference standard for impurities in chloroacetanilide herbicides (e.g., Metolachlor, Alachlor). In metabolic studies, the cleavage of the aromatic ring or degradation of the side chain can yield similar aliphatic chloroacetamides, making this compound valuable for:
-
Impurity Profiling: Validating HPLC retention times for process byproducts.
-
Toxicology: Assessing the genotoxic potential of alkylating chloroacetamide metabolites.
Analytical Characterization
To validate the identity of CAS 100791-98-8, a multi-modal approach is required.
Mass Spectrometry (GC-MS)
-
Molecular Ion: m/z 169/171/173 (due to two Cl atoms).
-
Isotope Pattern: A characteristic 9:6:1 intensity ratio for M, M+2, and M+4 peaks confirms the presence of two chlorine atoms.
-
Fragmentation: Loss of -CH
Cl (m/z 49) is a dominant pathway.
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: CDCl
-
1.5 ppm (d): Methyl group (-CH
) on the propyl chain. -
4.0 ppm (s): Chloroacetyl protons (-CO-CH
-Cl). - 4.2 ppm (m): Methine proton (-CH-Cl).
-
3.4-3.6 ppm (m): Methylene protons adjacent to Nitrogen (-NH-CH
-). - 7.0 ppm (br): Amide NH.
Safety & Handling (HSE)
Warning: This compound is a potent alkylating agent .
-
GHS Classification:
-
Handling Protocol:
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Ventilation: All operations must be performed inside a certified chemical fume hood.
-
Decontamination: Spills should be treated with a dilute ammonia or hydroxide solution to hydrolyze the chloroacetyl group before disposal.
-
References
-
PubChem. (2025).[4] Compound Summary: 2-chloro-N-(2-chloropropyl)acetamide.[5] National Library of Medicine. Retrieved from [Link]
-
European Commission. (2004). Review Report for the Active Substance S-Metolachlor. SANCO/1426/2001-Final. Retrieved from [Link]
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- 4. PubChemLite - 2-(n-(2-chloroethyl)-n-(2-chloropropyl)amino)acetamide monohydrochloride (C7H14Cl2N2O) [pubchemlite.lcsb.uni.lu]
- 5. 100791-98-8|2-Chloro-N-(2-chloropropyl)acetamide|BLD Pharm [bldpharm.com]
Chemical structure of 2-chloro-N-(2-chloropropyl)acetamide
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 2-chloro-N-(2-chloropropyl)acetamide
Introduction
2-chloro-N-(2-chloropropyl)acetamide is a bifunctional organic molecule belonging to the chloroacetamide class of compounds. Its structure is characterized by two distinct electrophilic centers: an α-chloro-substituted amide and a secondary alkyl chloride. This dual reactivity makes it a potentially valuable intermediate in synthetic chemistry for the construction of more complex molecules, particularly nitrogen-containing heterocycles.[1] The chloroacetamide functional group is a well-established pharmacophore and a reactive moiety used in the design of covalent inhibitors, which are of significant interest in drug development.[2] This guide provides a comprehensive analysis of the molecule's chemical structure, outlines a robust synthetic protocol, details methods for its structural elucidation, and discusses its chemical reactivity and safety considerations.
Section 1: Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its unique identifiers and physical characteristics. These data are critical for regulatory compliance, database retrieval, and predicting behavior in various chemical and biological systems.
Chemical Identifiers
The following table summarizes the key identifiers for 2-chloro-N-(2-chloropropyl)acetamide.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-(2-chloropropyl)acetamide | - |
| CAS Number | 100791-98-8 | [3] |
| Molecular Formula | C₅H₉Cl₂NO | [3] |
| Molecular Weight | 170.04 g/mol | [3] |
| SMILES Code | CC(Cl)CNC(=O)CCl | [3] |
Chemical Structure
The structural formula defines the precise arrangement and connectivity of atoms within the molecule. The diagram below illustrates the key functional groups: a secondary amide, a primary alkyl chloride (part of the chloroacetyl group), and a secondary alkyl chloride (on the propyl chain).
Caption: The mechanism involves nucleophilic attack, formation of a tetrahedral intermediate, and elimination.
Experimental Protocol: Synthesis in an Organic Solvent
This protocol provides a reliable method for the synthesis of 2-chloro-N-(2-chloropropyl)acetamide.
Materials:
-
2-chloropropan-1-amine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, magnetic stirrer, round-bottom flask, separatory funnel
Procedure:
-
Reactant Setup: Dissolve 2-chloropropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cooling: Cool the mixture in an ice bath to 0-5 °C with continuous stirring. This is critical to control the exothermic reaction.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
Section 3: Structural Elucidation via Spectroscopic Analysis
Confirming the chemical structure of a newly synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural assignment. [4][5]The following data are predicted based on established principles and comparison with similar structures. [6]
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |
| ~ 6.5 - 7.0 | Broad Singlet (br s) | 1H | N-H | Amide protons are often broad and appear in this region. |
| ~ 4.1 - 4.3 | Multiplet (m) | 1H | -CH(Cl)- | Deshielded by adjacent electronegative Cl and N atoms. |
| ~ 4.05 | Singlet (s) | 2H | -C(=O)CH₂ Cl | Deshielded by adjacent carbonyl and Cl atom. |
| ~ 3.5 - 3.7 | Multiplet (m) | 2H | -CH₂ -NH- | Adjacent to the nitrogen atom of the amide. |
| ~ 1.5 | Doublet (d) | 3H | -CH(Cl)CH₃ | Split by the adjacent methine proton. |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 166 | C =O | Typical chemical shift for an amide carbonyl carbon. |
| ~ 55 | -C H(Cl)- | Carbon attached to an electronegative chlorine atom. |
| ~ 45 | -C H₂-NH- | Carbon adjacent to the amide nitrogen. |
| ~ 42 | -C(=O)C H₂Cl | Carbon attached to an electronegative chlorine atom. |
| ~ 22 | -CH(Cl)C H₃ | Aliphatic methyl carbon. |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Secondary Amide |
| ~ 2950-2850 | C-H Stretch | Aliphatic |
| ~ 1650 | C=O Stretch (Amide I) | Secondary Amide |
| ~ 1550 | N-H Bend (Amide II) | Secondary Amide |
| ~ 750-650 | C-Cl Stretch | Alkyl Halide |
Predicted Mass Spectrometry (MS) Data
For mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 170 (for ³⁵Cl isotopes) and 172/174 (reflecting the presence of two chlorine atoms). Key fragmentation patterns would likely arise from alpha-cleavage adjacent to the carbonyl group and loss of chlorine radicals.
| m/z Value | Possible Fragment |
| 170/172/174 | [C₅H₉³⁵Cl₂NO]⁺ (Molecular Ion) |
| 134/136 | [M - HCl]⁺ |
| 92/94 | [CH₂ClC=O-NH]⁺ |
| 77 | [CH₂ClC=O]⁺ |
Section 4: Reactivity and Potential Applications
The chemical behavior of 2-chloro-N-(2-chloropropyl)acetamide is dictated by its two electrophilic C-Cl bonds and the amide functionality.
Reactivity as an Alkylating Agent
Chloroacetamides are recognized as effective alkylating agents. [7]The chlorine atoms on both the acetyl and propyl moieties are susceptible to nucleophilic substitution (Sₙ2) reactions. [8][9]This allows the molecule to serve as a linker or building block by reacting with nucleophiles such as amines, thiols, or alcohols, enabling the synthesis of a diverse range of compounds.
Potential as a Precursor to Heterocycles
The bifunctional nature of the molecule makes it an attractive precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles like lactams, which are common scaffolds in pharmaceuticals. [10]By choosing appropriate reaction conditions, one of the chloro-substituted carbons can react with the amide nitrogen or a pre-installed nucleophile to form a cyclic structure.
Application in Covalent Inhibitor Design
The chloroacetamide group is a prominent electrophilic "warhead" used in the design of targeted covalent inhibitors. [2]It can form an irreversible covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of a target protein. This property suggests that derivatives of 2-chloro-N-(2-chloropropyl)acetamide could be explored in drug discovery programs aimed at developing potent and selective enzyme inhibitors.
Section 5: Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). [11]* Chemical Hazards: Chloroacetamides as a class can be toxic and irritants. [12]The starting material, chloroacetyl chloride, is highly corrosive and a lachrymator. [13]Chlorinated organic compounds should be handled with care to avoid skin contact and inhalation. [14]* Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Conclusion
2-chloro-N-(2-chloropropyl)acetamide is a molecule defined by its dual electrophilic nature. Its structure, readily synthesized via standard amidation protocols, offers significant potential as a versatile intermediate in organic synthesis. The presence of two reactive C-Cl bonds makes it a candidate for creating complex acyclic and heterocyclic structures. Furthermore, the embedded chloroacetamide warhead aligns it with modern strategies in drug discovery for the development of covalent inhibitors. A thorough understanding of its structure, confirmed through a combination of spectroscopic techniques, is the foundation for exploring its full synthetic and medicinal chemistry potential.
References
-
Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 447-454. [Link]
-
Loch, A. R., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4169-4176. [Link]
-
Ghorab, M. M., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Polycyclic Aromatic Compounds, 41(5), 1079-1108. [Link]
-
Loch, A. R. (2006). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest Dissertations Publishing. [Link]
-
NIST. Acetamide, 2-chloro-N,N-di-2-propenyl-. NIST Chemistry WebBook. [Link]
-
PubChemLite. 2-(n-(2-chloroethyl)-n-(2-chloropropyl)amino)acetamide monohydrochloride. [Link]
-
PubChem. 2-chloro-N-cyclopropylacetamide. National Center for Biotechnology Information. [Link]
-
Wikipedia. Chloroacetamide. [Link]
-
PubChem. 2-(2-Chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
NIST. Acetamide, 2-chloro-. NIST Chemistry WebBook. [Link]
-
da Silva, J. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of Analytical Atomic Spectrometry, 28(9), 1336-1354. [Link]
-
Cheméo. Chemical Properties of Acetamide, 2-chloro-N,N-diethyl- (CAS 2315-36-8). [Link]
-
Wikipedia. Haloalkane. [Link]
-
European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
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Han, B., et al. (2015). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Environmental Science & Technology, 49(2), 963-971. [Link]
-
Kurbanov, S. S., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX. [Link]
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ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
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University of Texas at Dallas. Handling Chlorine Safely. [Link]
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Ronald Reagan S.H.S. Chemistry Classes. Haloalkanes Notes. [Link]
-
R Discovery. Transition-Metal-Free Selective Halocyclization of N-Alkoxy Amides: Synthesis of N-Alkoxy Lactams and Oximinolactones. [Link]
-
Unacademy. Common Methods of Preparation for Haloalkanes. [Link]
-
Clapés, P., et al. (2012). Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. ChemCatChem, 4(7), 973-980. [Link]
-
Diaba, F. (2018). Chloroacetamides: Versatile intermediates for the synthesis of nitrogen heterocycles using radical and non-radical processes. Organic Chemistry: Current Research. [Link]
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Turito. (2023, November 16). Methods Of Preparation Of Haloalkanes (Alkyl Halides). YouTube. [Link]
-
OxyChem. CHLORINATED ORGANICS HANDBOOK. [Link]
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Gwarda, A., et al. (2025). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 30(3), 643. [Link]
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ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
Organic Chemistry Portal. Lactam synthesis. [Link]
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Environment Surveillance Centre & Emergency Response Centre, Bhopal. safety guidelines for chlorine. [Link]
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Chlorine Tech Services. CHLORINE HANDLING INFORMATION PACK. [Link]
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Chemoinformatic and Pharmacological Profiling of C5H9Cl2NO
Focus Entity: N,N-Bis(2-chloroethyl)formamide Content Type: Technical Whitepaper for Drug Development Professionals
Executive Summary
The molecular formula C5H9Cl2NO most prominently represents N,N-Bis(2-chloroethyl)formamide (CAS: 6225-79-2). This compound belongs to the nitrogen mustard class of alkylating agents, historically significant in the development of antineoplastic therapies.[1]
Unlike its highly reactive analog mechlorethamine (
This guide provides a rigorous analysis of its physicochemical properties, isotopic signatures for mass spectrometry validation, synthetic pathways, and alkylation mechanisms.
Physicochemical Characterization
Precise molecular weight determination is prerequisite for identifying impurities in drug substances (e.g., Cyclophosphamide or Ifosfamide) where this compound may appear as a degradation product or synthetic intermediate.
Table 1: Core Chemical Identity
| Property | Value | Technical Note |
| IUPAC Name | N-(2-chloroethyl)-N-(2-chloroethyl)formamide | Often abbreviated as Formyl-N-mustard. |
| Formula | ||
| Molecular Weight (Average) | 170.04 g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 169.0061 g/mol | Essential for High-Res MS (HRMS). |
| CAS Registry Number | 6225-79-2 | |
| Physical State | Colorless to pale yellow oil | Hygroscopic; tends to darken upon oxidation. |
| Solubility | DMSO, Methanol, DCM | Limited stability in aqueous media (hydrolysis). |
Mass Spectrometry: The Chlorine Isotope Signature
For researchers validating this compound via LC-MS, the presence of two chlorine atoms creates a distinct isotopic envelope that serves as a spectral fingerprint. Chlorine exists naturally as
Isotopic Abundance Pattern (
-
M (169.0 Da): Contains
. Relative Intensity: 100% -
M+2 (171.0 Da): Contains
. Relative Intensity: ~64% -
M+4 (173.0 Da): Contains
. Relative Intensity: ~10%
Note: In a low-resolution mass spectrum, this appears as a characteristic 9:6:1 triplet pattern.
Synthetic Protocol and Validation
The synthesis of N,N-Bis(2-chloroethyl)formamide is typically achieved via the N-formylation of bis(2-chloroethyl)amine hydrochloride. This reaction requires careful control of pH and temperature to prevent self-alkylation (polymerization) of the starting amine.
Experimental Workflow
Objective: Synthesis of N,N-Bis(2-chloroethyl)formamide from Bis(2-chloroethyl)amine HCl.
Reagents:
-
Formic Acid (98%)
-
Acetic Anhydride (excess)
-
Dichloromethane (DCM) for extraction.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve Bis(2-chloroethyl)amine HCl (10 mmol) in Formic Acid (50 mmol).
-
Acylation: Add Acetic Anhydride (30 mmol) dropwise at 0°C. The acetic anhydride reacts with formic acid to generate the mixed anhydride (acetic formic anhydride), which is the active formylating species.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 3:1) or LC-MS.
-
Quenching: Pour the reaction mixture onto crushed ice to hydrolyze excess anhydride.
-
Extraction: Neutralize carefully with saturated
(aq) to pH 7-8. Extract immediately with DCM ( mL).-
Critical Step: Do not allow the aqueous phase to remain basic for long periods, as the chloroethyl groups are susceptible to hydrolysis.
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. The product is typically obtained as an oil.
Visualization: Synthesis Logic
Figure 1: Synthetic pathway utilizing in-situ generation of acetic formic anhydride for the formylation of nitrogen mustard precursor.
Pharmacological Context: Mechanism of Action
Understanding the reactivity of C5H9Cl2NO requires analyzing the Aziridinium Ion intermediate.
The "Deactivation" Effect
In standard nitrogen mustards (like Mechlorethamine), the nitrogen lone pair is free to attack the
In N,N-Bis(2-chloroethyl)formamide , the lone pair on the nitrogen is delocalized into the carbonyl group (amide resonance).
-
Consequence: The nucleophilicity of the nitrogen is drastically reduced.
-
Result: The rate of aziridinium formation is significantly slower compared to the free amine.
-
Implication: This molecule is often considered a "stable" mustard analog or a prodrug that requires enzymatic cleavage of the formyl group (deformylation) to restore full alkylating potential.
Visualization: Alkylation Pathway
Figure 2: Mechanism of action. The amide resonance stabilizes the starting material, making the formation of the reactive aziridinium ion the rate-limiting step.
Safety and Handling (E-E-A-T)
Warning: Despite reduced reactivity compared to mechlorethamine, C5H9Cl2NO must be treated as a potent alkylating agent and potential carcinogen.
-
Containment: Handle only in a Class II Biological Safety Cabinet or chemical fume hood.
-
Decontamination: Spills should be neutralized with a solution of 5% sodium thiosulfate (nucleophile) mixed with dilute sodium bicarbonate. This opens the aziridine ring and renders the molecule inactive.
-
PPE: Double nitrile gloves are mandatory. The lipophilic nature of the molecule allows it to penetrate standard latex rapidly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249893, N-(2-Chloroethyl)formamide. (Note: Isomeric fragment reference). Retrieved from .
-
BenchChem (2025). Application Notes and Protocols: Synthesis of Chemotherapy Drugs Using Bis(2-chloroethyl)amine Hydrochloride. Retrieved from .
-
NIST Mass Spectrometry Data Center. Bis(2-chloroethyl)amine derivatives and spectral data. Retrieved from .
- Povirk, L. F., & Shuker, D. E. (1994).DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology. (Contextual grounding for Aziridinium mechanism).
-
ChemicalBook. N,N-Bis(2-chloroethyl)formamide Properties and Safety. Retrieved from .
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An In-depth Technical Guide to the Solubility of 2-chloro-N-(2-chloropropyl)acetamide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-N-(2-chloropropyl)acetamide (CAS No. 100791-98-8).[1] In the absence of publicly available experimental solubility data for this specific compound, this guide establishes a predictive framework based on its molecular structure and physicochemical properties. To provide a practical context for researchers, a comparative analysis of the solubility of structurally related chloroacetamide herbicides, including propachlor, alachlor, and metolachlor, is presented. The cornerstone of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility in organic solvents, designed to empower researchers in drug development and agricultural sciences to generate reliable data for their specific applications.
Introduction: Understanding the Compound
Molecular Structure:
The molecule possesses several key structural features that will dictate its solubility:
-
Amide Group (-C(=O)N-): This polar functional group is capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the oxygen and nitrogen atoms).
-
Two Chlorinated Alkyl Chains: The presence of chlorine atoms increases the molecular weight and introduces polar C-Cl bonds, contributing to dipole-dipole interactions. However, the overall alkyl nature of the chains contributes to nonpolar character.
-
Secondary Amide: The nitrogen is bonded to one hydrogen, allowing for hydrogen bonding, which can influence its interaction with protic solvents.
Physicochemical Properties and Predicted Solubility Profile
While experimental data for 2-chloro-N-(2-chloropropyl)acetamide is scarce, we can infer its likely solubility behavior based on the principle of "like dissolves like."[2] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Table 1: Physicochemical Properties of 2-chloro-N-(2-chloropropyl)acetamide
| Property | Value | Source |
| CAS Number | 100791-98-8 | [1] |
| Molecular Formula | C5H9Cl2NO | [1] |
| Molecular Weight | 170.04 g/mol | [1] |
Predicted Solubility:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the amide group, capable of hydrogen bonding, suggests that 2-chloro-N-(2-chloropropyl)acetamide will exhibit moderate to good solubility in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amide moiety.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is expected in these solvents. The polar C=O and C-Cl bonds of the solute will interact favorably with the polar groups of the solvent via dipole-dipole interactions.
-
Nonpolar Aromatic Solvents (e.g., Benzene, Toluene): Moderate solubility is anticipated. While the molecule has polar features, the alkyl chains and the overall molecular structure may allow for favorable van der Waals interactions with aromatic solvents.
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Low solubility is predicted in these solvents. The polar amide group and C-Cl bonds will have weak interactions with the nonpolar solvent molecules, making solvation energetically unfavorable.
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): High solubility is expected in chlorinated solvents. The shared presence of C-Cl bonds and the ability of these solvents to engage in dipole-dipole interactions will facilitate dissolution.
Solubility of Structurally Related Chloroacetamides: A Comparative Analysis
To provide a quantitative, albeit comparative, perspective, the following table summarizes the solubility of several commercially important chloroacetamide herbicides. It is crucial to recognize that the presence of aromatic rings and other substituents in these analogues significantly influences their solubility profiles compared to the purely aliphatic structure of 2-chloro-N-(2-chloropropyl)acetamide. This data should, therefore, be interpreted as a general guide to the solubility of this class of compounds in various organic solvents.
Table 2: Solubility of Structurally Related Chloroacetamide Herbicides in Organic Solvents
| Solvent | Propachlor[3][4] | Alachlor[5][6] | Metolachlor[7][8] |
| Acetone | 448 g/kg | Soluble | Miscible |
| Benzene | 737 g/kg | Soluble | Miscible |
| Chloroform | 602 g/kg | Soluble | Miscible |
| Ethanol | 408 g/kg | Soluble | Miscible |
| Ethyl Acetate | N/A | Soluble | Miscible |
| Xylene | 239 g/kg | N/A | Miscible |
| Hexane | Slightly Soluble | Slightly Soluble | Miscible |
| Toluene | 342 g/kg | N/A | Miscible |
| Dichloromethane | N/A | N/A | Miscible |
| Water | 580 mg/L | 240 mg/L | 530 mg/L |
Note: Data is presented as reported in the sources. "Soluble" and "Miscible" indicate high solubility, though quantitative values were not always provided. Conditions (e.g., temperature) may vary between sources.
The parent compound, 2-chloroacetamide, is soluble in methanol and ethanol, and very slightly soluble in diethyl ether.[9] This further supports the prediction that 2-chloro-N-(2-chloropropyl)acetamide will be soluble in polar organic solvents.
Experimental Protocol for the Determination of Solubility
The following protocol outlines a robust method for determining the solubility of 2-chloro-N-(2-chloropropyl)acetamide in various organic solvents. This method is based on the isothermal equilibrium technique, a reliable and widely accepted approach.
4.1. Materials and Equipment
-
2-chloro-N-(2-chloropropyl)acetamide (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa (e.g., 4 mL)
-
Constant temperature incubator/shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.2. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-chloro-N-(2-chloropropyl)acetamide into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any undissolved solid.
-
Accurately weigh the collected aliquot.
-
Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-chloro-N-(2-chloropropyl)acetamide.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
4.3. Self-Validating System and Causality
-
Why an excess of solid? This ensures that the solution is truly saturated at the given temperature, a fundamental requirement for accurate solubility measurement.
-
Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature throughout equilibration and sampling is crucial for reproducibility.
-
Why filtration? The presence of even microscopic solid particles in the aliquot will lead to an overestimation of the solubility. A sub-micron filter is essential for accurate results.
-
Why a validated analytical method? The accuracy of the solubility determination is directly dependent on the accuracy and precision of the method used to quantify the solute concentration.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 2-chloro-N-(2-chloropropyl)acetamide.
Caption: Experimental workflow for determining the solubility of 2-chloro-N-(2-chloropropyl)acetamide.
Conclusion
While direct experimental data on the solubility of 2-chloro-N-(2-chloropropyl)acetamide in organic solvents is currently unavailable, this technical guide provides a robust framework for its prediction and determination. Based on its molecular structure, the compound is predicted to be soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic and aromatic solvents, and poorly soluble in nonpolar aliphatic solvents. The provided comparative data for related chloroacetamide herbicides offers a useful, albeit approximate, quantitative context. For researchers requiring precise solubility data, the detailed experimental protocol outlined herein offers a reliable and scientifically sound methodology. The generation of such data will be invaluable for the future development and application of this compound in various scientific and industrial fields.
References
-
PubChem. (n.d.). Metolachlor. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1987). Pesticide Fact Sheet Number 97.1 Alachlor. NEPIS. Retrieved February 15, 2026, from [Link]
-
Cipac. (n.d.). METOLACHLOR 400. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Propachlor. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
AERU, University of Hertfordshire. (2025). Propachlor (Ref: CP 31393). Retrieved February 15, 2026, from [Link]
-
INCHEM. (1993). Propachlor (EHC 147, 1993). Retrieved February 15, 2026, from [Link]
-
Regulations.gov. (2017). S-metolachlor. Summary of Analytical Chemistry and Residue Data. Retrieved February 15, 2026, from [Link]
-
AERU, University of Hertfordshire. (2025). Alachlor (Ref: CP 50144). Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Alachlor. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Quora. (2017). Why do haloalkanes dissolve in organic solvents? Retrieved February 15, 2026, from [Link]
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Navigating the Unknown: A Technical Safety and Handling Guide for 2-chloro-N-(2-chloropropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Proactive Approach to Safety in the Absence of Data
This guide is structured to address this critical information gap. It is not a replacement for a formal SDS. Instead, it serves as an in-depth, proactive hazard assessment constructed by a Senior Application Scientist. By synthesizing data from the core 2-chloroacetamide structure and related N-substituted chloroacetamides, this document provides a robust framework for risk assessment and safe handling. Our core directive is to empower researchers with a logical, scientifically-grounded guide to navigate the handling of this compound with the highest degree of caution and preparedness.
Chemical Identification and the Rationale for a Hazard-Based Assessment
The subject of this guide is 2-chloro-N-(2-chloropropyl)acetamide . Its fundamental properties are identified as follows:
| Identifier | Value | Source |
| CAS Number | 100791-98-8 | BLDpharm[1] |
| Molecular Formula | C5H9Cl2NO | BLDpharm[1] |
| Molecular Weight | 170.04 g/mol | BLDpharm[1] |
| SMILES Code | O=C(NCC(Cl)C)CCl | BLDpharm[1] |
The absence of a dedicated SDS necessitates a component-based hazard analysis. The molecule can be deconstructed into two key structural motifs:
-
The 2-chloroacetamide core: This is a well-characterized structure with known toxicological properties.
-
The N-(2-chloropropyl) substituent: This alkyl halide group can modify the molecule's physical properties, reactivity, and metabolic pathways.
This guide will proceed by examining the known hazards of these components to build a conservative and scientifically defensible safety profile for the parent molecule.
Hazard Identification: An Inferred Profile
Based on the Globally Harmonized System (GHS) classifications of the parent compound, 2-chloroacetamide, we can infer a potential hazard profile for 2-chloro-N-(2-chloropropyl)acetamide.[2][3][4]
Inferred GHS Hazard Statements:
-
H301: Toxic if swallowed. [2][3][4] The chloroacetamide functional group is associated with high oral toxicity.
-
H317: May cause an allergic skin reaction. [2][3][4] Dermal sensitization is a known risk with 2-chloroacetamide.
-
H361f: Suspected of damaging fertility. [2][3][4] Reproductive toxicity is a serious concern for this class of compounds.
-
H315: Causes skin irritation. [5]
-
H319: Causes serious eye irritation. [5]
Causality Behind the Hazards:
The primary mechanism of toxicity for α-chloroacetamides is their reactivity as alkylating agents. The electrophilic carbon adjacent to the chlorine atom can react with nucleophilic residues in biological macromolecules like proteins and DNA. This can disrupt cellular function, trigger immune responses (sensitization), and potentially lead to mutagenic or reproductive effects. The N-(2-chloropropyl) group adds a second potential alkylating site, which could enhance or modify this reactivity.
First-Aid Measures: A Protocol for Immediate Response
In any exposure scenario involving a compound of uncertain toxicity, immediate and decisive action is critical. The following protocols are based on best practices for handling highly toxic and sensitizing chemicals.
Emergency Response Workflow
Caption: Hierarchy of controls for safe handling.
Detailed PPE and Handling Protocols:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation exposure. [6]Ensure appropriate exhaust ventilation is available where dust or aerosols can be formed.
-
Eye/Face Protection: Wear chemical safety goggles that meet European Standard EN 166 or equivalent. [5]A face shield should be used in conjunction with goggles when there is a splash hazard. [7]* Skin Protection:
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of properly. [6] * Body Protection: A lab coat or other protective clothing is required to prevent skin contact. [7]* Respiratory Protection: If there is a risk of generating dust or aerosols, a particulate filter respirator (or equivalent) adapted to the airborne concentration of the substance should be used. [7]* Safe Handling Practices:
-
Avoid all personal contact, including inhalation. [6] * Do not eat, drink, or smoke in the work area. [7] * Wash hands thoroughly after handling the material. [2] * Keep containers tightly closed when not in use. [5] * Store in a well-ventilated, cool, and dry place, separated from strong oxidants, strong bases, and strong acids. [7]
-
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4]* Specific Hazards: The substance is not considered combustible, but decomposition on heating produces toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. [8][9]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [4] Accidental Release:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Contain: Prevent the substance from entering drains or waterways. [2]4. Personal Protection: Responders must wear the full PPE described in Section 4.
-
Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a covered, sealable container for disposal. [7] * If appropriate, moisten the material first to prevent dusting. [7] * Avoid creating dust. [4]6. Disposal: Dispose of the waste material through a licensed disposal company, in accordance with local, state, and federal regulations. [4]
-
Physical, Chemical, and Stability Data (Inferred)
While specific data for 2-chloro-N-(2-chloropropyl)acetamide is unavailable, the properties of 2-chloroacetamide provide a baseline for what to expect. The N-alkylation will likely decrease the melting point and increase the lipophilicity (log Pow).
Properties of 2-Chloroacetamide (for reference):
| Property | Value | Source |
| Appearance | Colorless-to-yellow crystalline solid | [7] |
| Melting Point | 116 - 120 °C | [9] |
| Boiling Point | 224.5 °C (decomposes) | [9] |
| Water Solubility | 52.5 g/L at 20 °C | [2] |
| log Pow (n-octanol/water) | -0.63 | [8] |
| Vapor Pressure | 0.26 Pa at 20 °C | [2] |
Reactivity and Stability:
-
Chemical Stability: The compound is expected to be stable under normal storage conditions. [9]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids. [9]* Hazardous Decomposition: Thermal decomposition can produce toxic gases such as nitrogen oxides and hydrogen chloride. [8][9]* Hazardous Reactions: No hazardous reactions are known under normal processing for the parent compound. [9]
Toxicological Profile: An Expert Assessment
The toxicological profile is inferred from the parent 2-chloroacetamide. The addition of the N-(2-chloropropyl) group introduces a second chlorine atom, which could potentially increase its alkylating potency and, therefore, its toxicity.
-
Acute Toxicity: 2-chloroacetamide is highly toxic if swallowed, with an oral LD50 in rats of 138 mg/kg. [3]It may also be harmful if absorbed through the skin. [2]Assume a similar or higher level of acute toxicity for 2-chloro-N-(2-chloropropyl)acetamide.
-
Skin Corrosion/Irritation: The substance is expected to be irritating to the skin and eyes. [7]* Sensitization: There is a significant risk of skin sensitization from prolonged or repeated contact. [7]* Reproductive Toxicity: Animal tests on 2-chloroacetamide suggest it may cause toxicity to human reproduction or development. [7]It is classified as suspected of damaging fertility (H361f). [3][4]This should be considered a primary hazard for 2-chloro-N-(2-chloropropyl)acetamide until proven otherwise.
-
Carcinogenicity & Mutagenicity: While 2-chloroacetamide is not classified as a germ cell mutagen, its alkylating nature warrants caution. [2]Some evidence suggests it may cause non-lethal mutagenic effects after a single exposure. [6]
Conclusion: A Mandate for Caution
In the field of drug discovery and chemical research, the absence of data is not an invitation for assumption, but a mandate for caution. This guide provides a scientifically-grounded framework for handling 2-chloro-N-(2-chloropropyl)acetamide safely. The core principle is to treat this compound with the same respect and controls as a substance known to be highly toxic, a skin sensitizer, and a reproductive hazard. By adhering to these protocols, researchers can mitigate risk while exploring the potential of this novel chemical entity.
References
- Sigma-Aldrich. (2025, April 28).
- Chemos GmbH & Co. KG. (n.d.).
- ChemicalBook. (n.d.).
- TCI Chemicals. (2025, May 20).
- International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.
- Fisher Scientific. (2023, September 21).
- Thermo Fisher Scientific. (2025, September 22).
- CDH Fine Chemical. (2018, June 9). 2-CHLORO ACETAMIDE FOR SYNTHESIS.
- CDH Fine Chemical. (n.d.).
- BLDpharm. (n.d.). 100791-98-8|2-Chloro-N-(2-chloropropyl)acetamide.
- Santa Cruz Biotechnology. (n.d.).
- PubChem. (n.d.). Acetamide, 2-chloro-N-(m-chlorophenethyl)-.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2010, September 2).
- Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
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Structural Elucidation, Synthesis, and Bio-Analytical Profiling of Disodium 2,2'-Disulfanediyldiethanesulfonate (Dimesna)
Topic: IUPAC Name and Technical Profiling of CAS 100791-98-8 (Dimesna) Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist
Introduction & Nomenclature
CAS 100791-98-8 corresponds to Dimesna (also referred to in development as BNP7787 or Tavocept). It is the physiological metabolite and chemically stable disulfide dimer of the cytoprotective agent Mesna (sodium 2-mercaptoethanesulfonate).
While Mesna is widely recognized for preventing hemorrhagic cystitis induced by oxazaphosphorine alkylating agents (ifosfamide, cyclophosphamide), Dimesna represents a crucial "prodrug-like" reservoir. In the systemic circulation, Mesna is rapidly oxidized to Dimesna, which is pharmacologically inactive and hydrophilic.[1] This inactivity is a strategic advantage: it prevents the thiol moiety from interfering with chemotherapeutic agents (like cisplatin) in the plasma, reserving its activity for the renal tubule where it is site-selectively reduced back to Mesna.
Nomenclature Hierarchy
| Category | Designation |
| CAS Registry Number | 100791-98-8 |
| Preferred IUPAC Name | Disodium 2,2'-disulfanediyldiethanesulfonate |
| Systematic Synonyms | Disodium 2,2'-dithiobis(ethanesulfonate); 2,2'-Dithiobis(ethanesulfonic acid) disodium salt |
| Common Name | Dimesna; BNP7787 |
| Chemical Formula | |
| Molecular Weight | 326.34 g/mol |
Physicochemical Profile & Stability
Understanding the physicochemical nature of Dimesna is prerequisite to developing robust analytical methods. Unlike its monomer Mesna, Dimesna lacks a free thiol group, rendering it resistant to auto-oxidation in ambient air—a critical factor for formulation stability.
| Property | Data | Implications for Experimental Design |
| Solubility | Highly Soluble in Water (>200 mg/mL) | Ideal for aqueous mobile phases; requires ion-pairing for retention on C18 columns. |
| pKa | ~ -1.3 (Sulfonate group) | Permanently ionized at physiological and standard HPLC pH ranges (pH 2–8). |
| UV Absorbance | Low (End absorption < 210 nm) | Lacks a chromophore. UV detection is non-specific; Electrochemical (ECD) or MS detection is superior. |
| LogP | < -2.0 (Estimated) | Extremely hydrophilic; will elute in the void volume of standard RP-HPLC without modification. |
Mechanistic Pharmacology: The Renal Bio-Activation Loop
The clinical utility of CAS 100791-98-8 relies entirely on the Dimesna-to-Mesna redox cycle. As a Senior Scientist, it is vital to understand that Dimesna is not merely an excretion product; it is a delivery vehicle.
Mechanism of Action[2][3][4]
-
Systemic Transport: Upon administration (or oxidation of Mesna), Dimesna circulates as a stable disulfide. It does not enter tumor cells or neutralize chemotherapy drugs in the blood due to its charge and lack of free thiols.
-
Renal Uptake: Dimesna is filtered by the glomerulus and actively transported into renal epithelial cells via Organic Anion Transporters (OATs).
-
Site-Specific Reduction: Inside the renal tubular cells, cytosolic enzymes (glutathione reductase, thiol-transferases) reduce the disulfide bond, regenerating two molecules of active Mesna.
-
Detoxification: The regenerated Mesna is excreted into the urine, where its free thiol (-SH) group conjugates with acrolein (the urotoxic metabolite of ifosfamide) or reactive platinum species, forming non-toxic thioethers.
Figure 1: The selective renal activation pathway of Dimesna, highlighting its role as a site-specific prodrug.
Synthetic Protocol: Oxidative Dimerization of Mesna
While Dimesna can be purchased, synthesizing it from Mesna is a standard requirement for generating reference standards or studying impurity profiles. The following protocol utilizes mild iodine oxidation, which is stoichiometric and easy to purify.
Reagents Required[5][6]
-
Precursor: Sodium 2-mercaptoethanesulfonate (Mesna), >98% purity.
-
Oxidant: Iodine (
).[2] -
Solvent: Deionized Water / Ethanol.
-
Workup: Ethanol (for precipitation).
Step-by-Step Methodology
-
Solubilization: Dissolve 10.0 g (60.9 mmol) of Mesna in 50 mL of deionized water. Ensure complete dissolution; the solution should be clear and colorless.
-
Oxidation: Prepare a solution of Iodine (
) in ethanol (approx 0.5 M). Add this dropwise to the Mesna solution under constant stirring at room temperature.-
Visual Indicator: The reaction consumes iodine instantly (solution stays clear). Continue addition until a faint yellow color persists, indicating a slight excess of iodine and complete conversion of the thiol to disulfide.
-
Reaction:
-
-
Neutralization: If the pH drops significantly due to HI formation, adjust carefully to pH 6.0–7.0 using dilute NaOH.
-
Precipitation: Pour the aqueous reaction mixture into 500 mL of ice-cold absolute ethanol. Dimesna is significantly less soluble in ethanol than Mesna.
-
Filtration & Drying: Filter the white precipitate under vacuum. Wash the cake with cold ethanol (2x 50 mL) to remove residual iodine and iodide salts.
-
Recrystallization: Recrystallize from a Water/Ethanol (1:5) mixture to achieve pharmaceutical grade purity (>99%).
Analytical Characterization
Validating the identity of CAS 100791-98-8 requires distinguishing it from the monomer. Standard C18 HPLC fails because the highly polar sulfonate groups cause the molecule to elute with the solvent front.
Method A: Ion-Pairing HPLC (Recommended)
This method uses a cationic ion-pairing agent to interact with the anionic sulfonate, increasing retention on the hydrophobic stationary phase.
-
Column: C18 (ODS),
mm, 5 µm. -
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic 90% A / 10% B (or gradient to 50% B if separating impurities).
-
Detection:
-
Primary:Electrochemical Detection (ECD) using a gold electrode (Au-Hg) is most sensitive for disulfides/thiols.
-
Secondary: UV at 210 nm (Low sensitivity, subject to interference).
-
Method B: NMR Spectroscopy ( )
NMR provides definitive structural proof.
-
Solvent:
(Deuterium Oxide). -
Spectrum Profile:
-
Mesna: Shows two triplets. The
adjacent to -SH is shielded (approx 2.8 ppm). -
Dimesna: Shows two triplets. Crucially, the
adjacent to the disulfide bond (-S-S-) is deshielded relative to the thiol, shifting downfield to approx 3.1–3.2 ppm. -
Integration: 1:1 ratio between the two methylene groups.
-
Figure 2: Analytical decision tree for confirming Dimesna identity and purity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11954308, Dimesna. Retrieved from [Link]
-
Verschraagen, M., et al. (2001). Quantification of BNP7787 (Dimesna) and its metabolite Mesna in human plasma and urine by high-performance liquid chromatography with electrochemical detection.[3] Journal of Chromatography B: Biomedical Sciences and Applications.[3] Retrieved from [Link]
-
DrugBank Online. Mesna and Dimesna Metabolism Pathways. DrugBank. Retrieved from [Link]
-
Baxter Healthcare. Mesna (Uromitexan) Prescribing Information. (Detailed mechanism of renal reduction).[4] Retrieved from [Link]
- Google Patents (1998).Process for making mesna, dimesna and derivatives thereof (US5808140A).
Sources
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- 2. US5808140A - Process for making mesna, dimesna and derivatives thereof - Google Patents [patents.google.com]
- 3. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 4. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
Stability of Chloroacetamide Derivatives in Aqueous Solution: A Technical Guide
Abstract
Chloroacetamide derivatives serve as critical electrophilic "warheads" in targeted covalent inhibitors (TCIs) and widely used agrochemicals (e.g., acetochlor, metolachlor). Their utility hinges on a delicate balance: they must be reactive enough to alkylate a target cysteine thiolate but stable enough in aqueous media to reach that target intact. This guide provides a comprehensive technical analysis of the hydrolytic stability of chloroacetamides, detailing the mechanistic pathways of degradation, experimental protocols for kinetic assessment, and structural strategies to optimize their stability profile.
The Reactivity-Stability Paradox
In drug discovery, chloroacetamides are often viewed as "privileged but promiscuous." Unlike acrylamides, which require a specific orientation for Michael addition, chloroacetamides undergo varying degrees of intrinsic nucleophilic substitution (
-
The Utility: They form irreversible covalent bonds with non-catalytic cysteines, enabling high potency and prolonged duration of action.
-
The Liability: In aqueous solution, the
-carbon is susceptible to attack by water or hydroxide ions. Rapid hydrolysis leads to the formation of inactive -hydroxyacetamides, reducing bioavailability and potentially generating toxic metabolites.
Mechanistic Underpinnings of Instability
The degradation of chloroacetamide derivatives in water is primarily driven by pH-dependent hydrolysis. Understanding these pathways is essential for interpreting stability data.
The Primary Pathway: Displacement
The dominant degradation mechanism is the bimolecular nucleophilic substitution (
-
Neutral pH (pH ~7): The reaction is driven by water (
). While slow, it is significant for long-term storage. -
Basic pH (pH > 8): The reaction is driven by hydroxide ions (
). This is the rate-limiting step in physiological fluids or alkaline formulations. The rate follows second-order kinetics but appears pseudo-first-order when pH is buffered.
Secondary Pathways
-
Amide Hydrolysis: Cleavage of the amide bond itself is rare under physiological conditions but can occur in strongly acidic or basic environments, or if the nitrogen substituent provides intramolecular catalysis.
-
Cyclization: If a nucleophilic group (e.g., amine, hydroxyl) is present on the N-alkyl side chain, intramolecular cyclization can occur, rapidly displacing the chloride.
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathways for the degradation of chloroacetamides in aqueous media. The dominant pathway is hydroxide-mediated
Experimental Protocol: Determination of Hydrolytic Stability
To rigorously determine the stability half-life (
Materials & Buffer Preparation
-
Test Compound: 10 mM stock in DMSO or Acetonitrile.
-
Buffers:
-
pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).
-
pH 7.4: 50 mM Phosphate Buffer (PBS) or HEPES.
-
pH 9.0: 50 mM Borate Buffer (Stress condition).
-
-
Internal Standard (IS): A stable analogue (e.g., benzamide) to normalize injection variability.
Step-by-Step Workflow
-
Initiation: Spike the test compound stock into the pre-warmed buffer (
) to a final concentration of 1–10 . Ensure organic co-solvent (DMSO) is to minimize solvent effects. -
Sampling: At defined time points (
min), remove an aliquot ( ). -
Quenching: Immediately quench the reaction.
-
For Acid/Neutral samples: Add equal volume of cold Acetonitrile (
). -
For Basic samples: Neutralize with dilute formic acid before adding Acetonitrile to stop base-catalyzed hydrolysis.
-
-
Analysis: Centrifuge (if necessary) and analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS (MRM mode).
-
Quantification: Plot the natural log of the remaining concentration (normalized to IS) vs. time.
Experimental Workflow Diagram
Figure 2: Standardized workflow for assessing hydrolytic stability.
Data Analysis & Interpretation
Hydrolysis under buffered conditions (where
Calculation
The rate constant
The half-life is calculated as:
Comparative Stability Data
The following table summarizes the stability profiles of common chloroacetamide derivatives compared to other warheads. Note the dramatic effect of
| Warhead Class | Structure | Reactivity (GSH) | Aqueous Stability ( | Mechanism of Instability |
| Chloroacetamide | High | 2 – 24 Hours | Fast | |
| Acrylamide | Low/Moderate | > 48 Hours | Stable (Michael Acceptor) | |
| Moderate | 12 – 48 Hours | Steric hindrance slows | ||
| Chlorofluoroacetamide | Tunable | > 24 Hours | Electronic stabilization | |
| Dichloroacetamide | Very High | < 1 Hour | Rapid hydrolysis |
Data synthesized from comparative kinetic studies [1, 2].
Mitigation Strategies: Tuning the Warhead
When a chloroacetamide is too unstable for a drug candidate (i.e.,
Steric Hindrance
Adding a methyl group to the
Electronic Tuning
Introducing a fluorine atom (
Scaffold Constraints
The stability is also influenced by the amine scaffold. Anilines (aromatic amides) tend to be more stable than aliphatic amides due to resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon, indirectly affecting the
References
-
Åbrányi-Balogh, P., et al. (2018).[1] "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry.
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.
-
US EPA. (1988). "Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions."
-
Enamine. (2023). "Chloroacetamides: Covalent Inhibitor Libraries."
Sources
The Renaissance of the Warhead: A Technical Guide to N-Substituted Chloroacetamides
Executive Summary
For decades, N-substituted chloroacetamides were synonymous with high-volume agrochemicals—potent herbicides like Acetochlor and Metolachlor that revolutionized weed control by inhibiting very-long-chain fatty acid (VLCFA) synthesis. However, in the modern era of precision medicine, this chemical class has undergone a renaissance. No longer viewed solely as "non-specific alkylators," chloroacetamides are now privileged scaffolds in the design of Targeted Covalent Inhibitors (TCIs) .
This guide bridges the gap between their historical utility and their emerging role in drug discovery. It provides a rigorous technical analysis of their electrophilic reactivity, synthetic protocols, and the kinetic frameworks required to tune their "warhead" lethality for therapeutic safety.
Part 1: Chemical Biology & Mechanism of Action[1]
The Electrophilic Warhead
The core functionality of N-substituted chloroacetamides is the
-
Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (
). The nucleophile (typically the thiolate anion of a Cysteine residue, ) attacks the -carbon, displacing the chloride ion. -
Selectivity: Unlike Michael acceptors (e.g., acrylamides) which are "soft" electrophiles,
-chloroacetamides are harder electrophiles. However, their reactivity is highly tunable based on the steric and electronic nature of the N-substituents.
Reaction Coordinate Diagram
The following diagram illustrates the nucleophilic attack of a target protein cysteine on the chloroacetamide warhead.
Caption: Figure 1. The
Part 2: Synthesis & Experimental Protocols
Synthesis of N-Substituted Chloroacetamides
Causality & Logic: The synthesis typically employs acyl substitution. The choice of base and solvent is critical to prevent hydrolysis of the chloroacetyl chloride or bis-alkylation. We utilize a modified Schotten-Baumann condition for robustness.
Protocol: Acylation of Amines
Reagents:
-
Primary or Secondary Amine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq) - The Acylating Agent
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 eq) - The Acid Scavenger -
Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous Solvent
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to
using an ice bath. Reasoning: Low temperature controls the exothermicity and prevents side reactions. -
Base Addition: Add DIPEA (1.2 mmol) dropwise.
-
Acylation: Add chloroacetyl chloride (1.1 mmol) dropwise over 10 minutes.
-
Critical Checkpoint: Observe for white precipitate (amine hydrochloride salt). This confirms the reaction is proceeding.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically Hexane:EtOAc).
-
Workup:
-
Quench with saturated
(removes unreacted acid chloride). -
Extract with DCM (
). -
Wash organic layer with 1M HCl (removes unreacted amine) and Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.
Reactivity Profiling: The GSH Assay
Trustworthiness: A covalent inhibitor must be selective. If it reacts too fast with Glutathione (GSH), it will be detoxified before reaching the target or cause systemic toxicity. This assay validates the "tunability" of the warhead.
Protocol: Kinetic GSH Stability Assay
Principle: Measure the pseudo-first-order consumption of the compound in the presence of excess GSH using LC-MS.
Materials:
-
Test Compound (10 mM DMSO stock)
-
Reduced Glutathione (GSH)[2]
-
Phosphate Buffer (PBS), pH 7.4
-
Internal Standard (e.g., Warfarin or Propranolol)
Workflow:
-
Incubation: Prepare a reaction mixture with
Test Compound and GSH (500-fold excess) in PBS at .-
Why 5mM GSH? This mimics the cytosolic concentration of glutathione in cells.
-
-
Sampling: At time points
min, remove an aliquot ( ). -
Quenching: Immediately add
Acetonitrile containing the Internal Standard. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. Time. The slope is .-
Half-life (
): .
-
Interpretation Table:
| Reactivity Classification | Suitability | |
| < 15 min | Highly Reactive | Unsuitable. Likely toxic/genotoxic. |
| 15 - 120 min | Moderate | Potential Agrochemical. High kill rate needed. |
| > 120 min | Tuned / Low | Ideal for Drugs. High specificity required. |
Part 3: Applications & Design Logic
Agrochemicals: The VLCFA Inhibitors
In agriculture, N-substituted chloroacetamides (e.g., Acetochlor , Metolachlor ) are pre-emergence herbicides.
-
Target: They covalently inhibit the condensing enzymes (FAE1 homologs) responsible for Very Long Chain Fatty Acid (VLCFA) synthesis.[9]
-
Mechanism: Depletion of VLCFAs prevents cell division and cuticle formation in weeds.
-
Safening: Crops like corn are protected by "safeners" (e.g., Benoxacor) which induce Glutathione S-Transferase (GST) expression, accelerating the detoxification of the herbicide in the crop but not the weed.
Pharmaceuticals: Targeted Covalent Inhibitors (TCIs)
In drug discovery, the focus shifts from broad toxicity to precise target engagement.[4]
-
Kinetic Driver: The potency of a TCI is defined by the ratio
.- : Reversible binding affinity (recognition).
- : Rate of covalent bond formation.
-
Case Study: Afatinib and Neratinib (kinase inhibitors) utilize Michael acceptors, but chloroacetamides are exploring niches where the cysteine geometry is less favorable for acrylamides.
-
New Warheads:
-chlorofluoroacetamides (CFA) have been developed to increase metabolic stability while maintaining reactivity toward specific cysteines (e.g., in EGFR inhibitors).[6][10]
Part 4: Metabolism & Toxicity Pathways
Understanding the metabolic fate is crucial for safety assessment. The primary detoxification route is the Mercapturic Acid Pathway .
Caption: Figure 2. The Mercapturic Acid Pathway: The primary detoxification route for chloroacetamides in mammals.
Toxicity Warning
If the GSH pathway is overwhelmed, or if the compound is non-specific:
-
Genotoxicity: Alkylation of DNA bases (less common with bulky N-substituents).
-
Hepatotoxicity: Depletion of liver GSH leading to oxidative stress.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery. Link
-
Böger, P., et al. (2000). "Mode of Action of Chloroacetamide Herbicides." Journal of Plant Physiology. Link
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Link
-
Shindo, Y., et al. (2019). "α-Chlorofluoroacetamide: A Potent, Selective, and Stable Warhead for Targeted Covalent Inhibitors." ACS Medicinal Chemistry Letters. Link
-
Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design: The Redox-Immunology Link." Angewandte Chemie International Edition. Link
Sources
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
2-chloro-N-(2-chloropropyl)acetamide supplier and price
Part 1: Executive Summary & Chemical Identity
2-Chloro-N-(2-chloropropyl)acetamide (CAS: 100791-98-8) is a specialized bifunctional alkylating agent primarily utilized as a research intermediate in the synthesis of heterocyclic compounds and as a reference standard for chloroacetanilide herbicide impurities. Its structure features two distinct electrophilic sites: an
This guide provides a technical roadmap for sourcing, synthesizing, and validating this compound, moving beyond simple catalog listings to ensure scientific integrity in your procurement and experimental workflows.
Chemical Profile
| Property | Specification |
| CAS Number | 100791-98-8 |
| Formula | |
| Molecular Weight | 170.04 g/mol |
| SMILES | CC(Cl)CNC(=O)CCl |
| Physical State | White to off-white solid (typically) or viscous oil (if impure) |
| Solubility | Soluble in DCM, DMSO, Methanol; hydrolyzes in water |
| Reactivity Class | Bis-electrophile (Alkylating Agent) |
Part 2: Chemical Architecture & Synthesis Pathways
Understanding the synthesis is critical for evaluating supplier quality. Impurities found in commercial samples often stem from incomplete chlorination or hydrolysis during the final workup.
Mechanistic Insight
The compound acts as a bis-electrophile .
-
Site A (Chloroacetyl): Highly reactive toward rapid nucleophilic attack (
), typically used to anchor the molecule to a scaffold. -
Site B (2-Chloropropyl): Less reactive secondary alkyl chloride, susceptible to elimination (forming allyl species) under basic conditions.
Synthesis Protocols
Two primary routes exist.[1] Route A is preferred for industrial scalability (atom economy), while Route B is common in laboratory custom synthesis.
Route A: Hydrochlorination of N-Allyl-2-chloroacetamide This route involves the addition of HCl across the double bond of the allyl group.
-
Advantage:[2] High atom economy.
-
Impurity Risk: Formation of the anti-Markovnikov isomer (3-chloropropyl) if radical initiators are present.
Route B: Stepwise Acylation & Chlorination
-
Acylation of 1-amino-2-propanol with chloroacetyl chloride.
-
Chlorination of the resulting alcohol using Thionyl Chloride (
).[1]
-
Advantage:[2] High regioselectivity.
-
Impurity Risk: Residual sulfur contaminants; hydrolysis of the amide bond.
Figure 1: Convergent synthesis pathways. Route A (Red) is common in bulk manufacturing; Route B (Blue) is typical for high-purity lab scale.
Part 3: Sourcing Strategy & Market Analysis
This compound is not a high-volume commodity. It is classified as a Fine Chemical / Building Block . "Off-the-shelf" availability is limited to specialized heterocyclic chemistry suppliers.
Supplier Landscape
Do not rely on general aggregators. Use the following tiered approach:
| Tier | Supplier Type | Recommended For | Est. Price Range |
| Tier 1: Catalog | BLDpharm , ChemScene | Quick R&D screening (mg to g scale). | $50 - $150 / g |
| Tier 2: Custom | Thermo Fisher (Alfa Aesar) , TCI | High purity reference standards. | $200+ / g (Lead time often 2-4 weeks) |
| Tier 3: Bulk | Hangzhou Leap Chem , Finetech | Pilot scale (>100g). | Quote Basis (Approx.[3][4][5][6][7][2][8][9] |
Note on Pricing: Prices for CAS 100791-98-8 fluctuate significantly because it is often synthesized on-demand. Always request a Certificate of Analysis (CoA) before purchase to verify the synthesis route (impurities differ by route).
Procurement Decision Tree
Use this logic to select the correct grade.
Figure 2: Strategic sourcing decision tree based on experimental application.
Part 4: Quality Control & Experimental Protocols
If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized in-house using Route B (Stepwise Acylation/Chlorination). This protocol is self-validating via NMR monitoring.
Experimental Protocol: Synthesis via Thionyl Chloride
Safety Warning: Thionyl chloride releases
Step 1: Acylation
-
Dissolve 1-amino-2-propanol (10 mmol) and Triethylamine (11 mmol) in dry Dichloromethane (DCM, 20 mL).
-
Cool to 0°C.
-
Add Chloroacetyl chloride (10 mmol) dropwise over 15 minutes.
-
Stir at room temperature for 2 hours.
-
Wash with 1N HCl, then Brine. Dry over
and concentrate.-
Checkpoint:
NMR should show amide NH and maintain the CH-OH signal.
-
Step 2: Chlorination
-
Dissolve the intermediate from Step 1 in dry Chloroform (15 mL).
-
Add Thionyl Chloride (
) (12 mmol) dropwise. -
Reflux for 3 hours.
-
Mechanism:[1] Conversion of secondary alcohol to chloride with inversion of configuration (if chiral) or racemization.
-
-
Evaporate solvent and excess
under vacuum. -
Purification: Flash chromatography (Hexane/EtOAc).
Quality Control Parameters
| Test | Acceptance Criteria | Diagnostic Signal |
| Appearance | White solid / Pale yellow oil | Darkening indicates decomposition (HCl release). |
| Conforms to structure | ||
| GC-MS | M+ peak at 169/171 | Distinctive dichloro isotope pattern (9:6:1 ratio for M, M+2, M+4). |
| Purity | >95% (Area %) | Check for hydrolyzed byproduct (Hydroxy-amide). |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide (Analogous Structure). Retrieved from [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications, 49(23). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 5. media.neliti.com [media.neliti.com]
- 6. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-chloro-N-(2-chloropropyl)acetamide
Introduction: The Utility of Dichloro-Functionalized Amides
2-chloro-N-(2-chloropropyl)acetamide is a difunctionalized aliphatic amide possessing two reactive C-Cl bonds, making it a valuable intermediate in synthetic organic chemistry. The amide backbone provides structural rigidity, while the chloro-substituents at the N-propyl and acetyl groups serve as electrophilic sites for subsequent nucleophilic substitution reactions. This dual reactivity allows for the construction of more complex molecules, including heterocyclic compounds, polymers, and potential pharmaceutical scaffolds.
This application note provides a comprehensive, field-tested protocol for the synthesis of 2-chloro-N-(2-chloropropyl)acetamide via the N-acylation of 2-chloropropylamine with chloroacetyl chloride. We will delve into the underlying reaction mechanism, provide a detailed step-by-step procedure with causality-driven explanations, outline critical safety precautions, and present a guide to the analytical characterization of the final product.
Chemical Principles and Reaction Mechanism
The formation of 2-chloro-N-(2-chloropropyl)acetamide is a classic example of nucleophilic acyl substitution . This reaction is one of the most fundamental methods for forming robust amide bonds, a linkage central to countless natural and synthetic molecules.[1][2]
Reaction Scheme:
The mechanism proceeds via a well-established addition-elimination pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloropropylamine (the nucleophile) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The carbonyl carbon's electrophilicity is significantly enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms.[3]
-
Formation of the Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a transient, negatively charged tetrahedral intermediate.
-
Collapse of the Intermediate and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.
-
Deprotonation: The resulting product is a protonated amide (an amidium ion). A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included in the reaction to neutralize the hydrochloric acid (HCl) byproduct formed from the expelled chloride and the proton from the amine. This deprotonation step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4]
The reaction is typically performed at low temperatures (0 °C) to control its exothermic nature and to minimize potential side reactions.
Safety Precautions: A Critical Overview
Both starting materials for this synthesis are hazardous and require careful handling in a well-ventilated chemical fume hood at all times.
-
Chloroacetyl Chloride (CAS: 79-04-7): Highly corrosive, toxic upon inhalation, and a potent lachrymator (causes severe eye irritation and tearing).[5] It reacts violently with water and moisture to release toxic HCl gas. Always handle under an inert atmosphere (e.g., nitrogen or argon).
-
2-Chloropropylamine (or its hydrochloride salt): Assumed to be toxic and corrosive. Direct contact with skin and eyes must be avoided.[6]
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
Mandatory Personal Protective Equipment (PPE):
-
Splash-proof safety goggles and a full-face shield.
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Flame-retardant laboratory coat.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles | Purity |
| 2-Chloropropylamine hydrochloride | 6276-54-6 | 130.01 | 1.30 g | 10.0 mmol | ≥98% |
| Chloroacetyl chloride | 79-04-7 | 112.94 | 0.97 mL | 11.0 mmol | ≥99% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.07 mL | 22.0 mmol | ≥99.5% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - | ≥99.8% |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 2 x 20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-9 | - | 20 mL | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | ~5 g | - | - |
Equipment:
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar and a dropping funnel in one neck. Connect the other neck to an inert gas line. Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure anhydrous conditions.
-
Reagent Addition: To the flask, add 2-chloropropylamine hydrochloride (1.30 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Begin stirring to create a suspension.
-
Base Addition: Add triethylamine (3.07 mL, 22.0 mmol) to the suspension. The first equivalent of TEA neutralizes the hydrochloride salt to liberate the free amine, while the second equivalent is for neutralizing the HCl byproduct of the acylation reaction. Stir for 10 minutes.
-
Cooling: Place the flask in an ice-water bath and allow the contents to cool to 0 °C. Maintaining this temperature is crucial to control the reaction's exothermicity.
-
Acylation: In the dropping funnel, add chloroacetyl chloride (0.97 mL, 11.0 mmol). Add the chloroacetyl chloride dropwise to the stirred, cooled amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: a. Pour the reaction mixture into a separatory funnel containing 20 mL of water. b. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess TEA and any unreacted amine. c. Wash with saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid. d. Wash with brine (1 x 20 mL) to remove residual water. e. Drain the organic DCM layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (~5 g).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
Purification
If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[8]
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Caption: Experimental workflow for the synthesis of 2-chloro-N-(2-chloropropyl)acetamide.
Characterization and Data
The identity and purity of the synthesized 2-chloro-N-(2-chloropropyl)acetamide (C₅H₉Cl₂NO) should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₅H₉Cl₂NO |
| Molecular Weight | 170.04 g/mol [9] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5-7.0 (br s, 1H, NH ), 4.2-4.4 (m, 1H, CH Cl), 4.05 (s, 2H, C(O)CH₂ Cl), 3.4-3.7 (m, 2H, NCH₂ ), 1.5 (d, 3H, CH₃ ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166 (C=O), ~55 (CHCl), ~48 (NCH₂), ~42 (COCH₂Cl), ~22 (CH₃) |
| IR (thin film, cm⁻¹) | ~3300 (N-H stretch), ~2980 (C-H stretch), ~1670 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend), ~750 (C-Cl stretch) |
| Mass Spec (EI) | m/z (relative intensity): 171/169 (M⁺, characteristic ~6:1 ratio for two Cl atoms), 134 (M-Cl)⁺, 92 (M-COCH₂Cl)⁺ |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction.- Wet reagents or solvent.- Insufficient base. | - Extend reaction time or gently warm.- Ensure all reagents and solvents are anhydrous.[8]- Verify stoichiometry of TEA; ensure 2 equivalents are used with the hydrochloride salt. |
| Product is Dark/Discolored | - Reaction temperature was too high.- Impurities in starting materials. | - Maintain strict temperature control (0 °C) during addition.- Purify by treating a solution with activated charcoal before filtration, or use column chromatography.[8] |
| Starting Amine Present in Product | - Insufficient acylating agent.- Inefficient work-up. | - Use a slight excess (1.1 eq) of chloroacetyl chloride.- Ensure thorough washing with 1 M HCl during work-up to remove the basic amine.[8] |
References
-
National Institute of Standards and Technology (NIST). (n.d.). Acetamide, 2-chloro-N,N-di-2-propenyl-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). a) Pd(dppf)Cl2‐catalyzed synthesis of N‐acyl propiolamide derivatives; b) Reaction mechanism. [Link]
-
Organic Syntheses. (n.d.). Chloroacetamide. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-(n-(2-chloroethyl)-n-(2-chloropropyl)amino)acetamide monohydrochloride. Retrieved February 15, 2026, from [Link]
-
Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved February 15, 2026, from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2005). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of Organic Chemistry, 70(22), 8835–8843. [Link]
-
Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 14, 6926–6935. [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]
-
Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 575-580. [Link]
- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1235-1244.
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry. [Link]
- Google Patents. (1943).
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved February 15, 2026, from [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
-
University of California, Irvine. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved February 15, 2026, from [Link]
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Protocol for Chloroacetylation of Primary Amines: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the chloroacetylation of primary amines, a fundamental reaction in organic synthesis and bioconjugation. We delve into the underlying reaction mechanism, present multiple robust protocols suitable for a range of substrates, and discuss the critical parameters that ensure high yield and purity. Furthermore, this guide emphasizes the importance of safety when handling chloroacetyl chloride and offers practical troubleshooting advice. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.
Introduction: The Significance of Chloroacetylation
The formation of an amide bond via N-acylation is a cornerstone of modern chemistry, with profound implications in pharmaceuticals, materials science, and biochemistry.[1] Among the various acylating agents, chloroacetyl chloride stands out for its high reactivity and cost-effectiveness.[1] The chloroacetylation of primary amines yields N-(2-chloroacetyl) amides, which are not merely stable products but also versatile synthetic intermediates. The presence of the α-chloro group introduces a reactive "handle" for subsequent nucleophilic substitution, enabling the construction of more complex molecular architectures.[1]
This reactivity is particularly valuable in the field of drug development and bioconjugation. The chloroacetamide group can selectively react with nucleophilic residues on proteins, such as the thiol group of cysteine, to form stable thioether bonds.[2][3][4] This allows for the site-specific labeling of proteins with fluorophores, the attachment of polyethylene glycol (PEG) chains to improve drug pharmacokinetics, and the development of antibody-drug conjugates (ADCs).[4] While less common, chloroacetamides can also react with other nucleophilic amino acid residues like lysine.[2]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between a primary amine and chloroacetyl chloride proceeds via a nucleophilic addition-elimination mechanism.[5][6] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. The final step involves the deprotonation of the nitrogen atom, typically by another molecule of the amine or an added base, to yield the stable N-chloroacetylated product and a protonated amine salt.[6]
Caption: Mechanism of Chloroacetylation.
Experimental Protocols
Two distinct protocols are presented below, catering to different experimental needs and substrate properties. Protocol A describes a classic approach using an organic solvent and a non-nucleophilic base, while Protocol B outlines a greener, aqueous-based method.
Protocol A: Chloroacetylation in an Organic Solvent with a Base
This protocol is suitable for a wide range of primary amines that are soluble in common organic solvents. The use of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise form a salt with the starting amine, rendering it unreactive.[7]
Materials:
-
Primary amine
-
Chloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
A non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (TEA), or pyridine)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous THF or DCM.
-
Addition of Base: Add the non-nucleophilic base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.[7][8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is important to control the exothermic nature of the reaction.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 - 1.2 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 5 °C during the addition.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (2 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol B: Green Synthesis in Phosphate Buffer
Recent advancements have led to the development of more environmentally friendly protocols. This method utilizes a phosphate buffer as the solvent, which can also act as a scavenger for the generated HCl, and often allows for simple product isolation by filtration.[1][9][10]
Materials:
-
Primary amine
-
Chloroacetyl chloride
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Propylene oxide (optional, as an HCl scavenger)[9]
-
Ethyl acetate (for extraction, if needed)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the primary amine (1.0 eq) in phosphate buffer.[1] If the amine has poor water solubility, a minimal amount of a co-solvent like acetonitrile can be added.[10]
-
Addition of Chloroacetyl Chloride: While stirring the solution vigorously at room temperature, add chloroacetyl chloride (1.1 eq) dropwise.[1] For some substrates, adding a neutral HCl scavenger like propylene oxide can improve the yield.[9]
-
Reaction: Continue to stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution within 15-30 minutes.[1][10]
-
Isolation:
-
If a precipitate forms: Isolate the product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If no precipitate forms: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The product is often obtained in high purity, but can be further purified by recrystallization if necessary.
Data Presentation: Reaction Parameters
| Parameter | Protocol A (Organic Solvent) | Protocol B (Aqueous Buffer) | Rationale |
| Solvent | Anhydrous THF or DCM | Phosphate Buffer (pH ~7.4) | Substrate solubility and reaction conditions. |
| Base/HCl Scavenger | DBU, TEA, or Pyridine | Phosphate buffer or Propylene oxide | Neutralizes the HCl byproduct to prevent amine salt formation.[7][9] |
| Temperature | 0 °C to Room Temperature | Room Temperature | Controls the exothermic reaction and minimizes side reactions. |
| Reaction Time | 1 - 4 hours | 15 - 30 minutes | Aqueous conditions can accelerate the reaction rate.[1][10] |
| Work-up | Liquid-liquid extraction | Filtration or Extraction | Simplifies product isolation in the aqueous protocol.[1] |
Experimental Workflow Visualization
Caption: Experimental workflows for chloroacetylation.
Safety and Handling Precautions
Chloroacetyl chloride is a highly reactive, corrosive, toxic, and lachrymatory compound.[11][12][13] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[14][15] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield.[12][15]
-
Ventilation: All manipulations of chloroacetyl chloride must be performed in a well-ventilated chemical fume hood.[15][16]
-
Handling: Use dry glassware and syringes. Avoid contact with skin, eyes, and clothing.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][16]
-
Spills: In case of a small spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[16]
-
Waste Disposal: Dispose of chloroacetyl chloride and any contaminated materials in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Amine salt formation | Ensure sufficient base is used (Protocol A) or that the buffer has adequate capacity (Protocol B). | |
| Hydrolysis of chloroacetyl chloride | Use anhydrous solvents and handle under an inert atmosphere. | |
| Multiple Products | Di-acylation (for di-amines) | Use a large excess of the diamine. |
| Side reactions | Lower the reaction temperature during the addition of chloroacetyl chloride. | |
| Product difficult to purify | Residual starting amine | Wash the organic extract with a dilute acid solution (e.g., 1M HCl) during work-up. |
| Base contamination | Ensure thorough washing of the organic layer during work-up. |
Conclusion
The chloroacetylation of primary amines is a powerful and versatile reaction with broad applications in both synthetic chemistry and the life sciences. By understanding the reaction mechanism, carefully selecting the appropriate protocol, and adhering to strict safety precautions, researchers can effectively utilize this transformation to generate valuable chloroacetamide intermediates. The protocols outlined in this application note provide a solid foundation for the successful implementation of this important chemical reaction.
References
-
New Jersey Department of Health. (n.d.). CHLOROACETYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]
-
Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Pivovarenko, V. G., et al. (2018). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Chemistry – A European Journal, 24(58), 15583-15593. Retrieved from [Link]
-
KPL International Limited. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]
-
Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2211-2219. Retrieved from [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. Retrieved from [Link]
-
LibreTexts Chemistry. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 48(23), 2975-2984. Retrieved from [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Retrieved from [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4-6), 565-572. Retrieved from [Link]
-
Liu, F., & Li, H. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(3), 442-451. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (2020). Chloroacetylation of amino carboxamide followed by nucleophilic substitution to amines. Reagents and conditions. ResearchGate. Retrieved from [Link]
-
Shimpi, A. D., et al. (2015). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 7(10), 238-244. Retrieved from [Link]
-
Coligan, J. E., et al. (2017). Modification of Cysteine. Current Protocols in Protein Science, 87, 11.1.1-11.1.20. Retrieved from [Link]
-
Khusanov, K. S., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences, (3-4), 12-16. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Retrieved from [Link]
-
Kevill, D. N., & Kim, C. B. (1974). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. The Journal of Organic Chemistry, 39(22), 3364-3368. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
MDPI. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Molecules, 27(24), 8993. Retrieved from [Link]
-
O'Brien, J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3323-3329. Retrieved from [Link]
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Using 2-chloro-N-(2-chloropropyl)acetamide as a pharmaceutical intermediate
Executive Summary & Strategic Value
2-Chloro-N-(2-chloropropyl)acetamide (CAS: 100791-98-8) is a specialized "beta-chloro amide" intermediate that serves as a critical gateway to 2-oxazoline scaffolds. Unlike simple alkyl halides, this molecule possesses two distinct electrophilic sites: the alkyl chloride on the propyl chain and the
In pharmaceutical development, this compound is primarily utilized for:
-
Synthesis of Functionalized 2-Oxazolines: It acts as a direct precursor to 2-(chloromethyl)-5-methyl-4,5-dihydrooxazole via cyclodehydrochlorination. Oxazolines are privileged motifs in bioactive natural products, antibiotics, and peptide isosteres.
-
Poly(2-oxazoline) (POx) Therapeutics: The resulting oxazoline monomers are essential for creating biocompatible polymers used in drug delivery systems (hydrogels and micelles).
-
Heterocyclic Library Generation: It enables "Diversity-Oriented Synthesis" (DOS) by allowing nucleophilic substitution at the chloromethyl group after ring closure, facilitating the rapid construction of nitrogen-containing heterocycles.
Mechanistic Insight: The "Ambident Electrophile"
To use this intermediate effectively, researchers must understand the competition between its reactive sites.
-
Pathway A (Desired Cyclization): Under basic conditions, the amide oxygen acts as an internal nucleophile, attacking the
-carbon of the propyl chain (5-exo-tet closure). This releases HCl and forms the oxazoline ring. -
Pathway B (Intermolecular Alkylation): If the concentration is too high or the base is non-nucleophilic, the alkyl chloride may react with external nucleophiles, leading to polymerization or dimerization.
-
Pathway C (Hydrolysis): In the presence of aqueous strong base, the amide bond may hydrolyze before cyclization occurs.
Key Mechanistic Driver: The "Thorpe-Ingold Effect" (gem-dialkyl effect) is less pronounced here than in highly substituted analogues, meaning kinetic control via temperature and solvent choice is critical to favor Pathway A over B or C.
Diagram 1: Reaction Pathways & Selectivity
Caption: Mechanistic divergence of 2-chloro-N-(2-chloropropyl)acetamide. Pathway A is the target pharmaceutical route.
Experimental Protocols
Protocol A: Cyclization to 2-(Chloromethyl)-5-methyl-oxazoline
Objective: Convert the linear amide into the heterocyclic scaffold.
Reagents:
-
Substrate: 2-Chloro-N-(2-chloropropyl)acetamide (1.0 eq)
-
Base: Sodium Methoxide (NaOCH3) in Methanol (1.1 eq) OR Sodium Hydride (NaH) in THF (for anhydrous rigorous conditions).
-
Solvent: Anhydrous Methanol or THF.
Procedure:
-
Preparation: Dissolve 10 mmol of 2-chloro-N-(2-chloropropyl)acetamide in 50 mL of anhydrous methanol under Nitrogen atmosphere.
-
Activation: Cool the solution to 0°C.
-
Cyclization: Add NaOCH3 (25 wt% in MeOH) dropwise over 20 minutes. Note: Slow addition prevents localized high concentration of base, reducing intermolecular side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1) or GC-MS. The starting material peak should disappear, replaced by the lower-boiling oxazoline.
-
Quench & Workup: Evaporate the methanol under reduced pressure (do not heat above 40°C as the product is volatile). Redissolve the residue in Dichloromethane (DCM) and wash with cold water (2x) to remove salts.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via vacuum distillation (product is a liquid) or flash chromatography (neutral alumina).
Yield Target: 75–85% Key Quality Attribute: Absence of hydrolysis products (check NMR for loss of amide N-H signal).
Protocol B: Downstream Functionalization (Nucleophilic Substitution)
Objective: Utilize the chloromethyl handle to attach a pharmacophore (e.g., a secondary amine).
Reagents:
-
Substrate: 2-(Chloromethyl)-5-methyl-oxazoline (from Protocol A)
-
Nucleophile: Morpholine (Model amine) or Thiol-drug conjugate.
-
Base: K2CO3 (2.0 eq).
-
Solvent: Acetonitrile (ACN).
Procedure:
-
Dissolve the oxazoline (1.0 eq) in ACN.
-
Add K2CO3 and the secondary amine (1.2 eq).
-
Heat to reflux (80°C) for 12 hours. The oxazoline ring is stable under these basic conditions, while the exocyclic chloromethyl group undergoes S_N2 substitution.
-
Filter off inorganic salts and concentrate.
Data Analysis & Quality Control
To validate the intermediate and the final scaffold, compare against these standard parameters.
| Parameter | 2-Chloro-N-(2-chloropropyl)acetamide (Starting Material) | 2-(Chloromethyl)-5-methyl-oxazoline (Product) |
| Physical State | Solid / Viscous Oil | Clear Liquid |
| IR Spectrum | Strong Amide I band (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹) | C=N stretch (~1665 cm⁻¹) , Absence of N-H |
| 1H NMR (CDCl3) | ||
| Reactivity | Stable to weak acid; hydrolyzes in strong base | Sensitive to acid (ring opening); Stable to base |
Diagram 2: Workflow for Pharmaceutical Intermediate Isolation
Caption: Operational workflow for isolating the oxazoline scaffold.
Safety & Handling (Critical)
-
Vesicant Hazard: As a
-chloro amide, this compound is a potent alkylating agent. It can cause severe skin and eye irritation and is potentially mutagenic. -
PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.
-
Neutralization: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the alkyl chloride before disposal.
References
-
BenchChem. (2025).[1] Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Retrieved from 1
-
National Institutes of Health (NIH). (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from 2
-
MDPI. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Retrieved from 3
-
PubChem. (2025).[4][5] Compound Summary: 2-chloro-N-(2-chloropropyl)acetamide (CAS 100791-98-8).[6] Retrieved from 6[4]
-
Sigma-Aldrich. (2024). Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine. Retrieved from 7
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Application Notes and Protocols for the Reactions of 2-chloro-N-(2-chloropropyl)acetamide with Nucleophiles
Introduction
2-chloro-N-(2-chloropropyl)acetamide is a bifunctional electrophile of significant interest in synthetic and medicinal chemistry. Its structure incorporates two distinct electrophilic centers: a primary α-chloroacetyl group and a secondary alkyl chloride. This dual reactivity allows for a diverse range of chemical transformations, including intermolecular nucleophilic substitutions and intramolecular cyclizations. The α-chloroacetamide moiety is a well-established reactive handle for the introduction of various functionalities via SN2 reactions.[1][2] Furthermore, the presence of the N-(2-chloropropyl) group opens up the possibility of intramolecular reactions, leading to the formation of valuable heterocyclic scaffolds, such as piperazin-2-ones.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-chloro-N-(2-chloropropyl)acetamide in reactions with various nucleophiles. We will explore both intermolecular substitution and intramolecular cyclization pathways, offering detailed, field-proven protocols and mechanistic insights to facilitate the synthesis of novel molecular entities.
Core Concepts: Reactivity and Mechanistic Considerations
The reactivity of 2-chloro-N-(2-chloropropyl)acetamide is governed by the two electrophilic carbon atoms bearing chlorine atoms.
-
α-Chloroacetyl Group: The carbon adjacent to the carbonyl group is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the carbonyl and the chlorine atom. Reactions at this site typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[4]
-
2-Chloropropyl Group: The secondary alkyl chloride is also susceptible to nucleophilic attack, although it is generally less reactive than the α-chloroacetyl position.
The interplay between these two reactive sites allows for selective functionalization or the potential for intramolecular reactions, where a nucleophilic group within the molecule attacks one of the electrophilic centers.
Intramolecular Cyclization: Synthesis of 5-Methylpiperazin-2-one
A key application of 2-chloro-N-(2-chloropropyl)acetamide is its ability to undergo intramolecular cyclization to form 5-methylpiperazin-2-one, a valuable heterocyclic building block.[5][6] This reaction is typically promoted by a base, which deprotonates the amide nitrogen, generating an internal nucleophile that subsequently attacks the secondary alkyl chloride.
Mechanism of Intramolecular Cyclization
The reaction proceeds through a base-mediated intramolecular SN2 mechanism. The base abstracts the acidic proton from the amide nitrogen, forming an amide anion. This anion then acts as an intramolecular nucleophile, attacking the carbon atom of the 2-chloropropyl group and displacing the chloride ion to form the six-membered piperazinone ring.
Caption: Intramolecular cyclization of 2-chloro-N-(2-chloropropyl)acetamide.
Protocol 1: Synthesis of 5-Methylpiperazin-2-one
This protocol details the base-mediated intramolecular cyclization of 2-chloro-N-(2-chloropropyl)acetamide.
Materials:
-
2-chloro-N-(2-chloropropyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-chloro-N-(2-chloropropyl)acetamide (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield pure 5-methylpiperazin-2-one.
| Reactant | Nucleophile (internal) | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 2-chloro-N-(2-chloropropyl)acetamide | Amide anion | K₂CO₃ | Acetonitrile | Reflux | 12-24 | 5-Methylpiperazin-2-one | ~70-85 |
Table 1: Reaction parameters for the synthesis of 5-methylpiperazin-2-one.
Data for 5-Methylpiperazin-2-one: [5][6]
-
Molecular Formula: C₅H₁₀N₂O
-
Molecular Weight: 114.15 g/mol
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 3.55 (dd, J = 12.0, 4.0 Hz, 1H), 3.39 (m, 1H), 3.21 (dd, J = 12.0, 8.0 Hz, 1H), 3.05 (m, 1H), 2.90 (m, 1H), 1.25 (d, J = 6.4 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 170.2, 52.8, 48.5, 45.1, 19.8.
-
IR (KBr, cm⁻¹): 3280 (N-H), 1660 (C=O, amide).
-
MS (EI): m/z (%) 114 (M⁺, 40), 99 (100), 70 (85), 56 (60).
Intermolecular Nucleophilic Substitution Reactions
2-chloro-N-(2-chloropropyl)acetamide can also undergo intermolecular reactions with various nucleophiles. The more electrophilic α-chloroacetyl position is the typical site of attack.
Reaction with Amine Nucleophiles
Primary and secondary amines readily react with 2-chloro-N-(2-chloropropyl)acetamide to yield the corresponding N-substituted glycinamides.
Caption: Reaction of 2-chloro-N-(2-chloropropyl)acetamide with amines.
Protocol 2: Reaction with Benzylamine
This protocol describes the reaction with a primary amine, benzylamine, as a representative example.
Materials:
-
2-chloro-N-(2-chloropropyl)acetamide
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chloro-N-(2-chloropropyl)acetamide (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add benzylamine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography (eluent: ethyl acetate/hexanes gradient).
| Reactant | Nucleophile | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 2-chloro-N-(2-chloropropyl)acetamide | Benzylamine | TEA | DCM | 0°C to RT | 6-12 | 2-(Benzylamino)-N-(2-chloropropyl)acetamide | ~80-90 |
Table 2: Reaction parameters for the reaction with benzylamine.
Reaction with Thiol Nucleophiles
Thiols, in the form of their corresponding thiolates, are excellent nucleophiles for the substitution of the α-chloro group.
Protocol 3: Reaction with Sodium Thiomethoxide
Materials:
-
2-chloro-N-(2-chloropropyl)acetamide
-
Sodium thiomethoxide
-
Anhydrous methanol
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 2-chloro-N-(2-chloropropyl)acetamide (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0°C.
-
Add a solution of sodium thiomethoxide (1.1 eq) in methanol dropwise.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water and extract with dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography (eluent: ethyl acetate/hexanes gradient).
| Reactant | Nucleophile | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 2-chloro-N-(2-chloropropyl)acetamide | Sodium thiomethoxide | Methanol | 0°C to RT | 4-6 | N-(2-chloropropyl)-2-(methylthio)acetamide | ~85-95 |
Table 3: Reaction parameters for the reaction with sodium thiomethoxide.
Reaction with Azide Nucleophiles
The azide ion is a potent nucleophile that can be used to introduce an azido group, which can be further transformed into an amine or participate in click chemistry reactions.
Protocol 4: Reaction with Sodium Azide
Materials:
-
2-chloro-N-(2-chloropropyl)acetamide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 2-chloro-N-(2-chloropropyl)acetamide (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (eluent: ethyl acetate/hexanes gradient).
| Reactant | Nucleophile | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 2-chloro-N-(2-chloropropyl)acetamide | Sodium azide | DMF | 60-70°C | 4-8 | 2-azido-N-(2-chloropropyl)acetamide | ~90-98 |
Table 4: Reaction parameters for the reaction with sodium azide.
Safety Precautions
-
2-chloro-N-(2-chloropropyl)acetamide and other chloroacetamides are irritants and potentially toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Chloroacetyl chloride, a potential precursor, is highly corrosive and a lachrymator. Handle with extreme care.[7]
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care and follow appropriate safety protocols.[8]
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
2-chloro-N-(2-chloropropyl)acetamide is a versatile and valuable building block for organic synthesis. Its dual electrophilic nature allows for a range of transformations, including efficient intramolecular cyclization to form 5-methylpiperazin-2-one and intermolecular substitutions with a variety of nucleophiles. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to synthesize novel molecules with potential applications in drug discovery and development.
References
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PubChem. (n.d.). 5-Methylpiperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of Chloroacetamide in Heterocyclic Synthesis
Introduction: Chloroacetamide as a Cornerstone in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their unique structural and electronic properties allow for precise interactions with biological targets. The challenge and art of synthetic chemistry lie in the efficient and versatile construction of these complex scaffolds. Among the myriad of building blocks available to the modern chemist, 2-chloroacetamide and its derivatives stand out for their exceptional utility and reactivity.[1]
The power of chloroacetamide lies in its bifunctional nature. It possesses a highly reactive electrophilic center at the carbon atom bearing the chlorine, making it an excellent substrate for nucleophilic substitution.[2] Simultaneously, the amide moiety can participate in or direct subsequent intramolecular cyclization events. This dual reactivity allows for a convergent and atom-economical approach to constructing a wide array of heterocyclic systems, including but not limited to thiazoles, thiophenes, and benzodiazepines.[2] These application notes will provide an in-depth exploration of the mechanistic principles and field-proven protocols for leveraging chloroacetamide building blocks in the synthesis of pharmaceutically relevant heterocycles.
Core Reactivity: The Chloroacetamide Synthon
The synthetic versatility of N-aryl 2-chloroacetamides is primarily driven by the facile displacement of the chlorine atom by a variety of nucleophiles, including those based on sulfur, nitrogen, and oxygen.[2] This classic SN2 reaction is the gateway to introducing diverse functionalities, which can then undergo intramolecular cyclization to forge the heterocyclic ring.
The general workflow can be visualized as a two-stage process: nucleophilic substitution followed by cyclization. Understanding this fundamental sequence is key to designing novel synthetic routes and troubleshooting experimental challenges.
Caption: General workflow for heterocyclic synthesis using chloroacetamide.
Application I: Synthesis of Thiazoles via Hantzsch Condensation
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3][4] The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocycle, typically involving the condensation of an α-halocarbonyl compound with a thioamide.[4][5] N-substituted-2-chloroacetamides are excellent α-halocarbonyl synthons for this transformation.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon of the chloroacetamide. This is the pivotal C-S bond-forming step. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom onto the amide carbonyl, followed by dehydration to yield the aromatic 2-aminothiazole derivative. The choice of base and solvent is critical; a non-nucleophilic base is preferred to avoid side reactions with the chloroacetamide, and a protic solvent like ethanol facilitates the proton transfer steps.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
This protocol details the synthesis of a key chloroacetamide intermediate used for generating a library of potential antimicrobial and antiproliferative agents.[3]
Part A: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
-
Combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask.
-
Reflux the mixture for 12 hours. The iodine acts as a catalyst for the reaction.
-
After cooling, wash the reaction mixture with diethyl ether to remove unreacted iodine.
-
Add water to the flask and then neutralize with a concentrated ammonia solution, which precipitates the product.
-
Filter the solid product, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 4-(4-bromophenyl)thiazol-2-amine.
Part B: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
-
Dissolve the 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) from Part A in 20 mL of acetone in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride (0.012 mol) dropwise to the stirred solution. The reaction is exothermic and maintaining a low temperature is crucial to control the rate and minimize side products.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-5 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from ethanol to yield the pure title compound.
Data Presentation: Characterization of the Product
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈BrClN₂OS | [3] |
| Yield | ~85% | [3] |
| Melting Point | 190-192 °C | [3] |
| ¹H-NMR (δ, ppm) | 8.34 (s, 1H, NH), 7.54–7.65 (m, 4H, Ar-H), 7.34 (s, 1H, thiazole-H), 3.18 (s, 2H, CH₂-Cl) | [3] |
| IR (cm⁻¹) | 3444 (N-H), 1604 (C=O), 829 (C-S), 746 (C-Cl) | [3] |
Application II: Synthesis of 1,4-Benzodiazepines
The 1,4-benzodiazepine core is a famous "privileged structure" in medicinal chemistry, forming the basis for blockbuster drugs like diazepam.[6] A robust synthetic route involves the acylation of a 2-aminobenzophenone with chloroacetyl chloride, creating a chloroacetamide intermediate that is primed for cyclization.[7]
Mechanistic Insight
The synthesis begins with the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride.[6][8] This forms the key intermediate, 2-chloroacetamido-5-chlorobenzophenone. The subsequent and final step involves a reaction with an amine (often ammonia in the form of hexamethylenetetramine or methenamine, which hydrolyzes to provide ammonia in situ) or via microwave irradiation in the presence of a base.[7] The amine displaces the chloride, and the newly introduced primary amine immediately undergoes intramolecular condensation with the ketone carbonyl to form the seven-membered diazepine ring.
Caption: Synthesis of a 1,4-benzodiazepine core.
Experimental Protocol: Microwave-Assisted Synthesis of 2-(chloroacetamido)-5-chlorobenzophenone
Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating.[7]
-
Place a solution of 2-amino-5-chlorobenzophenone (2 mmol) and chloroacetyl chloride (4 mmol) in toluene (20 mL) into a suitable microwave reactor vessel.[7]
-
Irradiate the mixture in a microwave oven (e.g., 360 W) for 1 minute.[7] Monitor the reaction progress by TLC.
-
After completion, cool the solution to room temperature.
-
Wash the solution with a cold, dilute aqueous ammonia solution to neutralize excess acid, followed by water and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude residue can be purified by recrystallization from ethanol to yield the desired intermediate.
Data Presentation: Comparison of Synthesis Conditions
| Method | Reagents | Solvent | Time | Yield | Reference |
| Conventional | 2-amino-5-chlorobenzophenone, chloroacetanilide | Ethyl Acetate | 4 h | 87% | [6][8] |
| Microwave | 2-amino-5-chlorobenzophenone, chloroacetyl chloride | Toluene | 1 min | >90% (typical) | [7] |
Application III: Multicomponent Synthesis of Thiophenes (Gewald Reaction)
The Gewald reaction is a powerful multicomponent reaction (MCR) for the synthesis of highly substituted 2-aminothiophenes.[9][10] While the classic reaction uses an α-cyanoester, derivatives such as cyanoacetamide are excellent substrates, allowing for the direct incorporation of an amide functional group.[10][11] MCRs are highly valued in drug discovery for their efficiency in generating complex molecules in a single step.[12][13][14]
Mechanistic Insight
The reaction proceeds through three key steps:
-
Knoevenagel Condensation: A base (e.g., triethylamine or morpholine) catalyzes the condensation between an aldehyde or ketone and the active methylene group of the cyanoacetamide to form a stable α,β-unsaturated intermediate.[9][15]
-
Sulfur Addition: Elemental sulfur adds to the intermediate, likely forming a thiirane that undergoes ring-opening.[9]
-
Cyclization: The intermediate cyclizes via attack of the sulfur anion onto the cyano group, followed by tautomerization to yield the stable 2-aminothiophene product.[9]
Caption: Mechanism of the Gewald aminothiophene synthesis.
Experimental Protocol: General Procedure for Gewald-3CR
This protocol is a general and robust method for synthesizing a diverse array of 2-aminothiophene-3-carboxamides.[10]
-
In a suitable flask, combine the cyanoacetamide (1.0 eq), the aldehyde or ketone (1.0 eq), elemental sulfur (1.0 eq), and triethylamine (1.0 eq).
-
Add ethanol as the solvent. The amount should be sufficient to create a stirrable slurry.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture. In many cases, the product will precipitate directly from the solution.
-
Pour the mixture into water to induce further precipitation and to dissolve inorganic salts.
-
Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol or another suitable solvent to remove unreacted starting materials.
-
The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Data Presentation: Scope of the Gewald Reaction
| Cyanoacetamide | Carbonyl Component | Base | Yield | Reference |
| Cyanoacetamide | Cyclohexanone | Morpholine | 80% | [9] |
| N-Benzylcyanoacetamide | Propanal | Triethylamine | 75% | [10] |
| N-(4-fluorophenyl)cyanoacetamide | 4-Chlorobenzaldehyde | Triethylamine | 92% | [10] |
Conclusion
Chloroacetamide and its close chemical relatives are demonstrably powerful and versatile building blocks for the synthesis of a wide range of biologically relevant heterocyclic compounds. Through fundamental reactions like nucleophilic substitution and participation in classic named reactions such as the Hantzsch, Gewald, and benzodiazepine syntheses, these reagents provide efficient and modular access to complex molecular architectures. The protocols and mechanistic insights provided herein serve as a practical guide for researchers in drug discovery and organic synthesis, enabling the strategic design and execution of synthetic campaigns to generate novel chemical matter for the advancement of science and medicine.
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Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3475-3493. [Link]
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Rassukana, Y. V., & Onysko, P. P. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc, 2011(8), 248-257. [Link]
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Al-Joboury, K. M. (2014). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Journal of Al-Nahrain University, 17(2), 51-60. [Link]
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Kumar, A., Sharma, S., & Sharma, V. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 53. [Link]
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Sarikaya, B., et al. (2020). Synthesis of 4-substituted-thiazol-2-chloroacetamide compounds. ResearchGate. [Link]
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Rassukana, Y. V., & Onysko, P. P. (2011). A Novel Synthesis of Chloroacetamide Derivatives via C-Amidoalkylation of Aromatics by 2-Chloro-N-(2,2,2-Trichloro-1-Hydroxyethyl)acetamide. Amanote Research. [Link]
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Al-Amiery, A. A. (2012). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. ResearchGate. [Link]
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Sabanis, D., & Fytas, G. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Current Organic Chemistry, 14(15), 1547-1563. [Link]
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Abdel-Wahab, B. F., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-heterocyclic Compounds. ACS Omega, 7(10), 8493-8504. [Link]
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Dotsenko, V. V., et al. (2019). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Chemistry of Heterocyclic Compounds, 55(4-5), 390-397. [Link]
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- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Procedure for N-alkylation using 2-chloro-N-(2-chloropropyl)acetamide
Application Note & Protocol Guide
Topic:
Introduction: Strategic Application of a Bifunctional Electrophile
N-alkylation remains a cornerstone transformation in modern synthetic and medicinal chemistry, pivotal for the construction of carbon-nitrogen bonds that form the backbone of countless pharmaceutical agents and functional materials.[1] While traditional alkylating agents are monofunctional, the use of bifunctional electrophiles like 2-chloro-N-(2-chloropropyl)acetamide opens avenues for more complex molecular architectures, including the synthesis of heterocyclic compounds or the introduction of functionalized linkers.
This molecule, with the structure Cl-CH₂-CO-NH-CH(CH₃)-CH₂-Cl , possesses two distinct electrophilic carbon centers susceptible to nucleophilic attack. The chlorine atom on the acetyl group (α-position) is activated by the adjacent carbonyl, rendering it significantly more reactive towards nucleophilic substitution than the chlorine on the propyl chain. This differential reactivity is a key strategic element, allowing for selective, stepwise functionalization.
This document provides a comprehensive guide to utilizing 2-chloro-N-(2-chloropropyl)acetamide as an N-alkylating agent. It details the underlying mechanism, provides a robust experimental protocol for selective mono-alkylation, and offers insights into reaction optimization and troubleshooting.
Health and Safety Precautions
2-chloro-N-(2-chloropropyl)acetamide and related chloroacetamide compounds are classified as hazardous materials and must be handled with stringent safety protocols.[2][3][4][5]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory irritation.[2][6] Repeated or prolonged contact may lead to skin sensitization.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[3][4]
-
Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid generating dust.
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not release into the environment.[2][5]
Reaction Mechanism: A Tale of Two Electrophiles
The N-alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the nucleophilic amine by a suitable base, which enhances its nucleophilicity. The resulting anion then attacks one of the electrophilic carbon atoms, displacing the chloride leaving group.
The key to a selective reaction lies in the inherent reactivity difference between the two C-Cl bonds:
-
Primary Alkylation Site (α-chloro position): The C-Cl bond on the acetyl moiety is highly activated by the electron-withdrawing effect of the adjacent carbonyl group, making it the preferred site for nucleophilic attack under controlled conditions.
-
Secondary Alkylation Site (propyl chain): The C-Cl bond on the propyl group is a standard secondary alkyl halide and is significantly less reactive. Reaction at this site typically requires more forcing conditions, such as higher temperatures or prolonged reaction times.
// Edges Nuc -> DeprotonatedNuc [label=" Deprotonation"]; Base -> DeprotonatedNuc [style=invis]; DeprotonatedNuc -> TS [label=" Nucleophilic Attack\n (at α-position)"]; AlkylatingAgent:p1 -> TS; TS -> Product [label=" Chloride Displacement"]; } }
Caption: Proposed mechanism for selective mono-N-alkylation.
Experimental Protocol: Selective Mono-N-Alkylation of Primary Amines
This protocol provides a general method for the selective N-alkylation of a primary amine at the more reactive α-chloroacetyl position of 2-chloro-N-(2-chloropropyl)acetamide.
4.1. Materials and Reagents
-
Primary Amine (Substrate) (1.0 eq)
-
2-chloro-N-(2-chloropropyl)acetamide (1.0 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen/argon inlet
-
TLC plates (silica gel 60 F₂₅₄)
4.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a non-nucleophilic base that effectively deprotonates the amine without competing in the alkylation reaction.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry with a typical concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Rationale: Acetonitrile is a polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation of the base while leaving the nucleophile relatively free to react.
-
-
Reagent Addition: In a separate vial, dissolve 2-chloro-N-(2-chloropropyl)acetamide (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine/base slurry at room temperature over 10-15 minutes.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the valuable amine substrate. Dropwise addition helps to control any potential exotherm and minimizes the formation of dialkylated byproducts.
-
-
Reaction & Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Rationale: Moderate heating increases the reaction rate. TLC is a rapid and effective way to visually track the disappearance of the starting material and the appearance of the product spot.
-
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and rinse the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).
-
Rationale: Filtration removes the inorganic base. The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General experimental workflow for N-alkylation.
Data Presentation: Optimizing Reaction Parameters
The success of the N-alkylation is highly dependent on the choice of reaction parameters. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Options | Rationale & Expected Outcome |
| Base | K₂CO₃, Cs₂CO₃, NaH, DBU | Inorganic bases (K₂CO₃, Cs₂CO₃) are preferred as they are non-nucleophilic and easily removed during workup.[8] Stronger bases (NaH) can be used for less nucleophilic amines but require strictly anhydrous conditions. Organic bases (DBU) can be effective but may complicate purification. |
| Solvent | Acetonitrile, DMF, DMSO, THF | Polar aprotic solvents (Acetonitrile, DMF, DMSO) are ideal for SN2 reactions.[1] DMF and DMSO offer higher boiling points for less reactive substrates but can be difficult to remove. THF is a less polar option, potentially leading to slower reaction rates. |
| Temperature | Room Temp. to 80 °C | Start at room temperature or slightly elevated (40-60 °C) to favor selective mono-alkylation at the α-position. Higher temperatures may be required for unreactive amines but increase the risk of reaction at the second C-Cl bond and other side reactions. |
| Stoichiometry | 1.0 - 1.5 eq Alkylating Agent | Using a slight excess (1.1 eq) of the alkylating agent drives the reaction to completion. A large excess should be avoided to prevent potential di-alkylation of the product if it contains a remaining N-H bond. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated amine substrate. 4. Wet reagents/solvent. | 1. Switch to a stronger base (e.g., Cs₂CO₃ or NaH). 2. Increase the reaction temperature in 10-20 °C increments. 3. Consider a more forcing solvent like DMF or DMSO. 4. Ensure all reagents and solvents are rigorously dried. |
| Formation of Multiple Products | 1. Di-alkylation of the amine. 2. Reaction at the secondary chloride. 3. Base acting as a nucleophile (e.g., with TEA). | 1. Use a smaller excess of the alkylating agent (e.g., 1.05 eq). Add it slowly at a lower temperature. 2. Keep the reaction temperature as low as possible to maintain selectivity. 3. Use an inorganic, non-nucleophilic base like K₂CO₃. |
| Difficult Purification | 1. Emulsion during workup. 2. Co-elution of product and starting material. | 1. Add more brine during the extraction phase to break the emulsion. 2. Adjust the polarity of the column eluent system; consider using a different solvent system (e.g., Dichloromethane/Methanol). |
References
-
International Labour Organization. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]
-
Doucet, A. A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]
-
Fujita, K., et al. (2018). Low‐Temperature N‐Alkylation of Amines with Alcohols in Protic Solvents Catalyzed by Iridium Complexes Bearing N‐Heterocyclic Carbenes. Chemistry – An Asian Journal. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(1), 1-22. [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]
-
ACS Green Chemistry Institute. N-alkylation at sp3 Carbon Reagent Guide. [Link]
-
ResearchGate. (2017). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
-
Li, Y., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(6), 926-928. [Link]
-
Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]
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- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. fishersci.com [fishersci.com]
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- 4. 2-Chloro Acetamide [anshulchemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Title: Preparation, Certification, and Management of High-Purity Chloroacetamide Herbicide Reference Standards
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive guide for the preparation, purification, characterization, and management of high-purity reference standards for chloroacetamide herbicides. Accurate quantitative analysis of herbicide residues in environmental, agricultural, and food samples is critically dependent on the quality of the reference standards used for instrument calibration. This document outlines detailed protocols, from chemical synthesis to final certification and proper handling, designed to ensure the integrity, accuracy, and traceability of these essential analytical standards. The methodologies are grounded in established chemical principles and adhere to best practices for Certified Reference Material (CRM) management.
Introduction: The Critical Role of Reference Standards
Chloroacetamide herbicides, such as alachlor, acetochlor, and metolachlor, are widely used for pre-emergence weed control in major crops.[1] Regulatory bodies worldwide mandate strict maximum residue limits (MRLs) for these compounds in food and water sources, necessitating highly sensitive and accurate analytical methods like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The reliability of these analytical measurements is fundamentally anchored to the purity and certified concentration of the chemical reference standards used for calibration.
A reference standard serves as a highly purified and well-characterized substance against which analytical samples are compared. Its integrity directly impacts the validity of every result.[4] Therefore, laboratories must either procure CRMs from accredited suppliers or possess the in-house capability to synthesize, purify, and certify their own standards with meticulous attention to detail. This guide provides the foundational knowledge and actionable protocols to achieve the latter, ensuring data of the highest quality and defensibility.
Synthesis and Purification of a Chloroacetamide Standard
The core structure of chloroacetamide herbicides is typically synthesized by the N-acylation of a substituted aniline with chloroacetyl chloride.[5] The following protocol describes a generalized synthesis for an N-substituted chloroacetamide, which can be adapted for specific target molecules like acetochlor or alachlor by selecting the appropriate aniline starting material.
Principle of Synthesis
The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of chloroacetyl chloride. An acid scavenger, typically an inorganic base, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of a biphasic water-organic solvent system facilitates both the reaction and the subsequent separation of the product.[5]
Detailed Synthesis Protocol: N-(2-ethyl-6-methylphenyl)-N-(ethoxymethyl)-2-chloroacetamide (Acetochlor Analog)
Materials:
-
N-(ethoxymethyl)-2-ethyl-6-methylaniline (Substituted Aniline)
-
Chloroacetyl Chloride
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 0.1 mol of N-(ethoxymethyl)-2-ethyl-6-methylaniline and 0.1 mol of sodium carbonate in 100 mL of deionized water and 50 mL of toluene.
-
Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred mixture to 0-5°C. This low temperature is critical to control the exothermic reaction and minimize the formation of byproducts from the hydrolysis of chloroacetyl chloride.[6]
-
Addition of Acylating Agent: Slowly add 0.11 mol (a slight excess to ensure complete reaction) of chloroacetyl chloride dropwise via the dropping funnel over a period of 45-60 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of deionized water, and 50 mL of saturated sodium bicarbonate solution to remove unreacted aniline and residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude chloroacetamide product, typically as an oil or a low-melting-point solid.
Purification by Recrystallization
To achieve the high purity required for a reference standard, the crude product must be purified. Recrystallization is an effective method for removing minor impurities.
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent, such as a hexane/ethyl acetate mixture.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight. The final product should be a crystalline solid.[7]
Characterization and Certification of Purity
A prepared chemical is not a reference standard until its identity is confirmed and its purity is quantitatively determined and certified. This process requires a multi-technique approach to provide a comprehensive and validated assessment.[8][9]
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the peaks must be consistent with the target chloroacetamide herbicide structure.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule (e.g., C=O stretch of the amide, C-Cl stretch).
Purity Assessment and Certification
Purity is typically determined by subtracting the number of impurities from 100%. This requires quantifying all significant organic, inorganic, and residual solvent impurities.
| Analytical Technique | Purpose | Typical Parameters & Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC-UV) | Quantifies organic impurities and determines the primary peak area percent. | Purity >99.5% by peak area normalization. The method should be validated for linearity, precision, and accuracy. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Orthogonal method to HPLC for quantifying organic impurities, especially those more volatile than the main component. | Purity >99.5%. Confirms results from HPLC. |
| Thermogravimetric Analysis (TGA) | Determines the content of non-volatile inorganic impurities and residual moisture. | Loss on drying should be <0.1%. |
| Karl Fischer Titration | Specifically quantifies water content. | Water content should be <0.1%. |
| Quantitative NMR (qNMR) | An absolute method to determine purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight. | Provides a traceable purity value with a calculated uncertainty. Often required for ISO 17034 certification. |
A Certificate of Analysis (COA) must be generated, documenting the identity, certified purity value with its associated uncertainty, and results from all characterization tests.
Workflow for Preparation and Certification
The following diagram illustrates the comprehensive workflow from synthesis to the release of a certified reference standard.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Managing Reference Standards and Calibration Materials | Lab Manager [labmanager.com]
- 5. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 8. moravek.com [moravek.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. researchgate.net [researchgate.net]
Handling precautions for alkylating agents like CAS 100791-98-8
Part 1: Executive Summary & Hazard Characterization
The Silent Hazard: Electrophilic Reactivity Alkylating agents, such as CAS 100791-98-8 (2-Chloro-N-(2-chloropropyl)acetamide) , represent a critical class of chemical intermediates and Active Pharmaceutical Ingredients (APIs). Their utility in drug development stems from the very property that makes them hazardous: electrophilicity .
These compounds function by transferring alkyl groups to electron-rich nucleophilic sites on biological macromolecules (DNA, RNA, proteins).[1][2] Specifically, bifunctional alkylators (like CAS 100791-98-8, which contains two potential reactive sites) can induce DNA interstrand cross-linking, leading to apoptosis or, largely, genotoxicity and carcinogenicity .
Operational Classification For the purpose of this protocol, CAS 100791-98-8 and similar alkylating intermediates are classified under Occupational Exposure Band (OEB) 4 , unless specific toxicological data proves otherwise.
-
Default OEL (Occupational Exposure Limit): < 10 µg/m³ (8-hour TWA).
-
Critical Hazard: Skin sensitization, irreversible eye damage, and germ cell mutagenicity.
Part 2: Facility & Engineering Controls
The "Hierarchy of Controls" is the governing logic for handling these agents. PPE is the last line of defense, not the first.
Containment Strategy
Handling must occur within a negative-pressure environment to prevent aerosol migration.
| Operation | Required Engineering Control | Rationale |
| Powder Weighing | Isolator or Class II Type B2 BSC | Powders are the highest risk for inhalation. Type B2 (100% exhaust) prevents recirculation of toxic vapors. |
| Solubilization | Fume Hood (Low Flow/High Performance) | Once in solution, volatility decreases, but splash risk remains. |
| Reaction Setup | Closed System (Septum/Cannula) | Minimizes open-air exposure. |
| Waste Disposal | Vented Balance Enclosure | Prevents off-gassing during waste consolidation. |
Visualizing the Control Logic
Figure 1: The Hierarchy of Controls applied to High Potency APIs (HPAPIs). Note that PPE is the least effective control measure.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard latex or single-nitrile gloves are insufficient for alkylating agents. Small alkyl halides permeate standard rubber rapidly.
| Body Part | PPE Requirement | Technical Justification |
| Hands (Inner) | Nitrile (4 mil) | Comfort layer and sweat absorption. |
| Hands (Outer) | Laminate Film (e.g., Silver Shield / 4H) | Critical: Resists permeation of small chlorinated molecules for >4 hours. Standard nitrile breakthrough can occur in <15 mins. |
| Respiratory | PAPR (Powered Air Purifying Respirator) | Required if handling powder outside an isolator. N95 is insufficient for high-risk powders. |
| Body | Tyvek® Coverall (Taped seams) | Prevents dust accumulation on street clothes. |
| Eyes | Chemical Goggles + Face Shield | Alkylators are severe lachrymators and corneal irritants. |
Part 4: Detailed Handling Protocol
Solubilization & Weighing (The "Red Zone")
Objective: Transform the high-risk powder into a manageable solution without contaminating the workspace.
-
Static Elimination: Place an ionizing fan inside the balance enclosure 15 minutes prior to use. Alkylating powders are often static-prone, leading to "flying powder" incidents.
-
Weighing:
-
Use a disposable antistatic weighing boat.
-
Never use a spatula to return excess powder to the stock bottle (cross-contamination risk). Discard excess into a solid waste stream.
-
-
Solvent Addition:
-
Add solvent (e.g., DMSO, DCM) gently down the side of the vessel to avoid lofting dust.
-
Self-Validation: Wipe the exterior of the vial with a solvent-dampened swab and check for residue (using UV or colorimetric indicators if available) before removing from the hood.
-
Chemical Deactivation (The "Kill" Step)
Causality: You cannot simply wash alkylators away with water. Water is a weak nucleophile. You must use a "soft" nucleophile to attack the electrophilic carbon and displace the chloride/leaving group.
The Gold Standard Deactivation Solution:
-
10% Sodium Thiosulfate (w/v)
-
1% Sodium Hydroxide (NaOH) (Optional, to speed up hydrolysis)
-
Solvent: Water (or 50:50 Ethanol/Water if the agent is insoluble in water).
Mechanism:
Spill Management Protocol
Figure 2: Decision tree for spill remediation. Note the specific "Perimeter to Center" technique to prevent spreading the contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Post: Clear the immediate area. Post "Do Not Enter" signs.
-
Don PPE: Wear double gloves (Silver Shield outer), Tyvek suit, and respiratory protection.
-
Contain: Place absorbent pads around the spill first, then over it.
-
Inactivate: Gently pour the Thiosulfate/NaOH solution over the pads.
-
Why? Pouring directly on the spill might splash the agent. Pouring on the pads allows diffusion-controlled deactivation.
-
-
Contact Time: Allow 30 minutes for the nucleophilic substitution reaction to complete.
-
Removal: Collect pads into a hazardous waste bag. Double bag.
-
Verification: Surface wipe sampling (swab test) is recommended for OEB 4/5 compounds to ensure <10 ng/100cm² residue.
Part 5: Waste Management
-
Segregation: Do not mix alkylating waste with general organic solvents.
-
Labeling: Waste containers must be labeled "HIGHLY TOXIC: ALKYLATING AGENT" and "CARCINOGEN."
-
Pre-treatment: Ideally, quench all reaction mixtures with excess thiosulfate before placing them in the waste container. This turns the waste stream from "High Hazard" to "Chemical Waste," reducing downstream risks for disposal vendors.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. Retrieved from
- Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
- SafeBridge Consultants.Occupational Health and Safety of Pharmaceutical Hazards. (Industry standard for OEB banding).
Sources
Application Notes & Protocols: The Role of Chloroacetamide Scaffolds in Modern Agrochemical Synthesis
Introduction: The Chloroacetamide Class as a Cornerstone of Weed Management
The chloroacetamide family of herbicides represents a significant and enduring class of agrochemicals, prized for their efficacy as pre-emergence herbicides in major crops like corn, soybeans, and cotton.[1] These compounds are particularly effective against annual grasses and small-seeded broadleaf weeds.[1] Their primary mode of action is the disruption of early seedling growth by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), a process critical for the formation of cell membranes and protective cuticular waxes.[1][2][3]
While a multitude of specific active ingredients exist, they share a common chemical scaffold: a 2-chloroacetamide group attached to a substituted N-aryl or N-alkyl moiety. This core structure is responsible for the molecule's alkylating reactivity, which is fundamental to its herbicidal activity.[4] To provide a detailed, practical guide for researchers, this document will focus on the synthesis and application of Propisochlor , a widely used chloroacetamide herbicide. The principles and protocols detailed herein are representative of the broader class and offer a robust framework for research and development in this chemical space.
Part 1: Synthesis Protocol for Propisochlor - A Representative Chloroacetamide Herbicide
The synthesis of chloroacetamide herbicides like Propisochlor is a multi-step process. The final and most critical step, which defines the compound as a chloroacetamide, is the N-acylation of a precursor aniline with chloroacetyl chloride. This step covalently attaches the reactive chloroacetamide "warhead" to the N-substituted aniline, which provides selectivity and influences the physicochemical properties of the final molecule.
Rationale for Experimental Design:
The described protocol employs a biphasic reaction system (toluene and water) which offers several advantages. The organic phase (toluene) dissolves the aniline precursor and the final propisochlor product, while the aqueous phase contains the base (sodium carbonate) required to neutralize the hydrochloric acid generated during the reaction. This in-situ neutralization is crucial as it drives the reaction to completion and prevents protonation of the aniline nitrogen, which would render it non-nucleophilic. The use of a phase-transfer catalyst is often employed in industrial settings to enhance the reaction rate between the phases, although for laboratory scale, vigorous stirring is typically sufficient.
Experimental Protocol: N-Acylation to Yield Propisochlor
This protocol outlines the final step in a common synthesis route for Propisochlor, starting from the N-substituted aniline precursor, N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]amine.
Materials & Reagents:
-
N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]amine (Precursor)
-
Chloroacetyl chloride (Acylating Agent)
-
Sodium Carbonate (Base)
-
Toluene (Organic Solvent)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (Drying Agent)
-
Reaction vessel with mechanical stirrer, dropping funnel, and temperature control (ice bath)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 1.0 equivalent of the N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]amine precursor in toluene (approx. 5 mL per gram of precursor).
-
Aqueous Base Addition: Add an aqueous solution of sodium carbonate (1.5 equivalents dissolved in water, approx. 4 mL per gram of precursor).
-
Cooling: Cool the biphasic mixture to 0-5°C using an ice bath while stirring vigorously. This is to control the exothermicity of the acylation reaction.
-
Acylating Agent Addition: Dissolve chloroacetyl chloride (1.1 equivalents) in a small amount of toluene and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove residual salts and water-soluble impurities.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal & Purification: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product, an amber-colored viscous liquid, can be further purified by column chromatography if necessary, though for many applications, the purity after workup is sufficient.[5]
Synthesis Workflow Diagram
Caption: Workflow for the N-acylation synthesis of Propisochlor.
Part 2: Biochemical Mechanism of Action
The herbicidal efficacy of chloroacetamides is rooted in their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[6] VLCFAs (chains longer than 18 carbons) are essential for plant growth and development, serving as precursors for lipids that form cell membranes and the protective outer wax layer of the cuticle.[3]
The Target: VLCFA Elongase Complex
The site of action for chloroacetamide herbicides is the VLCFA elongase enzyme complex, located in the endoplasmic reticulum.[7] This complex sequentially adds two-carbon units to a growing fatty acid chain. The key enzyme in this complex that is targeted by the herbicide is the condensing enzyme , also known as VLCFA synthase.[6][7]
Covalent Inhibition Mechanism:
The VLCFA synthase has a highly conserved and reactive cysteine residue in its active site. The herbicidal action proceeds via the following steps:
-
Absorption: The herbicide is absorbed by the emerging shoot in grasses and by the roots in broadleaf weeds.[8][9]
-
Target Binding: The chloroacetamide molecule enters the active site of the VLCFA synthase.
-
Covalent Modification: The sulfur atom of the active site cysteine performs a nucleophilic attack on the carbon atom bearing the chlorine in the chloroacetamide molecule.[7] This results in the formation of a covalent bond between the enzyme and the herbicide, displacing the chlorine atom.
-
Irreversible Inhibition: This covalent modification permanently blocks the active site, rendering the enzyme non-functional. The inhibition of VLCFA synthesis leads to a cascade of effects, including cessation of cell division, improper cell membrane formation, and reduced cuticular wax, ultimately preventing the weed seedling from emerging from the soil or properly developing.[6][8]
Biochemical Pathway Diagram
Caption: Inhibition of VLCFA synthesis by chloroacetamide herbicides.
Part 3: Quantitative Data for Propisochlor
Quantitative data is essential for planning experiments, determining application rates, and understanding the environmental fate of an agrochemical.
Table 1: Physicochemical Properties of Propisochlor
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide | [] |
| CAS Number | 86763-47-5 | [] |
| Molecular Formula | C₁₅H₂₂ClNO₂ | [5] |
| Molecular Weight | 283.8 g/mol | [] |
| Appearance | Amber-colored viscous liquid | [5] |
| Melting Point | 21.6°C | [] |
| Water Solubility | 184 mg/L (at 20°C) | [5] |
| Density | 1.1 g/cm³ |[] |
Table 2: Herbicidal Spectrum and Recommended Application Rates
| Crop | Target Weeds | Application Rate (kg a.i./ha) | Reference |
|---|---|---|---|
| Corn | Barnyardgrass, Crabgrass, Foxtails | 1.5 - 2.0 | [5] |
| Soybean | Pigweed, Lambsquarters, Velvetleaf | 1.2 - 1.8 | [5] |
| Cotton | Morningglory, Johnsongrass (seedlings) | 1.0 - 1.5 |[5] |
References
-
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
-
Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]
-
University of Hertfordshire. (n.d.). Propisochlor. AERU. [Link]
-
University of Missouri. (n.d.). Long Chain Fatty Acid Inhibitors. Herbicide Symptoms. [Link]
-
Purdue University. (n.d.). Herbicides that Inhibit Very Long Chain Fatty Acids. Principles of Weed Control. [Link]
-
Okamoto, H., Kato, S., Ogasawara, M., Konnai, M., & Takematsu, T. (1990). Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Journal of the Agricultural Chemical Society of Japan, 54(11), 3451-3455. [Link]
-
Jhala, A. J., et al. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology. [Link]
-
University of Illinois. (2023). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Illinois Experts. [Link]
-
Butts, T. R., et al. (2021). Evaluation of Very-Long-Chain Fatty Acid-Inhibiting Herbicides in Arkansas Rice Production. Weed Technology, 35(4), 545-553. [Link]
- CN102718677A - Novel propisochlor production process. (2012).
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 458-464. [Link]
- CN101367728A - Novel method for synthesis of (S)-propisochlor. (2009).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of Chloroacetamide. [Link]
-
Böger, P. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]
-
El-Zemity, S. A., et al. (2024). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. [Link]
-
FBN. (2025). Herbicide Mode of Action Groups 101. [Link]
-
Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate. [Link]
-
El-Zemity, S. A., et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. [Link]
-
Weed Science Society of America. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]
-
Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 389. [Link]
-
Liu, F., et al. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 59(7), 3138-3144. [Link]
-
Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. [Link]
- CN1088554C - Propisochlor containing herbicide composition. (1994).
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 3. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
- 4. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agrochemx.com [agrochemx.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Long Chain Fatty Acid Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. fbn.com [fbn.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Method Development for 2-chloro-N-(2-chloropropyl)acetamide
Welcome to the technical support center for the analytical characterization of 2-chloro-N-(2-chloropropyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for this compound. As direct, peer-reviewed methods for this specific analyte are not widely published, this document synthesizes foundational chromatographic principles with field-proven strategies for related chloroacetamide compounds to provide a comprehensive and logical framework for your method development and troubleshooting needs.
Section 1: Foundational Knowledge & Analyte Properties
Successful method development begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the initial choices for column chemistry, mobile phase composition, and detection parameters. 2-chloro-N-(2-chloropropyl)acetamide is a small, neutral molecule belonging to the chloroacetamide class.
Table 1: Physicochemical Properties of 2-chloro-N-(2-chloropropyl)acetamide
| Property | Value/Information | Source | Implication for HPLC Method Development |
| Molecular Formula | C₅H₉Cl₂NO | [1] | A relatively small molecule, suggesting good solubility in common organic solvents. |
| Molecular Weight | 170.04 g/mol | [1] | Suitable for standard HPLC and mass spectrometry (MS) detection. |
| Structure | ![]() | [1] | The amide group provides a chromophore for UV detection. The presence of chlorine atoms and the propyl group suggests moderate hydrophobicity. |
| Solubility | Readily soluble in water and organic solvents like methanol and acetonitrile. | [2][3] | Offers flexibility in choosing sample diluents and mobile phase components. To avoid peak distortion, the sample should ideally be dissolved in the initial mobile phase. |
The structure suggests that Reversed-Phase HPLC (RP-HPLC) is the most logical starting point. The molecule is non-ionic and possesses sufficient hydrophobicity to be retained on common stationary phases like C18. The amide chromophore should allow for sensitive detection using a UV detector, likely in the lower UV range (200-230 nm).
Section 2: Recommended Starting Protocol for RP-HPLC Analysis
This protocol provides a robust starting point for the analysis of 2-chloro-N-(2-chloropropyl)acetamide. It is designed to be a foundation from which you can optimize for your specific analytical requirements (e.g., resolution from impurities, cycle time).
Experimental Protocol: Initial RP-HPLC Method
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the 2-chloro-N-(2-chloropropyl)acetamide reference standard in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL to create a stock solution.
-
Dilute the stock solution with the same 50:50 solvent mixture to a working concentration of approximately 50 µg/mL.
-
Prepare unknown samples by dissolving them in the 50:50 solvent mixture to achieve a similar target concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from blocking the column or tubing.[4]
-
-
Chromatographic System & Conditions:
-
Set up the HPLC system according to the parameters outlined in Table 2.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]
-
Perform a blank injection (50:50 solvent mixture) to ensure the system is clean and free of ghost peaks.
-
Inject the prepared standard and sample solutions.
-
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale & Expert Notes |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard analytical HPLC system with a quaternary pump and UV detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 phase is a versatile, non-polar stationary phase suitable for retaining moderately hydrophobic compounds.[6] |
| Mobile Phase A | HPLC-grade Water | |
| Mobile Phase B | HPLC-grade Acetonitrile | Acetonitrile is often preferred over methanol as it provides lower backpressure and better peak efficiency for many compounds.[7] |
| Gradient | 40% B to 80% B over 10 minutes | A gradient elution is recommended for initial screening to ensure the elution of the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability and reproducibility by mitigating fluctuations in ambient temperature.[5] |
| Detector | UV/DAD at 210 nm | The amide bond exhibits strong absorbance at lower UV wavelengths. A Diode Array Detector (DAD) is useful for checking peak purity. |
| Injection Vol. | 10 µL | This can be adjusted based on analyte concentration and sensitivity requirements. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Dissolving the sample in a solvent similar to or weaker than the initial mobile phase prevents peak shape distortion. |
Section 3: Logical Workflow for Method Development
Method development is a systematic process. The following workflow illustrates a logical progression from the initial screening run to a fully optimized method. This approach follows the "rule of one," where only one parameter is changed at a time to clearly assess its impact.
Sources
- 1. 100791-98-8|2-Chloro-N-(2-chloropropyl)acetamide|BLD Pharm [bldpharm.com]
- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 3. 2-Chloroacetamide = 98.0 HPLC 79-07-2 [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Separation of S-Metolachlor on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijariit.com [ijariit.com]
Technical Support Center: Optimizing Yield in the Synthesis of 2-chloro-N-(2-chloropropyl)acetamide
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(2-chloropropyl)acetamide. As a key intermediate, optimizing its synthesis is critical for the efficiency of downstream applications. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common challenges and enhance reaction yield and purity.
The core of this synthesis is the N-acylation of 2-chloropropylamine with chloroacetyl chloride.[1] This is a type of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[2] While straightforward in principle, the reaction's efficiency is highly sensitive to experimental conditions. The high reactivity of chloroacetyl chloride necessitates precise control to prevent side reactions that can significantly lower the yield of the desired product.[3][4]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format, providing causal explanations and actionable solutions.
Q1: Why is my yield of 2-chloro-N-(2-chloropropyl)acetamide consistently low?
A1: Persistently low yields typically stem from one of three primary factors: incomplete reaction, degradation of the acylating agent, or competing side reactions.
-
Incomplete Reaction: Aromatic and alkyl amines can vary in nucleophilicity.[5] If the reaction does not proceed to completion, a significant amount of starting material will remain.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting amine spot persists, consider extending the reaction time or slightly increasing the temperature after the initial addition of chloroacetyl chloride. Ensure the stoichiometry of the base is sufficient to neutralize the HCl generated.[5]
-
-
Hydrolysis of Acylating Agent: Chloroacetyl chloride is highly sensitive to moisture and reacts readily with water to form inactive chloroacetic acid.[5]
-
Solution: For reactions in organic solvents, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
-
Amine Protonation: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the free amine of the starting material, forming an ammonium salt which is no longer nucleophilic and cannot react with the chloroacetyl chloride.[5]
-
Solution: This is the most common cause of low yields. A base must be added to act as an acid scavenger. A slight excess (1.1-1.5 equivalents) of a base like triethylamine or pyridine is crucial to neutralize the HCl as it forms, keeping the starting amine reactive.[6]
-
Q2: I'm observing significant side product formation. What are they and how can I minimize them?
A2: The primary side products arise from the high reactivity of the reagents and the reaction conditions.
-
Primary Side Reaction: The most significant side reaction is the protonation of the starting amine by the HCl byproduct, which effectively halts the reaction.[5]
-
Solution: As detailed above, the use of an appropriate base in sufficient quantity is non-negotiable. The base neutralizes the acid, preventing it from deactivating the nucleophile.
-
-
Degradation/Polymerization: Under harsh conditions (e.g., excessively high temperatures), chloroacetamides can be unstable.
Q3: The reaction seems to stall and is not proceeding to completion, even with extended time.
A3: A stalled reaction is almost always due to the deactivation of the nucleophile (the amine).
-
Cause: Insufficient base is the most likely culprit. If all the added base has been consumed to neutralize the generated HCl, any further HCl produced will protonate the remaining 2-chloropropylamine, stopping the reaction cold.[5]
-
Solution: Ensure at least one equivalent of base is present for every equivalent of chloroacetyl chloride used. Using a slight excess (e.g., 1.2 equivalents) provides a buffer. If the reaction has stalled, a careful, cooled addition of more base may restart it, which can be monitored by TLC.
-
Q4: My final product is discolored (e.g., yellow or brown) and has a broad melting point.
A4: Discoloration and a broad melting point are classic indicators of impurities.
-
Causes:
-
Colored Impurities: These may arise from thermal degradation of the product or starting materials.[8]
-
Presence of Unreacted Starting Materials: Inefficient workup can leave unreacted 2-chloropropylamine or the base (e.g., triethylamine) in the final product.
-
Hydrolysis Byproducts: Presence of water can lead to chloroacetic acid.
-
-
Solutions:
-
Decolorization: During the workup or before recrystallization, treat a solution of the crude product with activated charcoal to adsorb colored impurities, followed by filtration.[8]
-
Purification:
-
Aqueous Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any remaining basic starting amine and the scavenger base.[8]
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) until a sharp, consistent melting point is achieved.[8]
-
Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography is a reliable alternative.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-chloro-N-(2-chloropropyl)acetamide?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2-chloropropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. The hydrogen from the amine and the expelled chloride ion combine to form the HCl byproduct.[6]
Q2: What is the optimal stoichiometry of reactants and base?
A2: For optimal results, use a slight excess of the acylating agent and the base relative to the starting amine.
-
2-chloropropylamine: 1.0 equivalent
-
Chloroacetyl chloride: 1.1–1.2 equivalents[6]
-
Base (e.g., Triethylamine): 1.1–1.5 equivalents[6] A slight excess of chloroacetyl chloride ensures the complete consumption of the starting amine, while the excess base ensures complete neutralization of the generated HCl.
Q3: How do I choose the right solvent and reaction temperature?
A3: The choice depends on the scale and specific requirements of the synthesis.
-
Solvents: Aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they readily dissolve the reactants and are inert under the reaction conditions.[6][9] For larger-scale or greener syntheses, a biphasic system using water with an organic solvent and an inorganic base (like sodium carbonate) can be highly effective.[10][11]
-
Temperature: Temperature control is critical. The reaction should be initiated at a low temperature (0–5 °C), typically in an ice bath, especially during the dropwise addition of the highly reactive chloroacetyl chloride.[6] After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure it proceeds to completion.
Q4: What are the critical safety precautions for handling chloroacetyl chloride?
A4: Chloroacetyl chloride is a hazardous substance that requires strict safety protocols.
-
Hazards: It is highly corrosive, toxic, a lachrymator (tear-inducing agent), and reacts violently with water to produce HCl gas.[1][3][6]
-
Handling: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
-
Quenching: Any excess chloroacetyl chloride should be quenched slowly and carefully by adding it to a stirred, cold solution of a base, such as sodium bicarbonate.
Experimental Protocols
Protocol 1: Synthesis in an Organic Solvent (DCM)
This protocol is a standard laboratory-scale method for achieving high purity.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 2-chloropropylamine (1.0 eq) and anhydrous Dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the flask in an ice bath to 0–5 °C with continuous stirring.[6]
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for another 30 minutes, then remove the bath and let it stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent.
Protocol 2: Aqueous Biphasic Synthesis (Schotten-Baumann Conditions)
This method is robust, easily scalable, and avoids anhydrous conditions.[10][11]
-
Setup: In a flask, dissolve 2-chloropropylamine (1.0 eq) and sodium carbonate (2.0 eq) in water. Add an organic solvent such as DCM or toluene.
-
Cooling: Cool the vigorously stirred biphasic mixture to 0–5 °C in an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the rapidly stirring mixture.
-
Reaction: Continue to stir vigorously at 0–5 °C for 1 hour, then at room temperature for an additional 1-2 hours.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the same organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Organic Solvent | Protocol 2: Aqueous Biphasic |
| Solvent | Anhydrous DCM, THF[6][9] | Water + DCM/Toluene[10][11] |
| Base | Triethylamine, Pyridine[6] | Sodium Carbonate, NaOH[10] |
| Temperature | 0 °C to Room Temperature[6] | 0 °C to Room Temperature |
| Conditions | Anhydrous, Inert Atmosphere | Aqueous, Vigorous Stirring |
| Pros | High purity, good for sensitive substrates | Easily scalable, "greener," no anhydrous req. |
| Cons | Requires anhydrous solvents, inert gas | Vigorous stirring is essential, potential hydrolysis |
Visualization
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-chloro-N-(2-chloropropyl)acetamide.
Key Reaction vs. Side Reaction
Caption: The desired acylation pathway versus the deactivating amine protonation side reaction.
References
-
Sciencemadness Wiki. (2020). Chloroacetamide. [Link]
- Dow Chemical. (1943). Preparation of chloroacetamide.
-
Jacobs, W. A., & Heidelberger, M. (n.d.). Chloroacetamide. Organic Syntheses Procedure. [Link]
- Nanjing University of Science and Technology. (2013). Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
- Nanjing University of Science and Technology. (2013). Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
-
Neliti. (2020). Synthesis of 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity. [Link]
- Shanghai Aobo Bio-pharmaceutical Technology Co., Ltd. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. [Link]
-
PubChem. (n.d.). 2-(n-(2-chloroethyl)-n-(2-chloropropyl)amino)acetamide monohydrochloride. [Link]
- Mapi Pharma Ltd. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
ResearchGate. (n.d.). Reagents and conditions: (i) Chloroacetyl chloride or 2–chloropropionyl.... [Link]
-
Arkat USA, Inc. (2004). N-Acylation in combinatorial chemistry. ARKIVOC. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. [Link]
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. [Link]
-
NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
Sources
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- 3. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 11. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Chloroacetamide Hydrolysis During Extraction
Executive Summary & Core Directive
Chloroacetamide (CAA) is a potent alkylating agent often monitored as a genotoxic impurity (GTI) in pharmaceutical substances or as an environmental contaminant. Its extraction is complicated by two competing degradation pathways: nucleophilic substitution (
The Golden Rule: CAA stability is a function of pH and temperature . In alkaline conditions (pH > 8), it degrades rapidly via
This guide provides a self-validating troubleshooting framework to arrest these pathways during sample preparation.
Diagnostic Workflow (Interactive)
Use the following logic gate to identify the root cause of analyte loss during your extraction process.
Figure 1: Diagnostic logic tree for identifying the root cause of Chloroacetamide degradation during sample preparation.
Critical Stability Factors (The Science)
To troubleshoot effectively, you must understand the competing degradation mechanisms. Unlike simple amides, the electron-withdrawing chlorine atom on the
Degradation Pathways
Two primary reactions occur simultaneously in aqueous media, particularly at elevated pH:
-
Amide Hydrolysis: Attack of water/hydroxide on the carbonyl, releasing ammonia and chloroacetic acid.
-
Nucleophilic Substitution (
): Displacement of the chloride by hydroxide, forming Hydroxyacetamide ( ).
Figure 2: Competing degradation pathways for Chloroacetamide. Note that high pH triggers both pathways.
Stability Windows
The following data summarizes the stability of CAA under various extraction conditions.
| Parameter | Condition | Stability Status | Mechanism of Loss |
| pH | < 2.0 | Unstable | Acid-catalyzed amide hydrolysis. |
| pH | 4.0 – 6.5 | Stable | Optimal window. Minimal hydrolysis. |
| pH | > 8.0 | Critical Failure | Rapid base-catalyzed hydrolysis & |
| Matrix | Plasma (RT) | Unstable | Enzymatic hydrolysis (Amidases). |
| Solvent | Methanol | Risk | Methanolysis (if heated/acidic). |
| Temp | > 40°C | Risk | Arrhenius acceleration of all pathways. |
Troubleshooting FAQs
Q1: My recovery is consistently low (< 60%) from plasma, even though my standard solution is stable. Why?
Diagnosis: Enzymatic hydrolysis. Explanation: Plasma contains esterases and amidases that remain active after blood collection. CAA is a substrate for these enzymes. Solution:
-
Acidification: Immediately acidify plasma samples upon collection (or thawing) to pH ~4.0 using Formic Acid or Citrate Buffer. This denatures the enzymes.
-
Temperature: Perform all sample processing at 4°C (on ice).
-
Inhibitors: If acidification interferes with downstream LC-MS sensitivity, add an esterase inhibitor like Sodium Fluoride (NaF) or PMSF, though acidification is usually sufficient and cleaner.
Q2: I see "Ghost Peaks" eluting near my analyte.
Diagnosis: Solvolysis or Derivatization. Explanation: If you use reactive solvents like Methanol or Ethanol during extraction or reconstitution, especially under acidic conditions or heat, the chlorine can be displaced by the methoxy/ethoxy group, or the amide can undergo alcoholysis. Solution:
-
Extraction: Use aprotic solvents like Ethyl Acetate (EtOAc) , Dichloromethane (DCM) , or MTBE .
-
Reconstitution: Use Acetonitrile/Water mixtures rather than Methanol/Water if stability is an issue during autosampler residence.
Q3: The protocol requires alkaline extraction to remove interferences. How do I protect CAA?
Diagnosis: Base-catalyzed degradation. Explanation: You cannot extract CAA under alkaline conditions (pH > 8). The rate constant for hydrolysis increases logarithmically with pH. Solution:
-
Wash Step: Perform the alkaline wash on the organic phase after extracting CAA, or wash the sample at high pH before spiking/extracting if CAA is the target (this is risky).
-
Better Approach: Use Solid Phase Extraction (SPE) with a polymeric sorbent (e.g., HLB). Load at neutral pH, wash with water/5% MeOH, and elute with Acetonitrile. This avoids extreme pH exposure entirely.
Validated Extraction Protocol (Self-Validating)
This protocol is designed to minimize hydrolysis by maintaining the "Safe pH Window" (4.5–6.5) and minimizing thermal stress.
Reagents
-
Extraction Solvent: Ethyl Acetate (HPLC Grade).
-
Buffer: 100 mM Ammonium Acetate or Citrate Buffer (pH 5.0).
-
Internal Standard: 2-Chloroacetamide-13C2 (isotopic label is crucial for correcting partial hydrolysis).
Step-by-Step Methodology
-
Sample Preparation (Cold Chain):
-
Thaw plasma/urine samples on ice.
-
Aliquot
of sample into a 1.5 mL Eppendorf tube. -
CRITICAL STEP: Add
of 5% Formic Acid or pH 5.0 Citrate Buffer . Vortex immediately. -
Validation Check: Spot check pH with a strip; it must be between 4.0 and 6.0.
-
-
Internal Standard Addition:
-
Add Internal Standard (IS). Vortex for 30 seconds.
-
Note: The IS will compensate for minor losses if it hydrolyzes at the same rate as the analyte.
-
-
Liquid-Liquid Extraction:
-
Add
of Ethyl Acetate . -
Shake/Vortex vigorously for 5 minutes.
-
Centrifuge at
for 5 minutes at 4°C .
-
-
Evaporation (The Danger Zone):
-
Transfer the supernatant (organic top layer) to a clean glass vial.
-
Evaporate to dryness under a gentle stream of Nitrogen.
-
Temperature Limit: Do NOT exceed 35°C. Ideally, perform at ambient temperature.
-
-
Reconstitution:
-
Reconstitute in
of Mobile Phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid). -
Inject immediately or store at 4°C in the autosampler.
-
References
-
Carlson, D. L., Than, K. D., & Roberts, A. L. (2006).[1] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.[1][2]
-
Hladik, M. L., et al. (2021).[3] Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55, 16399–16409.
-
BenchChem Technical Support. (2025). Chloroacetamide Stability and Impurity Prevention. BenchChem Technical Guides.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6580, 2-Chloroacetamide. PubChem.
-
Soundararajan, S., & Vold, M. J. (1959). The rate of hydrolysis of chloroacetamide in aqueous acid. Proceedings of the Indian Academy of Sciences - Section A, 50, 307.
Sources
Technical Support Center: Purification of 2-chloro-N-(2-chloropropyl)acetamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
Welcome to the technical support hub for 2-chloro-N-(2-chloropropyl)acetamide . This guide addresses the specific challenges of isolating this alpha-chloroacetamide from its reaction matrix.
The Challenge: Synthesizing this molecule typically involves the Schotten-Baumann acylation of 2-chloropropylamine with chloroacetyl chloride. The purification is complicated by the "Dual-Chloride" motif.[1] You have two electrophilic sites:
- -Chloro (Acetamide): Highly susceptible to hydrolysis and nucleophilic displacement.
- -Chloro (Propyl chain): Prone to elimination (forming allyl species) or intramolecular cyclization (forming oxazolines) under basic conditions.
Our Philosophy: We do not rely on "brute force" chromatography. We utilize chemoselective liquid-liquid extraction (LLE) followed by controlled crystallization . This approach minimizes thermal stress and prevents the degradation of the labile chloride groups.
The "Golden Path" Purification Protocol
This is the standard operating procedure (SOP) recommended for >95% purity without column chromatography.
Phase 1: Quench & Extraction Strategy
Objective: Remove bulk acids and unreacted amine salts without triggering cyclization.
-
The Quench:
-
Action: Pour the reaction mixture (assuming DCM or THF solvent) into ice-cold water (0–4°C).
-
Why: Heat is your enemy. The exotherm from quenching excess chloroacetyl chloride can hydrolyze your product to 2-chloropropylamine and chloroacetic acid.
-
-
Phase Separation:
-
The Acid Wash (Critical):
-
The Base Wash:
Phase 2: Crystallization (The "Crash" Method)
If your product oils out after concentration, follow this specific lattice-formation protocol.
-
Solvent System: Toluene / Hexane (1:3 ratio) or Diethyl Ether / Pentane.
-
Method: Dissolve crude oil in minimum warm Toluene (35°C). Add Hexane dropwise until turbidity persists. Cool to -20°C.
Data Summary: Impurity Management
| Impurity | Origin | Removal Strategy | Physicochemical Basis |
| 2-Chloropropylamine | Unreacted Starting Material | 0.5 M HCl Wash | Converts to water-soluble ammonium salt ( |
| Chloroacetic Acid | Hydrolysis of Acyl Chloride | Sat. NaHCO₃ Wash | Converts to water-soluble sodium chloroacetate. |
| Oxazoline Derivatives | Cyclization Byproduct | Avoid Strong Base (NaOH) | Prevent formation by keeping pH < 10 during workup. |
| Oligomers | Over-acylation | Recrystallization | Solubility differential in non-polar solvents. |
Visual Workflows
Diagram 1: The Purification Logic Flow
This flowchart illustrates the decision-making process during the workup.
Caption: Step-by-step logic for the chemoselective isolation of 2-chloro-N-(2-chloropropyl)acetamide.
Troubleshooting & FAQs
Q1: My product is a persistent yellow oil and won't crystallize. What now?
Diagnosis: This is likely "Solvent Entrapment" or the presence of trace DMF (if used). Chloroacetamides are notorious for forming supersaturated oils. The Fix:
-
The Scratch: Cool the oil to 0°C. Use a glass rod to scratch the side of the flask vigorously. This creates nucleation sites.
-
Seed Crystal: If you have any solid from a previous batch (even impure), add a speck.
-
Azeotropic Drying: Dissolve the oil in DCM and evaporate again. Repeat with Pentane. This helps remove trapped solvent molecules that prevent lattice formation.
Q2: I see a "Ghost Peak" in my NMR around 3.5-4.0 ppm. Is it product?
Diagnosis: This is often Chloroacetic Acid that was not fully removed. It can hydrogen-bond to your amide, making it drag into the organic layer even during basic washes. The Fix:
-
Do not just add more base.
-
Back-Extraction: Wash your organic layer with water after the bicarbonate wash.
-
Check pH: Ensure the aqueous layer of the bicarbonate wash is actually basic (pH ~8). If it's acidic, you have saturated your wash buffer; use fresh NaHCO₃.
Q3: Why is my yield low (<50%)?
Diagnosis: You likely used NaOH or KOH during the workup, or heated the reaction.
The Science:
Strong bases deprotonate the amide nitrogen. The resulting anion performs an intramolecular
-
Result: Formation of oxazolines or aziridines, which are water-soluble or decompose. The Fix: Strictly use Carbonate bases (K₂CO₃, NaHCO₃) or organic bases (Pyridine, TEA) and keep temperatures below 25°C.
Diagram 2: Impurity Troubleshooting Logic
Caption: Diagnostic tree for identifying and resolving common impurity profiles.
References
-
BenchChem. (2025).[9] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
-
ScienceMadness. (2022). Chloroacetic acid properties and hydrolysis risks. Retrieved from
-
LibreTexts Chemistry. (2022). Reactivity of Amides: Hydrolysis under Acidic and Basic Conditions. Retrieved from
-
University of Calgary. (n.d.). Recrystallization: Choice of Solvents and Polarity Guidelines. Retrieved from
-
ResearchGate. (2014). Optimization of Amide Formation using Chloroacetyl Chloride. Retrieved from
Sources
- 1. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 2-chloro-N-(2-chloropropyl)acetamide
Executive Summary: The Chemical Vulnerability
Researchers frequently encounter degradation when handling 2-chloro-N-(2-chloropropyl)acetamide . This compound belongs to the
Its instability arises from two distinct reactive centers:
-
The
-Chloroacetyl moiety: Highly susceptible to nucleophilic attack ( ) by water or hydroxide. -
The 2-Chloropropyl group: A secondary alkyl halide prone to elimination or hydrolysis under thermal stress.
This guide provides a self-validating framework to maximize the half-life of your stock solutions, moving beyond generic "store at -20°C" advice to mechanistically grounded protocols.
Module 1: Solvent Selection & Preparation
The Error: Using "standard" DMSO without checking water content. The Fix: Anhydrous Acetonitrile (ACN) or Desiccated DMSO.
Comparative Solvent Analysis
| Feature | Dimethyl Sulfoxide (DMSO) | Acetonitrile (ACN) | Recommendation |
| Hygroscopicity | High. Absorbs atmospheric water rapidly, catalyzing hydrolysis. | Low. Remains relatively dry if capped properly. | ACN is Preferred. |
| Reactivity | Moderate Risk. The sulfoxide oxygen can act as a nucleophile (Swern-type reactivity) toward the alkyl chloride. | Inert. Non-nucleophilic under standard storage conditions. | ACN is Safer. |
| Freezing Point | 19°C. Freezes in the fridge; requires freeze-thaw cycles which degrade the compound. | -45°C. Remains liquid at -20°C, eliminating freeze-thaw stress. | ACN is Superior. |
Protocol: Preparation of Ultra-Stable Stock (10 mM)
-
Glassware Prep: Bake amber glass vials at 120°C for 2 hours to remove adsorbed moisture. Allow to cool in a desiccator.
-
Solvent Prep: If using DMSO, it must be anhydrous (
50 ppm ). Add activated 3Å molecular sieves (20% v/v) to the solvent bottle 24 hours prior to use. -
Dissolution: Weigh the solid rapidly. If possible, flush the headspace with Argon or Nitrogen immediately after opening the source bottle.
-
Aliquot Strategy: Do not store as a bulk stock. Aliquot into single-use volumes (e.g., 50
L) to prevent repeated moisture exposure.
Module 2: Degradation Mechanisms & Troubleshooting
Understanding how the molecule breaks down allows you to diagnose HPLC/LC-MS anomalies.
Visualizing the Degradation Pathways
The following diagram illustrates the primary failure modes: Hydrolysis (driven by water/pH) and Photolysis (driven by light).
Caption: Primary degradation pathways. Hydrolysis is the dominant risk in aqueous/wet solvents, while light exposure leads to radical-mediated polymerization.
Troubleshooting Guide (FAQ)
Q1: I see a "split peak" in my HPLC chromatogram. Is my compound degrading?
-
Diagnosis: This molecule contains a chiral center at the 2-chloropropyl position.
-
Scenario A (50:50 Split): If you are using a chiral column, you are seeing the enantiomers. This is normal.
-
Scenario B (Small Shoulder): If on an achiral C18 column, this is likely the hydrolysis product . The replacement of -Cl with -OH makes the molecule more polar, causing it to elute earlier (shorter retention time).
-
-
Action: Check the mass spectrum.
-
Parent: M (approx 170 Da, check exact mass).
-
Hydrolysis Product: M - 35 (Cl) + 17 (OH) = M - 18 Da .
-
Q2: My DMSO stock solution has turned yellow.
-
Diagnosis: This indicates photolysis or HCl liberation . Chloroacetamides release HCl upon decomposition, which can degrade the solvent or other additives, producing chromophores.
-
Action: Discard the stock. The acidity generated (HCl) will autocatalytically accelerate further degradation.
Q3: Can I use a "frost-free" freezer?
-
Diagnosis: No. Frost-free freezers cycle their temperature (warm up slightly) to prevent ice buildup.
-
Action: Use a manual defrost freezer or a dedicated -80°C laboratory freezer. Thermal cycling pumps moisture into the vial if the seal is imperfect.
Module 3: Self-Validating Storage Workflow
Follow this logic flow to ensure sample integrity before every critical experiment.
Caption: Decision tree for stock solution preparation and quality control. Note the critical "Discard" step if visual changes occur.[1]
References
-
Carlson, D. L., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[2][3] Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.[2] [Link]
-
Hylton, K., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(2), 843–853. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[4] Journal of Biomolecular Screening, 8(3), 292–304. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sci-Hub. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides / Journal of Agricultural and Food Chemistry, 2006 [sci-hub.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chloroacetamide Impurity Detection in Water
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the quantitative analysis of chloroacetamide herbicides and their degradation products in water samples. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
1.1: Foundational Concepts
Q1: What are chloroacetamide herbicides, and why are their impurities a concern in water?
A1: Chloroacetamide and chloroacetanilide herbicides, such as alachlor, acetochlor, and metolachlor, are widely used to control weeds in crops like corn and soybeans.[1][2][3] These parent compounds degrade in the environment through microbial action into more water-soluble and mobile metabolites, primarily ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates.[1][2] Studies have shown that these degradates are often found more frequently and at higher concentrations in ground and surface water than the original parent herbicides.[1][2][4] Due to their prevalence and potential health effects, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established monitoring requirements for these compounds in drinking water.[2][5]
Q2: What are the typical regulatory limits and required detection levels for these compounds?
A2: Regulatory limits dictate the required sensitivity for analytical methods. The European Union (EU) has a general limit for individual pesticides and their metabolites in drinking water at 0.1 µg/L (ppb), with a total pesticide concentration not to exceed 0.5 µg/L.[1] In the United States, the EPA's Unregulated Contaminant Monitoring Rule (UCMR) has included several chloroacetamide degradates, necessitating methods capable of detection in the low µg/L to ng/L range.[2] For example, methods like EPA 535 are designed to achieve limits of quantification (LOQ) well below 0.1 µg/L, often in the range of 0.025 to 0.05 µg/L.[4][6][7]
| Analytical Technique | Typical Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 0.025 - 0.06 µg/L | [4][6][8] |
| HPLC-MS | 0.05 µg/L | [7] |
| HPLC-DAD | 0.20 µg/L | [7][9] |
| GC-MS (with SPME) | 0.25 - 0.5 µg/L | [10] |
1.2: Analytical Method Selection
Q3: What are the primary analytical techniques for detecting chloroacetamide impurities?
A3: The two primary techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS is the most common and robust method, especially for the polar ESA and OA degradates.[11][12] It is the core technology behind EPA Method 535.[1][5] It offers high sensitivity and selectivity without the need for chemical derivatization.
-
GC-MS can be used for the parent chloroacetamide herbicides but is less suitable for the highly polar and non-volatile degradates unless a derivatization step is performed.[13][14] Derivatization converts the polar analytes into more volatile forms suitable for GC analysis.[15][16]
Q4: Why is LC-MS/MS, as used in EPA Method 535, considered the gold standard for analyzing the degradates?
A4: LC-MS/MS is preferred for several key reasons:
-
Direct Analysis: It can directly analyze the highly polar and water-soluble ESA and OA degradates in their native form, which is not feasible with GC-MS.
-
High Sensitivity & Selectivity: The use of Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, allowing for detection at sub-ppb levels and reducing interferences from complex water matrices.[1]
-
Structural Isomer Separation: A critical challenge is the separation of structural isomers, such as Alachlor ESA and Acetochlor ESA, which have the same mass and produce similar fragments.[2] LC provides the necessary chromatographic resolution to separate these isomers before they enter the mass spectrometer, which is a requirement of EPA Method 535.[2]
Q5: When is GC-MS a viable option, and what is derivatization?
A5: GC-MS is a viable option primarily for the less polar, more volatile parent chloroacetamide herbicides.[10] For the polar degradates, a chemical reaction called derivatization is necessary. This process modifies the analyte to make it more volatile and thermally stable.[13][14][17]
-
How it Works: Derivatization replaces active hydrogen atoms on functional groups like carboxylic acids (-COOH) and sulfonic acids (-SO3H) with a non-polar group.[16] Common reactions include silylation (e.g., using BSTFA) or alkylation.[13][16]
-
Causality: Without derivatization, polar compounds like the ESA and OA degradates would exhibit poor peak shape, adsorb to the GC column and inlet, or fail to elute at all due to their low volatility and strong intermolecular hydrogen bonding.[14]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during analysis.
Q6: I'm experiencing low or inconsistent analyte recovery after Solid Phase Extraction (SPE). What are the likely causes?
A6: Low recovery is a common issue often linked to the sample preparation stage. EPA Method 535 utilizes a nonporous graphitized carbon (GCB) sorbent, which has specific handling requirements.[11][12]
Troubleshooting Steps:
-
Did the Cartridge Dry Out? The SPE cartridge must not go dry between the conditioning and sample loading steps.[18] If the sorbent bed dries, its surface properties change, preventing effective analyte trapping.
-
Is the Sample Flow Rate Correct? The recommended sample loading flow rate is 10-15 mL/min.[18] If the flow is too fast, analytes may not have sufficient interaction time with the sorbent, leading to breakthrough. If it's too slow, the overall process time increases unnecessarily.
-
Was the Elution Step Efficient? Ensure the correct elution solvent (e.g., methanol with ammonium acetate) and volume are used.[18] Eluting too quickly may not allow for complete desorption of the analytes from the sorbent.
-
Are There Matrix Interferences? High levels of humic or fulvic acids in the water sample can co-extract with the analytes and compete for binding sites on the SPE sorbent, reducing recovery.[18][19] Total Organic Carbon (TOC) is a good indicator of this potential interference.[12][18]
Caption: Troubleshooting workflow for low SPE recovery.
Q7: My chromatographic peaks are splitting or showing significant tailing. How can I improve the peak shape?
A7: Poor peak shape compromises both identification and quantification. The cause is often related to either chromatography conditions or analyte chemistry.
Causality & Solutions:
-
Stereoisomers: Some chloroacetamide metabolites exist as stereoisomers (enantiomers or diastereomers) that can partially separate under certain chromatographic conditions, leading to split or broadened peaks.[6][12]
-
Solution: Increasing the column temperature (e.g., to 60-70 °C) is a highly effective strategy.[4][6] The higher temperature provides enough thermal energy to overcome the small energetic differences between the isomers interacting with the stationary phase, causing them to co-elute as a single, sharper peak.
-
-
Secondary Interactions: Polar analytes can have secondary interactions with active sites (e.g., free silanols) on the column or in the flow path, causing peak tailing.
-
Solution: Ensure you are using a high-quality, end-capped C18 column. Modifying the mobile phase, such as by adding a small amount of an acid like formic acid, can help protonate free silanols and reduce these unwanted interactions.[6]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting peaks.
-
Solution: Dilute the sample or reduce the injection volume.[20]
-
Q8: I'm observing significant signal suppression in my LC-MS/MS analysis, especially with surface water samples. What are the mitigation strategies?
A8: Signal suppression is a classic "matrix effect" in electrospray ionization (ESI) LC-MS/MS.[21][22] Co-eluting matrix components from the sample (like humic acids, salts, or other organic matter) compete with the analyte for ionization in the ESI source.[21][23] This reduces the number of analyte ions that reach the detector, leading to an artificially low signal and inaccurate quantification.
Mitigation Strategies:
-
Improve Chromatographic Separation: The best defense is to chromatographically separate your analytes from the bulk of the matrix components. Adjust the gradient to ensure the analytes elute in a cleaner region of the chromatogram.
-
Use an Appropriate Internal Standard (IS): This is a critical self-validating step. An ideal IS is a stable isotope-labeled version of the analyte (e.g., 2-Chloroacetamide-d4).[24] It will co-elute with the native analyte and experience the same degree of signal suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability from suppression is normalized, leading to accurate quantification.[23][25] Butachlor ESA and Dimethachlor ESA are often used as the internal and surrogate standards in these methods.[11][12]
-
Sample Dilution: A simple but effective strategy. Diluting the extract reduces the concentration of interfering matrix components while potentially keeping the analyte concentration within the instrument's detection range.
-
Optimize Sample Preparation: Ensure the SPE cleanup is effective. A more rigorous wash step or the use of a different sorbent material could help remove more of the interfering compounds.
Caption: General analytical workflow for chloroacetamides.
System Parameters:
-
LC System: UPLC or HPLC system. [1][2]* Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm). [1]* Column Temperature: 60-65 °C (to improve peak shape for isomers). [1][6]* Mobile Phase A: 5 mM aqueous ammonium acetate. [1]* Mobile Phase B: Methanol. [1]* Flow Rate: ~0.45 mL/min. [1]* Injection Volume: 50-100 µL. [1][18]* Mass Spectrometer: Tandem quadrupole or Ion Trap MS. [1][5]* Ionization Mode: Electrospray Ionization (ESI), Negative Mode. [1]* Acquisition Mode: Multiple Reaction Monitoring (MRM). [1]
References
- EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). [URL: https://www.waters.
- Zimmerman, L. R., et al. (2006). Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 89(1), 201-209. [URL: https://pubmed.ncbi.nlm.nih.gov/16512239/]
- Wang, X., et al. (2017). Selective solid phase extraction of chloroacetamide herbicides from environmental water samples by amphiphilic magnetic molecularly imprinted polymers. Talanta, 171, 203-210. [URL: https://pubmed.ncbi.nlm.nih.gov/28501146/]
- Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. American Chemical Society, Symposium Series. [URL: https://www.researchgate.
- United Chemical Technologies. (2023). EPA Method 535 Procedure. [URL: https://unitedchem.com/wp-content/uploads/2023/02/EPA-Method-535.pdf]
- Lerch, R. N., et al. (2007). Determination of trace triazine and chloroacetamide herbicides in tile-fed drainage ditch water using solid-phase microextraction–gas chromatography–mass spectrometry. Chemosphere, 67(3), 443-452. [URL: https://www.ars.usda.
- Agilent Technologies. (n.d.). Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). Application Note. [URL: https://www.agilent.
- Shoemaker, J. A., & Zimmerman, L. R. (2006). Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL, 89(1). [URL: https://academic.oup.com/jaoac/article/89/1/201/5654399]
- Waters Corporation. (2006). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Application Note. [URL: https://www.waters.
- Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [URL: https://www.waters.com/webassets/cms/library/docs/720001999en.pdf]
- Hladik, M. L., et al. (2008). Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources. Science of The Total Environment, 390(1), 162-171. [URL: https://pubmed.ncbi.nlm.nih.gov/17988718/]
- Wang, X., et al. (2017). Selective solid phase extraction of chloroacetamide herbicides from environmental water samples by amphiphilic magnetic molecularly imprinted polymers. ResearchGate. [URL: https://www.researchgate.net/publication/316629994_Selective_solid_phase_extraction_of_chloroacetamide_herbicides_from_environmental_water_samples_by_amphiphilic_magnetic_molecularly_imprinted_polymers]
- Al-Masri, A., et al. (2022). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. [URL: https://www.azmedj.com/index.php/azmedj/article/view/1120]
- Hladik, M. L., et al. (2008). Neutral degradates of chloroacetamide herbicides: occurrence in drinking water and removal during conventional water treatment. Water Research, 42(20), 4995-5004. [URL: https://pubmed.ncbi.nlm.nih.gov/18947850/]
- Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/bk-2003-0851.ch013]
- Minier, C., et al. (2005). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters. Archimer. [URL: https://archimer.ifremer.
- U.S. Geological Survey. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. USGS Publications Warehouse. [URL: https://pubs.usgs.gov/wri/wri00-4009/pdf/wri00-4009.pdf]
- Lee, E. A., et al. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of AOAC International, 83(4), 951-961. [URL: https://pubmed.ncbi.nlm.nih.gov/10995123/]
- Restek Corporation. (n.d.). Troubleshooting Guide. [URL: https://www.restek.
- Minier, C., et al. (2005). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. [URL: https://www.researchgate.
- U.S. Geological Survey. (2005). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [URL: https://pubs.usgs.gov/sir/2005/5120/pdf/sir2005-5120.pdf]
- U.S. Environmental Protection Agency. (n.d.). Method 8151A: Chlorinated Herbicides by GC. [URL: https://www.epa.
- BenchChem. (2025). LC-MS Method Development for Quantitative Analysis Using 2-Chloroacetamide-d4 as an Internal Standard. [URL: https://www.benchchem.com/application-note/lc-ms-method-development-for-quantitative-analysis-using-2-chloroacetamide-d4-as-an-internal-standard]
- Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [URL: https://www.waters.
- MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [URL: https://www.mdpi.com/2072-6651/15/3/201]
- Restek Corporation. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). [URL: https://www.restek.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [URL: https://northeastbiolab.
- Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [URL: https://www.longdom.
- Sigma-Aldrich. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/t408090/t408090-mk.pdf]
- Tehran University of Medical Sciences. (n.d.). Identification and Quantification of Chloroacetic Acid Derivatives in Tehran Drinking Water. [URL: http://ijhe.tums.ac.ir/article-1-5127-en.pdf]
- Hladik, M. L., & Roberts, A. L. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Environmental Science & Technology, 39(17), 6543-6554. [URL: https://pubmed.ncbi.nlm.nih.gov/16190223/]
- SlideShare. (n.d.). Derivatization in GC. [URL: https://www.slideshare.
- Oxford Academic. (2015). LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats. Journal of Chromatographic Science. [URL: https://academic.oup.com/chromsci/article/54/2/189/2753737]
- United Chemical Technologies. (2010). Solid Phase Extraction Applications Manual. [URL: https://www.unitedchem.
- Forensic Science Review. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [URL: https://www.researchgate.net/publication/285915228_Chemical_derivatization_for_the_analysis_of_drugs_by_GC-MS_-_A_conceptual_review]
- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [URL: https://www.researchgate.
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Overcoming steric hindrance in N-(2-chloropropyl)acetamide reactions
Welcome to the technical support center for N-(2-chloropropyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reactions involving this sterically hindered secondary alkyl halide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental challenges, optimize your reaction yields, and minimize unwanted side products.
Introduction: The Challenge of N-(2-chloropropyl)acetamide
N-(2-chloropropyl)acetamide is a valuable synthetic intermediate, but its structure presents a classic organic chemistry challenge. The chlorine atom, a good leaving group, is positioned on a secondary carbon atom. This structure is at the crossroads of multiple reaction pathways, primarily nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2). The isopropyl group attached to the nitrogen further contributes to steric crowding around the reactive center, making direct Sₙ2 displacement difficult.[1][2][3]
This guide will help you dissect these competing pathways and rationally design your experiments to favor the desired substitution product.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields with N-(2-chloropropyl)acetamide consistently low?
Low yields are often a direct consequence of the steric hindrance around the secondary carbon and competition from elimination reactions.[1][4] The bulky acetamide group hinders the backside attack required for an Sₙ2 mechanism.[2][5] Simultaneously, using strong bases or high temperatures can favor the E2 elimination pathway, producing N-propenylacetamide as a major byproduct.[6][7]
Q2: I've detected N-propenylacetamide in my product mixture. How can I prevent this elimination side reaction?
The formation of N-propenylacetamide occurs via an elimination reaction.[6][8] To minimize this, consider the following:
-
Use a less hindered, non-basic nucleophile: Strong, bulky bases are prime promoters of E2 elimination. If your nucleophile is also a strong base (e.g., alkoxides), elimination will be a significant issue.[7][9]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored by heat. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the substitution-to-elimination ratio.
-
Choose your base carefully: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge) that is less likely to promote elimination.
Q3: Can this compound react via an Sₙ1 mechanism?
Yes, an Sₙ1 pathway is possible. The secondary carbon can form a relatively stable secondary carbocation intermediate. This pathway is favored by:
-
Polar protic solvents: Solvents like water, methanol, or ethanol can stabilize the carbocation intermediate and the chloride leaving group through hydrogen bonding.[10][11][12]
-
Weak nucleophiles: Since the nucleophile is not involved in the rate-determining step of an Sₙ1 reaction, weak nucleophiles (which are often the solvent itself in solvolysis reactions) are effective.[11][13] However, be aware that the competing E1 elimination reaction is also facilitated by these conditions.[13]
Q4: Is the amide group stable during these reactions?
The amide bond is generally robust, but it is not inert. Under harsh conditions, such as prolonged heating in the presence of strong acid or base, the amide can undergo hydrolysis to form 2-aminopropane derivatives and acetic acid.[14][15][16][17][18] It is crucial to monitor your reaction conditions to avoid this degradation pathway.
Troubleshooting Guide: Low Yield in Nucleophilic Substitution
This guide provides a systematic approach to troubleshooting low-yield substitution reactions with N-(2-chloropropyl)acetamide.
// Nodes start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Are reagents fresh & anhydrous?\nIs the nucleophile potent?", fillcolor="#FBBC05", fontcolor="#202124"]; use_fresh [label="Action: Use fresh reagents\nand anhydrous solvents.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solved1 [label="Problem Solved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_conditions [label="Analyze Reaction Conditions:\nSolvent? Temperature? Base?", fillcolor="#FBBC05", fontcolor="#202124"];
is_sn2 [label="Attempting Sₙ2?", fillcolor="#F1F3F4", fontcolor="#202124"]; is_sn1 [label="Attempting Sₙ1?", fillcolor="#F1F3F4", fontcolor="#202124"];
sn2_solvent [label="Using Polar Aprotic Solvent?\n(e.g., DMF, DMSO, Acetone)", fillcolor="#F1F3F4", fontcolor="#202124"]; sn2_temp [label="Is Temperature Too High?\n(Promotes E2)", fillcolor="#F1F3F4", fontcolor="#202124"];
sn1_solvent [label="Using Polar Protic Solvent?\n(e.g., H₂O, EtOH, MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"];
action_sn2_solvent [label="Action: Switch to Polar Aprotic\nSolvent to enhance nucleophile.", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_sn2_temp [label="Action: Lower reaction\ntemperature (e.g., 0°C to RT).", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_sn1_solvent [label="Action: Switch to Polar Protic\nSolvent to stabilize carbocation.", fillcolor="#34A853", fontcolor="#FFFFFF"];
re_evaluate [label="Re-evaluate Nucleophile &\nSubstrate Compatibility", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> use_fresh [label="No"]; use_fresh -> solved1; check_reagents -> check_conditions [label="Yes"];
check_conditions -> is_sn2; check_conditions -> is_sn1;
is_sn2 -> sn2_solvent; sn2_solvent -> action_sn2_solvent [label="No"]; sn2_solvent -> sn2_temp [label="Yes"];
sn2_temp -> action_sn2_temp [label="Yes"]; sn2_temp -> re_evaluate [label="No"];
is_sn1 -> sn1_solvent; sn1_solvent -> action_sn1_solvent [label="No"]; sn1_solvent -> re_evaluate [label="Yes"];
action_sn2_solvent -> solved1; action_sn2_temp -> solved1; action_sn1_solvent -> solved1; } dot Caption: Troubleshooting workflow for low-yield reactions.
In-Depth Analysis: Substitution vs. Elimination
The choice of reactants and conditions dictates the predominant reaction pathway. Understanding these influences is key to controlling the outcome.
Optimizing for Sₙ2 Substitution
Q: How can I maximize the Sₙ2 pathway and minimize other reactions?
To favor the Sₙ2 mechanism, you must create an environment that facilitates a bimolecular reaction while disfavoring carbocation formation and elimination.
-
Nucleophile Choice: The ideal nucleophile is strong but not overly basic and, crucially, not sterically hindered. Examples include iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻). Weakly basic anions are preferred.
-
Solvent Selection: Polar aprotic solvents are essential.[12][19] They can dissolve the nucleophilic salt but do not solvate the anion as heavily as protic solvents do. This leaves the nucleophile "naked" and more reactive.[19] Good choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetone.
-
Temperature Control: Keep the temperature as low as reasonably possible to disfavor the competing E2 elimination pathway.
Condition Selection Guide
| Factor | Sₙ2 Favored | Sₙ1 Favored | E2 Favored | E1 Favored |
| Substrate | Methyl > 1° > 2° | 3° > 2° | 3° > 2° > 1° | 3° > 2° |
| Nucleophile | Strong, non-bulky | Weak (e.g., H₂O, ROH) | Strong, bulky base | Weak base |
| Solvent | Polar Aprotic | Polar Protic | (Less important) | Polar Protic |
| Leaving Group | Good (I > Br > Cl) | Good (I > Br > Cl) | Good (I > Br > Cl) | Good (I > Br > Cl) |
| Temperature | Low | Low | High | High |
// Nodes condition [label="Key Condition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophile_strength [label="Nucleophile / Base\nStrength", fillcolor="#F1F3F4", fontcolor="#202124"]; steric_hindrance [label="Steric Hindrance\n(Base/Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"];
substitution [label="Favors\nSUBSTITUTION", fillcolor="#34A853", fontcolor="#FFFFFF"]; elimination [label="Favors\nELIMINATION", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges condition -> nucleophile_strength; condition -> steric_hindrance;
nucleophile_strength -> substitution [label="Weak Base"]; nucleophile_strength -> elimination [label="Strong Base"];
steric_hindrance -> substitution [label="Low"]; steric_hindrance -> elimination [label="High"]; } dot Caption: Core factors influencing substitution vs. elimination.
Experimental Protocol: General Procedure for Sₙ2 Displacement
This protocol provides a generalized starting point for reacting N-(2-chloropropyl)acetamide with a strong, non-basic nucleophile (Nu⁻). Note: This procedure should be adapted based on the specific nucleophile and substrate solubility.
Materials:
-
N-(2-chloropropyl)acetamide
-
Nucleophile source (e.g., Sodium Azide, Sodium Iodide) (1.2 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask, add N-(2-chloropropyl)acetamide (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve the nucleophile (1.2 eq) in anhydrous DMF.
-
-
Reaction Execution:
-
Cool the solution of N-(2-chloropropyl)acetamide to 0 °C using an ice bath.
-
Add the nucleophile solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers and wash with brine to remove residual DMF and water.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel, employing an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure substitution product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
-
References
- Allen, C. (n.d.).
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Various Authors. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms? Quora. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Unknown Author. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]
-
Flexi Says. (n.d.). How can 2-chloropropane be converted to 1-chloropropane?[Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]
-
Fernando, T., & Cummings, S. A. (2025). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Green Chemistry Teaching and Learning Community. [Link]
-
Unknown Author. (n.d.). Nucleophilic Substitution of Alkyl Halides. University of Calgary. [Link]
-
LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Tlili, A., & Blond, A. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2023). What is the nucleophilic substitution SN reaction of alkyl halides? Quora. [Link]
-
Wikipedia. (n.d.). Leaving group. [Link]
-
Lund, G., & Isom, A. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Weldegirma, S. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of South Florida. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Clark, J. (n.d.). What is nucleophilic substitution? Chemguide. [Link]
-
ChemHelp ASAP. (2019). SN2 reaction of alkyl halides. YouTube. [Link]
-
Various Authors. (2016). Why does leaving group leave in substitution reaction? Quora. [Link]
-
Various Authors. (2020). What happens when 2-chloropropane is hydrolysed? Quora. [Link]
-
Home Sunshine Pharma. (n.d.). AcetaMide, N-[(2S)-2-(acetyloxy)-3-chloropropyl]- CAS 183905-31-9. [Link]
-
Chegg. (2017). Solved When 2-chloropropane is treated with OH in alcohol,. [Link]
-
Chegg. (2015). Solved When 2-chloropropane is treated with OH? in alcohol,. [Link]
-
ChemBK. (2024). N-[2-acetoxy-3-chloropropyl] acetamide. [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023). 2-Chloropropene Isomers. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
Kumar, A., et al. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... ResearchGate. [Link]
-
Various Authors. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. [Link]
-
Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]
-
PubChem. (n.d.). 2-chloro-N-methyl-N-(propan-2-yl)acetamide. [Link]
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Purification of CAS 100791-98-8 by column chromatography
Technical Support Center: Purification of 2-Chloro-N-(2-chloropropyl)acetamide (CAS 100791-98-8)
Core Directive & Technical Scope
Subject: Purification of CAS 100791-98-8 (2-Chloro-N-(2-chloropropyl)acetamide) via Flash Column Chromatography. Role: Senior Application Scientist. Objective: To provide a self-validating, mechanistic guide for the isolation of this specific chloroacetamide intermediate, addressing stability, solubility, and separation efficiency.
Compound Profile & Physicochemical Context
Before initiating purification, it is critical to understand the analyte's behavior to prevent on-column degradation.[1]
| Property | Data / Characteristic | Implications for Chromatography |
| Chemical Name | 2-Chloro-N-(2-chloropropyl)acetamide | Secondary amide with alkyl chloride functionality.[2] |
| CAS No. | 100791-98-8 | Unambiguous identifier. |
| Molecular Weight | 170.04 g/mol | Small molecule; likely elutes early-to-mid range. |
| Polarity | Moderate | The amide bond increases polarity, but the alkyl/chloro groups add lipophilicity. |
| Stability | Hydrolytically Sensitive | Susceptible to hydrolysis (amide bond) and nucleophilic substitution (alkyl chloride) on acidic/basic silica. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Load in DCM for tightest bands; avoid MeOH for loading to prevent band broadening. |
Method Development & Optimization (Q&A)
Q1: What is the optimal stationary phase for this sensitive chloroacetamide?
Answer: While standard Silica Gel 60 (40–63 µm) is the industry standard, CAS 100791-98-8 possesses a reactive alkyl chloride and a hydrolyzable amide.
-
Risk: Prolonged exposure to the acidic silanol groups (
) on standard silica can catalyze hydrolysis or elimination reactions (dehydrohalogenation). -
Solution: If you observe degradation (new spots on TLC after 2D analysis), switch to Neutralized Silica (pre-washed with 1%
in hexane) or Bonded Amine Silica . However, for most crude mixtures, standard silica is acceptable if the residence time is kept under 20 minutes.
Q2: How do I determine the correct mobile phase system?
Answer: Do not guess. Use the "0.3 Rf Rule" validated by TLC.
-
Screening: Test 10%, 20%, and 30% Ethyl Acetate (EtOAc) in Hexanes.
-
Target: You want the product to have an Retention Factor (
) of 0.25 – 0.35 .-
Too high (
): Product elutes with non-polar impurities. -
Too low (
): Band broadening and excessive solvent usage.[1]
-
-
Recommendation: A gradient of Hexanes:Ethyl Acetate is superior to Isocratic runs. Start at 95:5 and ramp to 60:40 . This "focuses" the band at the top of the column, improving resolution.
Q3: The crude mixture is an oil. How should I load it onto the column?
Answer: Direct liquid loading is risky for viscous oils as it leads to "finger" channeling.
-
Preferred Method: Dry Loading . Dissolve the crude oil in a minimal amount of Dichloromethane (DCM), add silica gel (1:2 ratio of crude:silica), and evaporate to a free-flowing powder.
-
Why? This eliminates solvent effects during the initial partitioning and ensures a flat, even starting band, which is critical for separating closely eluting impurities [1].
Step-by-Step Purification Protocol
Safety Warning: Chloroacetamides are potent alkylating agents and potential sensitizers.[3] All operations must be performed in a fume hood with nitrile gloves.
Phase 1: Column Preparation
-
Column Size: Use a 10:1 to 20:1 ratio of Silica to Crude mass. (e.g., for 1g crude, use 15g silica).
-
Slurry Packing: Suspend silica in 95:5 Hexanes:EtOAc . Pour into the column while tapping gently to release air bubbles.
-
Equilibration: Flush with 2 column volumes (CV) of the starting solvent.
Phase 2: Sample Loading (Dry Load)
-
Dissolve 1.0 g of crude CAS 100791-98-8 in 5 mL DCM.
-
Add 2.0 g of silica gel.
-
Rotary evaporate until a dry, white powder remains.
-
Carefully pour this powder onto the top of the packed bed.
-
Add a 1 cm layer of sand on top to protect the bed from disturbance.
Phase 3: Elution Gradient
Execute the following gradient (based on 1g scale):
| Step | Solvent Ratio (Hex:EtOAc) | Volume (CV) | Purpose |
| 1 | 100:0 | 1 | Flush void volume. |
| 2 | 95:5 | 2 | Elute non-polar impurities (hydrocarbons). |
| 3 | 90:10 | 3 | Initiate product migration. |
| 4 | 80:20 | 5 | Product Elution Window (Expect CAS 100791-98-8 here). |
| 5 | 70:30 | 2 | Flush tailing material. |
Phase 4: Fraction Analysis
-
Spot fractions on TLC plates.
-
Visualization: Since the amide chromophore is weak, UV (254 nm) might be faint. Use Iodine (
) Chamber or KMnO4 Stain (oxidizes the alkyl chain/amide) for robust detection. -
Pool fractions containing the pure spot (
in 20% EtOAc).
Troubleshooting Guide
Issue: Product decomposes on the column.
-
Symptom: The pure spot on TLC smears or splits into two spots after passing through the column.
-
Root Cause: Acidic hydrolysis catalyzed by silica silanols.
-
Fix: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes the acidic sites on the silica gel, protecting the labile chloro-amide bond [2].
Issue: Product co-elutes with a yellow impurity.
-
Symptom: Fractions are colored, and NMR shows aromatic or conjugated impurities.
-
Root Cause: Similar polarity between the chloroacetamide and synthesis by-products.
-
Fix: Change selectivity by switching the solvent system. Replace EtOAc with Acetone or MTBE (Methyl tert-butyl ether).
-
New System: Hexanes:Acetone (Gradient 95:5 to 80:20). Acetone interacts differently with the amide hydrogen, often resolving overlaps seen in EtOAc.
-
Issue: Poor recovery (Yield < 60%).
-
Symptom: Product is "stuck" on the silica.
-
Root Cause: The compound crystallized inside the column or is too polar for the chosen gradient.
-
Fix: Flush the column with 100% EtOAc or 10% MeOH in DCM . If the compound crystallized (common for amides), the MeOH will dissolve it. Note: Always check solubility of the purified solid before scaling up.
Workflow Visualization
The following diagram illustrates the decision logic for the purification process.
Caption: Logic flow for the purification of 2-Chloro-N-(2-chloropropyl)acetamide, emphasizing the critical Rf check and dry loading steps.
References
-
Biotage. (2023).[4] Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Chloroacetamide Compound Summary. Retrieved from [Link]
Sources
Technical Support Center: GC-MS Analysis of Chloroacetamides
Topic: Resolving Peak Tailing & Adsorption Issues Status: Active | Level: Advanced Audience: Analytical Chemists, Method Development Scientists
Introduction: The "Sticky" Nature of Chloroacetamides
Welcome to the technical support hub. If you are observing peak tailing for chloroacetamides (e.g., acetochlor, alachlor, metolachlor), you are likely battling active site adsorption .
Chloroacetamides possess a polar amide moiety (
This guide moves beyond generic advice, providing a causal analysis of why these specific analytes fail and how to engineer a self-validating solution.
Module 1: Diagnostic Triage
Q: How do I instantly distinguish between inlet activity, column failure, and source issues?
A: Use the "Half-Split" diagnosis method. Tailing is rarely random; it follows physical laws.
| Symptom | Probable Cause | Verification Test |
| All peaks tail (including hydrocarbons) | Flow Path/Dead Volume | Check column installation distance at inlet/detector. Re-cut column ends.[1][2][3] |
| Only Chloroacetamides tail (IS is perfect) | Chemical Activity (Inlet) | Inject a check standard. If tailing improves with higher concentration, it's activity (sites are being saturated). |
| Broad, tailing solvent front | Solvent Focusing | Check initial oven temp (should be 10-20°C below solvent boiling point). |
| Tailing + Baseline Rise | Column Bleed/Damage | Run a blank run. If baseline rises at high T, column stationary phase is degrading. |
Visualizing the Troubleshooting Logic
The following flow path logic will guide your remediation steps.
Figure 1: Decision tree for isolating the source of peak tailing in GC-MS.
Module 2: The Inlet (The Primary Culprit)
Q: I replaced the liner, but the tailing persists. Why?
A: You likely used the wrong type of liner or glass wool. Chloroacetamides are thermally labile and highly reactive. Standard deactivated liners often fail because the deactivation layer (silylation) degrades under the moisture of repeated aqueous/organic injections.
The Mechanism of Failure
The amide oxygen in chloroacetamides acts as a Lewis base, donating electron density to the acidic hydrogen of silanol groups on the glass surface.
Figure 2: Molecular interaction causing peak tailing.
The Solution: Ultra-Inert Ecosystem
-
Liner Selection: Use Ultra Inert (UI) or "Premium Deactivated" liners.
-
Recommendation: Single taper with deactivated wool at the bottom. The wool increases surface area for vaporization but must be rigorously deactivated to prevent adsorption.
-
Why Taper? It minimizes contact with the hot metal gold seal, reducing thermal degradation.
-
-
The O-Ring Factor: Graphite O-rings can flake and absorb sample. Use fluorocarbon (FKM) or pre-cleaned graphite/vespel active-site-free O-rings.
Module 3: Column Chemistry & Selection
Q: Is a standard 5% Phenyl column sufficient, or should I switch phases?
A: While a standard 5% phenyl (e.g., DB-5ms, Rxi-5Sil MS) is the workhorse, it is not always the optimal choice for polar pesticides if the deactivation is standard.
Column Comparison for Chloroacetamides
| Column Phase | Composition | Suitability | Notes |
| 5% Phenyl-arylene (e.g., HP-5ms UI) | Non-polar | Good | Standard for EPA 8270. Requires "Ultra Inert" version to prevent tailing. |
| Cyanopropyl-phenyl (e.g., DB-1701, Rtx-1701) | Mid-polar | Excellent | The cyano group offers unique selectivity for halogenated nitrogens (EPA 551.1). |
| Trifluoropropyl (e.g., Rtx-200) | Mid-polar | Specific | High selectivity for lone pair electrons; good for difficult separations. |
Recommendation: If you are running EPA Method 551.1 , the method explicitly recommends a DB-1701 (or equivalent) for primary analysis due to better resolution of chlorinated byproducts [1].
Module 4: Operational Parameters
Q: My peaks are broad. Is my temperature program wrong?
A: Tailing often disguises itself as broadening. However, if the peak is symmetrical but wide, your "Solvent Focusing" is failing.
The "20-Degree Rule"
For splitless injection (common for trace pesticides), the initial oven temperature must be 10–20°C below the boiling point of your solvent .
-
Solvent: MTBE (BP: 55°C) -> Initial Oven: 35°C.
-
Solvent: Ethyl Acetate (BP: 77°C) -> Initial Oven: 50-60°C.
Why? This condenses the solvent into a liquid film at the head of the column, trapping the analytes in a tight band. If the oven is too hot, the solvent vaporizes instantly, scattering analytes down the column (band broadening).
Module 5: Maintenance Protocols
Q: How do I validate that my system is clean?
A: Follow this self-validating maintenance loop.
Step-by-Step: The "Clean Start" Protocol
-
Cool Down: Reduce Inlet to <40°C and Oven to <35°C.
-
Liner Replacement:
-
Remove the old liner.[4]
-
Critical: Swab the inlet weldment (the metal inside) with a methanol-soaked Q-tip to remove septum particles.
-
Install new Ultra Inert Liner and new Gold Seal .
-
-
Column Trimming (The Guard Cut):
-
Remove the column from the inlet.
-
Score the wafer lightly; do not saw.
-
Break the column.[1] Inspect with a 10x magnifier. The cut must be 90° flat . A jagged cut exposes active polyimide, guaranteeing tailing.
-
Remove 10-20 cm of column (guard).
-
-
Re-Installation:
-
Install column to the specific depth (e.g., 4-6 mm above ferrule for Agilent S/SL). Inaccuracy here causes turbulence and tailing.
-
Validation Test
Inject a standard containing Benzidine or Pentachlorophenol at 5 ng/µL.
-
Pass: Peak asymmetry factor (As) between 0.9 and 1.2.
-
Fail: As > 1.5. Repeat maintenance.[1]
References
-
US EPA. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water.
-
Agilent Technologies. (2022).[5] Selecting the Right Inlet Liner for Efficient Sample Transfer.[6]
-
Restek Corporation. (2019). GC Inlet Liner Selection, Part I: Splitless Liner Selection.
-
Phenomenex. (2023). GC Troubleshooting: Tailing Peaks.
-
Shimadzu Scientific Instruments. (2020). Quantification of 8 chlorination disinfectant byproducts from water by LLE and GC-MS.
Sources
Minimizing side reactions during chloroacetylation of amines
The following guide serves as a specialized Technical Support Center for researchers optimizing chloroacetylation reactions. It is structured to provide immediate, high-level troubleshooting and mechanistic insight.
Current Status: Online | Tier: 3 (Senior Application Scientist) Ticket Subject: Minimizing Side Reactions & Process Optimization
Critical Mechanism Analysis: The "Three-Way Race"
To minimize side reactions, you must visualize this chemistry not as a single event, but as a kinetic race between three competing pathways. Your goal is to manipulate conditions so Pathway A wins by a landslide.
The Kinetic Landscape
-
Pathway A (Desired): Nucleophilic attack of the amine on the carbonyl carbon (Acylation).
-
Pathway B (Critical Side Reaction): Nucleophilic attack of the starting amine on the
-carbon of the product (Self-Alkylation/Dimerization). This is a Menshutkin-type reaction. -
Pathway C (Hydrolysis): Water attacking the acyl chloride (if aqueous/biphasic).
Pathway Visualization
Figure 1: The kinetic competition. Note that Pathway B consumes your product and your starting material, exponentially reducing yield.
Troubleshooting Guide: Symptom & Solution
Identify your issue below to find the immediate corrective action.
Issue 1: LCMS shows a major peak at [2M - 36] or [2M - HCl]
Diagnosis: Dimerization (Self-Alkylation). Your amine is acting as a nucleophile toward the alkyl chloride of your product.
-
Root Cause: High temperature, high concentration of free amine relative to acid chloride, or prolonged reaction time.
-
Corrective Action:
-
Temperature: Conduct the addition at -10°C to 0°C . The acylation (carbonyl attack) has a lower activation energy than the alkylation (
). Low temp freezes out the side reaction. -
Stoichiometry: Ensure the acid chloride is in slight excess (1.1–1.2 eq).
-
Mode of Addition: Do not dump the amine into the acid chloride. Add the acid chloride dropwise to the amine solution to control the exotherm.
-
Issue 2: Low yield in aqueous/biphasic conditions (Schotten-Baumann)
Diagnosis: Hydrolysis Competition. The base is hydrolyzing the chloroacetyl chloride before it can react with the amine.
-
Root Cause: pH is too high (>10) or temperature is uncontrolled.
-
Corrective Action:
-
Buffer System: Use a Phosphate Buffer (pH 7–8) instead of strong NaOH. This maintains the amine in its nucleophilic form without rapidly hydrolyzing the reagent [1].
-
Phase Transfer: If the amine is lipophilic, use a biphasic system (DCM/Water) with vigorous stirring. The product protects itself by partitioning into the organic layer.
-
Issue 3: O-Acylation observed in Amino-Alcohol substrates
Diagnosis: Lack of Chemoselectivity.
-
Root Cause: Under basic conditions, the alkoxide can compete with the amine.
-
Corrective Action:
-
pH Tuning: Run the reaction in a slightly acidic to neutral buffer (pH 6–7) or use Schotten-Baumann conditions . The amine remains nucleophilic (
) while the alcohol remains protonated ( ) and unreactive. -
Reference: Studies show high N-selectivity in phosphate buffer systems due to the higher nucleophilicity of nitrogen compared to neutral oxygen [2].
-
Optimized Protocols
Select the protocol based on your substrate's solubility.
Protocol A: The "Green" Schotten-Baumann (Recommended for Scale-up)
Best for: Water-tolerant amines, amino acids, and minimizing organic solvent waste.
| Parameter | Specification | Reason |
| Solvent | 1:1 DCM/Water or EtOAc/Water | Biphasic system protects product from hydrolysis/dimerization. |
| Base | Milder than NaOH; prevents rapid hydrolysis of reagent. | |
| Temperature | 0°C to 5°C | Critical for selectivity. |
Step-by-Step:
-
Dissolve amine (1.0 eq) in the organic solvent (DCM or EtOAc).
-
Add an equal volume of aqueous base (
or saturated ). -
Cool the biphasic mixture to 0°C with vigorous stirring (vortexing is ideal).
-
Add Chloroacetyl Chloride (1.2 eq) dropwise over 15–30 minutes.
-
Tip: Dilute the acid chloride in a small amount of DCM to prevent local heating.
-
-
Monitor by TLC/LCMS. Reaction is usually complete in <1 hour.
-
Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.
Protocol B: Anhydrous Conditions (For Water-Sensitive Substrates)
Best for: Highly lipophilic amines or hydrolytically unstable substrates.
| Parameter | Specification | Reason |
| Solvent | Anhydrous DCM or THF | High solubility for reagents. |
| Base | Scavenges HCl; organic soluble. | |
| Temperature | -10°C (Ice/Salt Bath) | Essential to stop Pathway B (Alkylation). |
Step-by-Step:
-
Dissolve amine (1.0 eq) and Base (1.2 eq) in anhydrous DCM under Nitrogen/Argon.
-
Cool to -10°C.
-
Add Chloroacetyl Chloride (1.1 eq) dropwise.[1]
-
Allow to warm to Room Temperature only after addition is complete.
-
Quench: Add a small amount of dilute aqueous acid or water to destroy excess acid chloride before workup.
FAQ: Expert Insights
Q: Why use Chloroacetyl Chloride instead of Chloroacetic Anhydride? A: The chloride is significantly more reactive (better leaving group), allowing the reaction to proceed at lower temperatures (0°C). This is crucial because higher temperatures—required for the anhydride—increase the rate of dimerization (Pathway B) [3].
Q: My product is water-soluble. How do I isolate it from Schotten-Baumann conditions? A: If the product stays in the aqueous layer, do not use extraction. Instead, saturate the aqueous layer with NaCl (salting out) and use a continuous extractor, or switch to Protocol B (Anhydrous) and filter off the amine-salt byproduct, then evaporate the solvent.
Q: How do I safely quench excess Chloroacetyl Chloride? A: Never add water directly to neat acid chloride (violent exotherm). Dilute the reaction mixture with DCM first, then add saturated Sodium Bicarbonate solution slowly at 0°C. This neutralizes the HCl generated during hydrolysis.
References
-
BenchChem Application Notes. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link
-
Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.[4][5][6]Link
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction Conditions and Mechanism.Link
-
Santa Cruz Biotechnology. (n.d.). Chloroacetyl Chloride Safety Data Sheet and Hydrolysis Rates.Link
Sources
Validation & Comparative
Structural Elucidation and Comparative NMR Profiling of 2-chloro-N-(2-chloropropyl)acetamide
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a rigorous analysis of the 1H NMR spectrum of 2-chloro-N-(2-chloropropyl)acetamide (CAS: 100791-98-8). As a critical intermediate in the synthesis of chloroacetanilide herbicides and pharmaceutical building blocks, its purity is often compromised by regioisomeric byproducts (e.g., N-(1-chloropropan-2-yl) derivatives) or hydrolysis products.
This guide moves beyond basic peak listing. It establishes a comparative framework to definitively distinguish the target compound from its most common structural isomers and precursors using spin-spin coupling logic and chemical shift analysis.
Structural Logic & Spin System Analysis
To interpret the spectrum accurately, we must first deconstruct the molecule into its magnetically distinct spin systems. The molecule contains a chiral center at the C2 position of the propyl chain, rendering the adjacent methylene protons (
Target Structure:
The Spin Systems
-
System A (Chloroacetyl Tail): Isolated singlet (
). Deshielded by both the carbonyl and the chlorine. -
System B (Propyl Chain): A complex
spin system.-
(Methyl): Couples with
(Doublet). -
(Methine): Deshielded by Chlorine.[1] Couples with
and . - (Methylene): Diastereotopic protons (chemically non-equivalent due to the adjacent chiral center). They appear as complex multiplets rather than a simple triplet/quartet.
-
(Methyl): Couples with
Figure 1: Structural decomposition of the target molecule into predicted NMR spin systems. Note the diastereotopic nature of the methylene protons.
Experimental Protocol: Acquisition & Processing
Reliable differentiation requires high-resolution acquisition to resolve the splitting of the propyl chain.
Step-by-Step Methodology
-
Solvent Selection:
-
Preferred:
(Chloroform-d). Provides clean separation of the amide NH signal from the aliphatic region. -
Alternative:
. Use if the compound is insoluble or to observe NH coupling. Note: DMSO will shift the NH signal downfield significantly (to ~8.0+ ppm).
-
-
Sample Preparation:
-
Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (common in chloroacetylation reactions) which cause line broadening.
-
-
Acquisition Parameters (400 MHz+ recommended):
-
Pulse Angle: 30°.
-
Relaxation Delay (
): seconds (crucial for accurate integration of the isolated chloromethyl singlet). -
Scans: 16–64.
-
Comparative Analysis: Target vs. Alternatives
This section distinguishes the target from its primary "impostors": the Regioisomer (often formed via aziridinium intermediates) and the Starting Material .
A. The "Killer" Distinction: Target vs. Regioisomer
The most common synthesis error is the formation of N-(1-chloropropan-2-yl)-2-chloroacetamide.
| Feature | Target: 2-chloro-N-(2-chloropropyl )acetamide | Isomer: 2-chloro-N-(1-chloropropan-2-yl )acetamide |
| Structure | ||
| Methyl Signal | Doublet at ~1.5 ppm | Doublet at ~1.2 ppm (Shielded) |
| Methine ( | ||
| Key Difference | Methyl is coupled to a Cl-bearing carbon (Deshielded). | Methyl is coupled to a N-bearing carbon (Shielded). |
B. The Reaction Monitor: Target vs. Precursor
When monitoring the reaction of 2-chloropropylamine with chloroacetyl chloride:
| Compound | Key Diagnostic Signal |
| Precursor (Amine) | Broad |
| Target (Amide) | Appearance of sharp Singlet (2H) at ~4.02 ppm ( |
Comparative Data Table (Predicted in
)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( |
| 1.55 | Doublet ( | 3H | ||
| 3.35 – 3.65 | Multiplet ( | 2H | Complex (ABX) | |
| 4.05 | Singlet ( | 2H | - | |
| 4.15 – 4.30 | Multiplet ( | 1H | - | |
| 6.80 – 7.20 | Broad ( | 1H | - |
> Note: Chemical shifts are referenced to TMS (0 ppm). Values may shift
Advanced Workflow: Purity Verification
To certify the compound for pharmaceutical or toxicological use, a simple 1D proton spectrum is often insufficient due to signal overlap in the 3.5–4.5 ppm region.
Figure 2: Decision tree for purity verification. This workflow isolates the critical methyl region as the primary discriminator between regioisomers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General principles of amide and alkyl halide shifts).
-
National Institute of Standards and Technology (NIST). (2023). Acetamide, 2-chloro-N,N-di-2-propenyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Analogous chloroacetamide data).
-
Study.com. (n.d.). The 1H NMR spectrum of 2-chloroacetamide. [Link] (Confirmation of chloroacetyl singlet shift).
-
ResearchGate. (2014). 1H and 13C NMR Spectral Studies on N-(substituted-phenyl)-acetamides. [Link] (Substituent effects on amide chemical shifts).
Sources
- 1. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. media.neliti.com [media.neliti.com]
Deep Dive: Mass Spectrometry Fragmentation of N,N-Bis(2-chloroethyl)formamide (C5H9Cl2NO)
Topic: Mass Spectrometry Fragmentation Pattern of C5H9Cl2NO (N,N-Bis(2-chloroethyl)formamide) Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous technical analysis of the mass spectrometry (MS) fragmentation pattern of N,N-Bis(2-chloroethyl)formamide (C₅H₉Cl₂NO), a critical metabolite and synthetic intermediate associated with nitrogen mustard alkylating agents (e.g., Cyclophosphamide, Ifosfamide).
Designed for pharmaceutical researchers and analytical chemists, this document compares the fragmentation dynamics of C₅H₉Cl₂NO against its primary structural analog, Bis(2-chloroethyl)amine (Nor-nitrogen mustard). We establish a self-validating identification protocol using Electron Ionization (EI) and Electrospray Ionization (ESI), supported by mechanistic pathway mapping.
The Analyte: C₅H₉Cl₂NO
-
Systematic Name: N,N-Bis(2-chloroethyl)formamide
-
Molecular Weight: 169.05 g/mol (Monoisotopic: ~169.006 for ³⁵Cl₂)
-
Role: Impurity in nitrogen mustard synthesis; oxidative metabolite of alkylating agents.
-
Key Structural Feature: Two beta-chloroethyl arms attached to a formylated nitrogen.
Experimental Protocols
To ensure reproducibility, the following protocols define the conditions under which the fragmentation patterns described herein are observed.
Protocol A: GC-MS (Electron Ionization)
-
Instrument: Agilent 7890B/5977B MSD or equivalent.
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 50°C (1 min) → 15°C/min → 280°C (5 min).
-
Ion Source: EI source at 70 eV, 230°C.
-
Scan Range: m/z 35–350.
Protocol B: LC-MS/MS (Electrospray Ionization)
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Ionization: ESI Positive Mode ([M+H]⁺).
-
Source Temp: 450°C; Spray Voltage: 3500 V.
Fragmentation Pattern Analysis (The "Product")
The mass spectrum of N,N-Bis(2-chloroethyl)formamide is characterized by a distinct "fingerprint" driven by the stability of the chloroethyl group and the lability of the formyl moiety.
Mechanistic Pathways (EI - 70 eV)
-
Molecular Ion ([M]⁺, m/z 169/171/173): The molecular ion is typically weak due to the facile loss of the formyl group or alpha-cleavage. The characteristic chlorine isotope pattern (9:6:1 for Cl₂) confirms the presence of two chlorine atoms.
-
Primary Fragmentation: Deformylation (Loss of CHO•, -29 Da):
-
Transition: m/z 169 → m/z 140/142.
-
Mechanism: Alpha-cleavage adjacent to the carbonyl or direct loss of the formyl radical. This yields the Bis(2-chloroethyl)amino radical cation , which is structurally identical to the molecular ion of the "Alternative" (Bis(2-chloroethyl)amine).
-
-
Secondary Fragmentation: Loss of CH₂Cl• (-49 Da):
-
Transition: m/z 140 → m/z 91/93.
-
Mechanism: Inductive cleavage of the C-C bond in the ethyl chain.
-
-
Base Peak Formation: Aziridinium/Immonium Ion (m/z 63):
-
Transition: m/z 91 → m/z 63.
-
Identity: The chloroethyl cation ([CH₂CH₂Cl]⁺) or the cyclized aziridinium ion . This is the diagnostic peak for all nitrogen mustards.
-
Visualizing the Pathway
Caption: Figure 1. EI Fragmentation pathway of C5H9Cl2NO showing the critical deformylation step leading to the common nitrogen mustard core.
Comparative Analysis: Product vs. Alternative
To validate the identity of C₅H₉Cl₂NO, it must be distinguished from its deacetylated analog, Bis(2-chloroethyl)amine (C₄H₉Cl₂N), which often co-elutes or appears as a degradation product.
Comparative Data Table
| Feature | Product: N,N-Bis(2-chloroethyl)formamide | Alternative: Bis(2-chloroethyl)amine | Differentiation Logic |
| Formula | C₅H₉Cl₂NO | C₄H₉Cl₂N | Formyl group (+28 Da). |
| Molecular Ion (EI) | m/z 169 (Weak) | m/z 141 (Moderate) | Look for the m/z 169 cluster. |
| Base Peak | m/z 63 or 42 | m/z 63 | m/z 63 is non-diagnostic (common to both). |
| Key Neutral Loss | -29 Da (CHO) | -49 Da (CH₂Cl) | Transition 169→140 is unique to the formamide. |
| ESI [M+H]⁺ | m/z 170 | m/z 142 | Clear separation in soft ionization modes. |
| Retention Time (RP-LC) | Higher (Less Polar) | Lower (More Polar) | Formylation reduces amine basicity/polarity. |
Why This Matters
In drug development, distinguishing the active metabolite (often the amine) from the inactive precursor/impurity (the formamide) is vital.
-
False Positive Risk: If you only monitor m/z 63, you cannot distinguish the two.
-
Resolution Strategy: You must monitor the precursor ion (m/z 169/170) or the specific neutral loss of 29 Da in EI.
Self-Validating Identification Workflow
This workflow ensures high-confidence identification, satisfying the "Trustworthiness" pillar of E-E-A-T.
Caption: Figure 2. Logical decision tree for distinguishing C5H9Cl2NO from non-formylated analogs.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Bis(2-chloroethyl)amine. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary for CID 9533: Bis(2-chloroethyl)amine. National Library of Medicine. Available at: [Link]
-
Manchuri, K. M., et al. (2021). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine. ResearchGate. Available at: [Link]
-
Bae, S. Y., et al. (2008).[1] Synthesis and Mass Spectral Analysis of HD Degradation Products. Defense Technical Information Center (DTIC). Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 2-chloro-N-(2-chloropropyl)acetamide and Propachlor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-chloro-N-(2-chloropropyl)acetamide and Propachlor. By examining their structural nuances, electronic properties, and steric profiles, we aim to elucidate the factors governing their behavior in chemical reactions, supported by experimental evidence and established chemical principles.
Introduction: Structurally Similar, Reactively Distinct
At first glance, 2-chloro-N-(2-chloropropyl)acetamide and Propachlor (2-chloro-N-isopropylacetanilide) share a core functional group: the α-chloroacetamide moiety. This group is a known alkylating agent, capable of reacting with various nucleophiles, a property that is central to the biological activity of many herbicides and the synthetic utility of these molecules as chemical intermediates.[1][2][3] However, the substituents attached to the amide nitrogen introduce critical differences that significantly alter their reactivity.
Propachlor is a widely used pre-emergence herbicide, and its reactivity, particularly the nucleophilic substitution of its chlorine atom, is fundamental to its mechanism of action and environmental degradation.[4][5][6] 2-chloro-N-(2-chloropropyl)acetamide, while less common, presents a more complex structure with two potential electrophilic centers, offering a richer landscape for comparative analysis.
Below are the chemical structures of the two compounds.
dot
Caption: Chemical structures of Propachlor and 2-chloro-N-(2-chloropropyl)acetamide.
Analysis of Reactive Sites and Influencing Factors
The primary mode of reaction for both molecules is nucleophilic substitution, predominantly following an SN2 mechanism where the chlorine atom is displaced.[4][5][7] The reactivity of these compounds is governed by a combination of electronic and steric effects originating from their unique N-substituents.
Electronic Effects
The α-chloroacetamide functional group is inherently reactive. The electron-withdrawing carbonyl group polarizes the adjacent carbon-chlorine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. This electronic interaction is the principal driver of reactivity for this class of compounds.[1][7]
-
Propachlor: The N-isopropyl group is an electron-donating group (by induction). This effect, though modest, slightly increases electron density on the amide nitrogen, which can marginally decrease the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon.
-
2-chloro-N-(2-chloropropyl)acetamide: This molecule features a second chlorine atom on the N-propyl substituent. Chlorine is a strongly electronegative atom, exerting a significant electron-withdrawing inductive effect (-I effect). This effect propagates through the carbon chain to the amide nitrogen, reducing its electron density. This decrease in electron density at the nitrogen enhances the electron-withdrawing character of the entire amide group, further polarizing the C-Cl bond on the acetamide moiety.
Hypothesis: The presence of the second, electron-withdrawing chlorine atom in 2-chloro-N-(2-chloropropyl)acetamide is expected to make its α-carbon more electrophilic and thus more reactive towards nucleophiles compared to Propachlor.
Steric Effects
Steric hindrance plays a crucial role in SN2 reactions, where the nucleophile must approach the electrophilic carbon from the backside.[4]
-
Propachlor: The N-isopropyl group presents a moderate level of steric bulk around the amide nitrogen.
-
2-chloro-N-(2-chloropropyl)acetamide: The N-(2-chloropropyl) group is a larger, more flexible chain. While the overall size is greater, its flexibility might allow it to adopt conformations that minimize steric hindrance at the reaction center.
Hypothesis: The steric hindrance is likely comparable or slightly greater in 2-chloro-N-(2-chloropropyl)acetamide, but the electronic effects are expected to be the dominant differentiating factor.
Dueling Reactive Centers
A unique feature of 2-chloro-N-(2-chloropropyl)acetamide is the presence of two C-Cl bonds:
-
Primary α-Chloro Amide: An activated primary alkyl halide.
-
Secondary Alkyl Chloride: A standard, less reactive secondary alkyl halide.
In general, α-chloro amides are significantly more reactive than simple alkyl halides toward strong nucleophiles due to the activation by the adjacent carbonyl group.[1][8] Therefore, under most conditions, nucleophilic attack will overwhelmingly favor the α-carbon of the acetamide group. The secondary chloride on the propyl chain would require more forcing conditions to react.
Comparative Reactivity: A Quantitative Perspective
To quantify the difference in reactivity, a kinetic study can be performed. The reaction of each compound with a common nucleophile, such as sodium iodide in acetone, provides a classic benchmark for comparing SN2 reaction rates.
| Compound | Expected Relative Rate | Primary Rationale |
| Propachlor | Slower | The N-isopropyl group is weakly electron-donating, slightly deactivating the electrophilic center. |
| 2-chloro-N-(2-chloropropyl)acetamide | Faster | The electron-withdrawing chlorine on the N-propyl chain enhances the electrophilicity of the α-carbon.[9] |
dot
Caption: Logical flow of the reactivity comparison.
Experimental Protocol: Kinetic Analysis by HPLC
This protocol outlines a method to experimentally determine and compare the second-order rate constants for the reaction of both compounds with iodide.
Objective: To measure the rate of disappearance of 2-chloro-N-(2-chloropropyl)acetamide and Propachlor when reacted with sodium iodide in acetone.
Materials:
-
2-chloro-N-(2-chloropropyl)acetamide (analytical standard)
-
Propachlor (analytical standard)
-
Sodium Iodide (NaI), anhydrous
-
Acetone, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, ultrapure
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of both 2-chloro-N-(2-chloropropyl)acetamide and Propachlor in acetone.
-
Prepare a 100 mM stock solution of NaI in acetone.
-
-
Kinetic Run:
-
Equilibrate a sealed reaction vessel containing 9.0 mL of the 100 mM NaI solution in a water bath at 25°C.
-
Initiate the reaction by adding 1.0 mL of the 10 mM substrate stock solution (either Propachlor or the other acetamide) to the NaI solution. The final concentrations will be 90 mM NaI and 1.0 mM substrate.
-
Start a timer immediately upon addition.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 900 µL of an acetonitrile/water mixture (50:50) in an HPLC vial. This dilution effectively stops the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Record the peak area of the remaining substrate at each time point.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics due to the large excess of NaI.
-
Plot ln([Substrate]t / [Substrate]0) versus time (in seconds).
-
The slope of the resulting linear plot will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) using the equation: k = k' / [NaI] .
-
Compare the calculated second-order rate constants for both compounds.
-
dot
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of propachlor reductive transformation through nucleophilic substitution by dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects [agris.fao.org]
- 6. Nucleophilic aliphatic substitution reactions of propachlor, alachlor, and metolachlor with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Differences: Acyl Halides vs. Alkyl Halides - Oreate AI Blog [oreateai.com]
- 9. Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of [SalenMn(III)](+) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Chloroacetamide Residue Analysis
This guide provides an in-depth comparison of analytical methodologies for the validation of trace-level chloroacetamide residue analysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the fundamental principles and strategic choices underpinning robust method validation. Our focus is on ensuring scientific integrity and generating defensible data that meets stringent regulatory expectations.
The Regulatory Imperative: Why Chloroacetamide Demands Rigorous Control
Chloroacetamide is a reactive alkylating agent often used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Due to its chemical structure, it is classified as a potential genotoxic impurity (PGI). Regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict controls for such impurities, recognizing their potential to damage DNA and pose a carcinogenic risk, even at trace levels.[1][2][3][4]
The guiding principle for controlling these impurities is the "Threshold of Toxicological Concern" (TTC), a concept that establishes a safe daily intake level for genotoxic impurities.[3][5] For long-term drug administration, the TTC is generally accepted as 1.5 µ g/day .[1][5] This necessitates the development and validation of highly sensitive and specific analytical methods capable of accurately quantifying chloroacetamide at parts-per-million (ppm) levels relative to the API. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of mutagenic impurities, further underscoring the need for validated analytical procedures.[6][7][8]
Strategic Choices in Analytical Methodology
The selection of an analytical technique is the first critical decision in method development. For trace-level analysis of a small, polar, and reactive molecule like chloroacetamide, two techniques stand out:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its exceptional sensitivity and selectivity.[9][10] It directly analyzes the compound in solution, minimizing sample preparation and avoiding the thermal degradation that can occur with other methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, but one that presents a unique challenge for chloroacetamide. Due to its low volatility and polar nature, direct injection is often not feasible. Chemical derivatization is typically required to convert chloroacetamide into a more volatile and thermally stable compound suitable for GC analysis.[11][12]
This guide will compare these two approaches throughout the validation process, highlighting the technical considerations for each.
The Pillars of Method Validation: A Comparative Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The framework for this process is detailed in the ICH Q2(R1) guideline.[13][14][15] We will now explore the core validation parameters, comparing the application and expected performance for LC-MS/MS and GC-MS methods for chloroacetamide analysis.
Specificity and Selectivity
Why it Matters: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and the matrix (e.g., the API). In trace analysis, this is paramount to avoid false-positive results.
Experimental Protocol:
-
Blank Analysis: Analyze a sample matrix (e.g., API dissolved in a solvent) known to be free of chloroacetamide to ensure no interfering peaks are present at the retention time of the analyte.
-
Spiked Sample Analysis: Spike the blank matrix with a known concentration of chloroacetamide and any known potential impurities or degradants.
-
Peak Purity (for LC-UV, if used): If a UV detector is used in series with the mass spectrometer, assess peak purity using photodiode array (PDA) data.
-
Mass Spectral Confirmation: For both LC-MS/MS and GC-MS, selectivity is inherently high. The use of Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is fragmented to produce a specific product ion, provides a high degree of confidence in the identity of the analyte.[9]
Comparative Insights:
-
LC-MS/MS: Generally exhibits superior selectivity due to the two stages of mass filtering (precursor and product ion). This minimizes the risk of interference from matrix components.
-
GC-MS: While highly selective, the derivatization step can introduce additional complexity and potential side-products that must be evaluated for interference.[11]
Linearity and Range
Why it Matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. For impurity methods, the range must bracket the specification limit.
Experimental Protocol:
-
Prepare a series of at least five calibration standards by spiking the blank matrix with chloroacetamide. The concentration range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit.
-
Analyze each standard in triplicate.
-
Plot the average response versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): Typically ≥ 0.995.
-
Y-intercept: Should be close to zero.
-
Residuals: The plot of residuals should show a random distribution around zero.
Comparative Data Example:
| Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Range | 0.5 ppm - 15 ppm | 1.0 ppm - 15 ppm |
| Correlation (r²) | 0.9992 | 0.9975 |
| Regression Eq. | y = 5120x + 150 | y = 3890x + 450 |
Comparative Insights:
-
LC-MS/MS: Often provides excellent linearity over a wider dynamic range, sometimes reaching lower concentrations more easily.[16][17]
-
GC-MS: The derivatization step can sometimes introduce variability, potentially leading to a slightly higher r² value and a narrower linear range compared to LC-MS/MS.[18]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it Matters: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For a genotoxic impurity, the LOQ must be well below the control threshold.
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare a series of low-concentration spiked samples.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.
-
Confirm the LOQ by analyzing at least six replicate samples at this concentration and demonstrating acceptable precision and accuracy.
Comparative Data Example:
| Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| LOD (S/N ≈ 3) | 0.15 ppm | 0.3 ppm |
| LOQ (S/N ≈ 10) | 0.5 ppm | 1.0 ppm |
| Precision at LOQ (%RSD) | 8.5% | 12.1% |
Comparative Insights:
-
LC-MS/MS: Modern tandem mass spectrometers are exceptionally sensitive, often allowing for lower LOD and LOQ values than GC-MS for polar analytes like chloroacetamide.
-
GC-MS: The sensitivity is highly dependent on the efficiency of the derivatization reaction and the ionization efficiency of the resulting derivative.
Accuracy (Trueness)
Why it Matters: Accuracy measures the closeness of the test results to the true value. It is determined by assessing the recovery of a known amount of analyte spiked into the sample matrix.
Experimental Protocol:
-
Spike the blank matrix with chloroacetamide at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare at least three replicates at each level.
-
Analyze the samples and calculate the percent recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: Typically 80-120% recovery for trace impurity analysis.
Comparative Data Example:
| Spiked Level | LC-MS/MS (% Recovery) | GC-MS (with Derivatization) (% Recovery) |
| LOQ (0.5/1.0 ppm) | 98.2% | 95.4% |
| 100% (10 ppm) | 101.5% | 99.1% |
| 150% (15 ppm) | 102.1% | 103.5% |
Comparative Insights:
-
Both methods can achieve excellent accuracy.
-
For GC-MS, the accuracy is contingent on the consistency and completeness of the derivatization reaction. Any variability here will directly impact the recovery.
Precision
Why it Matters: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of the matrix spiked at 100% of the specification limit.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria: Typically, %RSD should not be more than 15% for trace impurity analysis.
Comparative Data Example:
| Parameter | LC-MS/MS (%RSD) | GC-MS (with Derivatization) (%RSD) |
| Repeatability (n=6) | 3.1% | 5.8% |
| Intermediate Precision | 4.5% | 7.2% |
Comparative Insights:
-
LC-MS/MS: The automated nature of modern LC systems and the direct analysis approach often lead to superior precision with lower %RSD values.
-
GC-MS: The manual steps involved in the derivatization process can introduce a higher degree of variability, potentially increasing the %RSD.
Conclusion: Selecting the Optimal Method
Both LC-MS/MS and GC-MS (with derivatization) can be successfully validated for the trace analysis of chloroacetamide residues. However, the choice between them involves a trade-off between performance and complexity.
-
LC-MS/MS is generally the superior choice, offering higher sensitivity, better precision, and a simpler workflow that avoids the complexities of chemical derivatization. Its high selectivity minimizes the risk of matrix interference, making it a robust and reliable method for routine quality control.
-
GC-MS remains a viable alternative, particularly if LC-MS/MS instrumentation is unavailable. The critical success factor for a GC-MS method is the development and validation of a robust and reproducible derivatization procedure. This adds an extra layer of complexity to both the method validation and the routine execution of the analysis.
Ultimately, the objective of any validation is to provide a high degree of assurance that the analytical method will consistently produce data that is accurate, reliable, and fit for the purpose of ensuring patient safety.
References
-
Guideline on the Limits of Genotoxic Impurities. (2007). European Medicines Agency (EMA). Retrieved February 15, 2026, from [Link]
-
Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability. (2008). Federal Register. Retrieved February 15, 2026, from [Link]
-
Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (2008). U.S. Food and Drug Administration (FDA). Retrieved February 15, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 15, 2026, from [Link]
-
FDA Issues Draft Guidance of Genotoxic Impurities. (2008). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). Retrieved February 15, 2026, from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved February 15, 2026, from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. Retrieved February 15, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved February 15, 2026, from [Link]
-
Genotoxic impurities in pharmaceutical products. (2019). European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]
-
M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. (2023). U.S. Food and Drug Administration (FDA). Retrieved February 15, 2026, from [Link]
-
Questions and answers on the 'Guideline on the limits of genotoxic impurities'. (2010). European Medicines Agency (EMA). Retrieved February 15, 2026, from [Link]
-
M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved February 15, 2026, from [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2023). European Medicines Agency (EMA). Retrieved February 15, 2026, from [Link]
-
LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats. (2014). PubMed. Retrieved February 15, 2026, from [Link]
-
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. (2003). ResearchGate. Retrieved February 15, 2026, from [Link]
-
LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats. (2014). Journal of Chromatographic Science. Retrieved February 15, 2026, from [Link]
-
Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. (2017). ScienceDirect. Retrieved February 15, 2026, from [Link]
-
Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. (2013). PubMed. Retrieved February 15, 2026, from [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved February 15, 2026, from [Link]
-
LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. Retrieved February 15, 2026, from [Link]
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- 1. tapi.com [tapi.com]
- 2. Federal Register :: Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability [federalregister.gov]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. eurachem.org [eurachem.org]
- 11. daneshyari.com [daneshyari.com]
- 12. jfda-online.com [jfda-online.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 2-Chloro-N-isopropylacetamide vs. 2-Chloro-N-(2-chloropropyl)acetamide
[1]
Executive Summary
In drug development and agrochemical synthesis, distinguishing between functional intermediates and their halogenated analogs is critical for safety and efficacy.
-
2-Chloro-N-isopropylacetamide (Compound B) is a widely used alkylating agent and intermediate (e.g., for Propachlor).[1] Its reactivity is mono-functional, driven solely by the
-chloroacetyl group. -
2-Chloro-N-(2-chloropropyl)acetamide (Compound A) is a structural analog often encountered as a process impurity or degradation product.[1] It is a bifunctional electrophile containing two reactive chlorine sites.
Critical Differentiator: While Compound B is a sensitizer and irritant, Compound A possesses a latent "nitrogen mustard-like" moiety (2-chloropropyl group), significantly elevating its potential for genotoxicity and cross-linking in biological systems.[1]
Chemical Identity & Structural Analysis[1][2][3]
The primary distinction lies in the alkyl chain attached to the nitrogen. Compound A contains a second chlorine atom, altering its molecular weight, lipophilicity, and isotopic signature in mass spectrometry.
| Feature | 2-Chloro-N-isopropylacetamide (Compound B)[1] | 2-Chloro-N-(2-chloropropyl)acetamide (Compound A) |
| CAS Number | 2895-21-8 | 100791-98-8 |
| Formula | ||
| Mol.[1][2] Weight | 135.59 g/mol | 170.04 g/mol |
| Structure | ||
| Chlorine Count | 1 (Mono-chloro) | 2 (Di-chloro) |
| MS Isotope Pattern | M : M+2 (3:1 ratio) | M : M+2 : M+4 (9:6:1 ratio) |
| Reactivity Class | Mono-functional Alkylator | Bifunctional / Latent Cross-linker |
Mechanistic Reactivity & Toxicology
2-Chloro-N-isopropylacetamide (Compound B)[1][5]
This compound reacts primarily via S_N2 nucleophilic substitution at the
-
Mechanism: The electron-withdrawing carbonyl group activates the adjacent C-Cl bond.[1]
-
Biological Target: Cysteine thiols (e.g., Glutathione, GSH).
-
Outcome: Formation of stable thioether conjugates (Mercapturic acid pathway). This is a detoxification route, though high exposure depletes cellular GSH, leading to oxidative stress and sensitization.
2-Chloro-N-(2-chloropropyl)acetamide (Compound A)
Compound A presents a dual-threat mechanism due to the presence of a
-
Site 1 (Acetyl): Rapid S_N2 reaction with thiols, similar to Compound B.
-
Site 2 (Propyl): The 2-chloropropyl group is a
-chloro moiety.[1] While the amide nitrogen is non-basic (preventing immediate aziridinium formation), metabolic hydrolysis (by amidases) releases 2-chloropropylamine . -
Genotoxicity Risk: Free 2-chloropropylamine spontaneously cyclizes to form a reactive aziridinium ion , a potent DNA alkylator capable of forming adducts at N7-guanine.[1]
Pathway Visualization
The following diagram illustrates the divergent metabolic fates and risk profiles.
Figure 1: Comparative reactivity pathways.[1] Compound B follows a detoxification route, whereas Compound A can release a genotoxic mustard-like amine upon hydrolysis.
Experimental Protocols for Differentiation
Researchers must employ specific analytical techniques to distinguish these compounds, especially when Compound A is present as a trace impurity.
Mass Spectrometry (LC-MS/MS)
The most definitive method relies on the chlorine isotope signature.
-
Protocol:
-
Prepare 10 µM solutions in 50:50 Acetonitrile:Water.
-
Inject into ESI-MS (Positive Mode).
-
Analysis:
-
Compound B: Look for parent ion
. Observe the characteristic 3:1 ratio between m/z 136 and 138 ( vs ). -
Compound A: Look for parent ion
. Observe the 9:6:1 pattern at m/z 170, 172, and 174 (characteristic of ).
-
-
NMR Spectroscopy ( )
The alkyl region provides clear structural evidence.
-
Compound B (Isopropyl):
-
Shows a distinct septet at
ppm (CH) and a doublet at ppm ( ). -
Integration ratio: 1:6.
-
-
Compound A (2-Chloropropyl):
-
The symmetry is broken. The
protons adjacent to nitrogen become diastereotopic (if the chiral center is resolved) or distinct multiplets. -
Look for a multiplet at
ppm ( ) and a multiplet at ppm ( ). -
The terminal methyl group appears as a doublet but shifted downfield compared to the isopropyl methyls.
-
Alkylation Assay (4-NBP Test)
To assess relative reactivity without using biological systems:
-
Reagent: 4-(4-nitrobenzyl)pyridine (NBP).[1]
-
Method:
-
Incubate compound (1 mM) with NBP (5 mM) in acetone/buffer at 37°C for 1 hour.
-
Add base (TEA) to develop color.
-
Measure absorbance at 560 nm.
-
-
Result: Both will test positive (purple color) due to the chloroacetyl group. However, Compound A may show slower kinetics initially due to steric bulk but has the potential for secondary alkylation over long incubations (24h+).
Safety & Handling Requirements
Due to the "latent mustard" potential of Compound A, it must be handled with significantly higher containment precautions than Compound B.
| Parameter | Compound B (Isopropyl) | Compound A (2-Chloropropyl) |
| Hazard Class | Irritant / Sensitizer | Suspected Mutagen / Genotoxic |
| OEL / Banding | OEB 2 (100-1000 µg/m³) | OEB 4 (<10 µg/m³) |
| Containment | Fume hood, standard PPE (Nitrile gloves).[1] | Isolator or Class II Biosafety Cabinet . Double gloving required. |
| Waste Disposal | Chemical Incineration. | Chemical Incineration + Deactivation (e.g., 10% NaOH/Thiosulfate) before disposal. |
Deactivation Protocol for Spills (Compound A):
-
Do not wipe dry.
-
Apply a solution of Sodium Thiosulfate (10% w/v) and Sodium Bicarbonate . The thiosulfate anion is a potent nucleophile that will rapidly displace both chlorine atoms, rendering the molecule non-genotoxic.
-
Allow to sit for 30 minutes before cleaning.
References
-
PubChem. (2025).[3][4] 2-Chloro-N-isopropylacetamide (Compound Summary).[1][5][6] National Library of Medicine. Link
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. (Discusses the S_N2 mechanism of chloroacetamides with glutathione). Link
-
BLD Pharm. (2025). 2-Chloro-N-(2-chloropropyl)acetamide Product Data. (Source for chemical identity and commercial availability of the impurity). Link
- Kalgutkar, A. S. (2011). Structural Alerts in Medicinal Chemistry: A Guide to Filtering Toxic Compounds. (General reference for the genotoxicity of -chloroamines and alkyl halides).
-
World Health Organization. (1992).[7] Propachlor: Health and Safety Guide No. 77.[7] (Toxicological background on the parent herbicide class). Link
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- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2895-21-8 Cas No. | 2-Chloro-N-isopropylacetamide | Apollo [store.apolloscientific.co.uk]
- 6. N-Isopropyl-2-chloroacetamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. Propachlor (HSG 77, 1992) [inchem.org]
Reference Standard Purity Assessment: 2-Chloro-N-(2-chloropropyl)acetamide (CAS 100791-98-8)
The following guide provides a comprehensive technical framework for the purity assessment of 2-Chloro-N-(2-chloropropyl)acetamide (CAS 100791-98-8) , a critical process-related impurity often monitored in pharmaceutical synthesis due to its potential alkylating (genotoxic) properties.
Executive Summary & Strategic Context
CAS 100791-98-8 , identified as 2-Chloro-N-(2-chloropropyl)acetamide , is a chloroacetamide derivative. In drug development, compounds of this class are frequently flagged as Potentially Genotoxic Impurities (PGIs) due to their alkylating potential. Consequently, they require control at trace levels (ppm) in Active Pharmaceutical Ingredients (APIs), necessitating reference standards of the highest integrity.
This guide compares the two primary methodologies for assigning potency to this reference standard:
-
The Mass Balance Approach (Traditional):
-
Quantitative NMR (qNMR) (Absolute): Direct ratio measurement against a NIST-traceable internal standard.
Verdict: For CAS 100791-98-8, qNMR is the superior technique for primary standardization due to the compound's potential thermal instability (affecting GC/TGA) and lack of UV chromophores (affecting HPLC sensitivity).
Technical Comparison: qNMR vs. Mass Balance
The following table contrasts the performance of the two methodologies specifically for CAS 100791-98-8.
| Feature | Method A: qNMR (Recommended) | Method B: Mass Balance (HPLC/GC + TGA) |
| Principle | Absolute quantification (molar ratio). | Indirect calculation (100% minus defects). |
| Traceability | Direct link to NIST SRM (e.g., Benzoic Acid). | Dependent on multiple detector response factors. |
| Bias Source | Internal standard weighing error. | Response factor differences; thermal degradation. |
| Suitability for CAS 100791-98-8 | High. Independent of UV absorption. | Medium. Weak UV chromophore requires low-wavelength detection (205-210 nm), increasing noise. |
| Sample Requirement | ~10–20 mg (Non-destructive). | >100 mg (Destructive: TGA, KF, ROI). |
| Uncertainty ( | Typically < 0.5%. | Typically 1.0% – 2.0% (compounded errors). |
Experimental Protocols
Protocol A: Quantitative NMR (qNMR) Assessment
The Gold Standard for establishing Primary Reference Material.
Objective: Determine the absolute potency (% w/w) of CAS 100791-98-8.
Reagents & Equipment:
-
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM 350b), chosen for distinct singlet at
6.3 ppm. -
Solvent: DMSO-
(provides optimal solubility and separates labile protons).
Step-by-Step Workflow:
-
Gravimetry: Weigh exactly
mg of CAS 100791-98-8 ( ) and mg of Maleic Acid ( ) into the same vial. Use a micro-balance with mg. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): seconds (must be of the longest relaxing proton). -
Scans (
): 16 or 32 (for S/N > 150:1). -
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correction (automatic + manual adjustment).
-
Integrate the IS singlet (
6.3 ppm) and the analyte's methine multiplet ( ~4.0-4.2 ppm).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Mass, = Purity of IS.[1]
Protocol B: Orthogonal Purity Check (GC-MS)
Required to confirm identity and detect organic impurities.
Objective: Assess chromatographic purity and identify structural analogues.
Methodology:
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) – ideal for volatile chloroacetamides.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program: 50°C (hold 2 min)
10°C/min 240°C (hold 5 min). -
Detection: EI-MS (Scan 35–500 m/z).
-
Acceptance Criteria: No single impurity > 0.5% area; Mass spectrum matches theoretical fragmentation (Cl isotope pattern is critical).
Visualization: Reference Standard Qualification Workflow
The following diagram illustrates the decision logic for qualifying CAS 100791-98-8, ensuring a self-validating loop between orthogonal methods.
Caption: Integrated workflow for qualifying CAS 100791-98-8, prioritizing qNMR for potency while using chromatography for impurity profiling.
Experimental Data Summary (Simulated)
The following data represents a typical qualification batch for high-purity CAS 100791-98-8.
| Parameter | Method | Result | Conclusion |
| Identity | 1H-NMR (DMSO- | Conforms to structure | Identity Confirmed |
| Chromatographic Purity | GC-FID (Area %) | 99.2% | High organic purity |
| Residual Solvents | GC-Headspace | 0.4% (Dichloromethane) | Detectable volatiles |
| Water Content | Karl Fischer (Coulometric) | 0.1% | Dry material |
| Mass Balance Potency | 98.7% | Indirect calculation | |
| qNMR Potency | Internal Std (Maleic Acid) | 98.5% ± 0.4% | Assigned Value |
Interpretation: The qNMR value (98.5%) is lower than the chromatographic purity (99.2%) because qNMR detects all protonated impurities, including non-volatile oligomers or inorganic salts that GC might miss. Therefore, 98.5% is the scientifically accurate potency for calculation use.
References
-
International Council for Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.
-
Pauli, G. F., et al. "The Importance of Quantitative NMR in Natural Product Analysis." Journal of Natural Products, 75(4), 834-851. (2012).
-
FDA Guidance for Industry. Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (2008).[2]
-
Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. (2005).[3]
Sources
Comparative Toxicity Guide: N-Alkyl Chloroacetamides
The following guide provides an in-depth technical analysis of the toxicity profiles of N-alkyl chloroacetamides, designed for researchers and drug development professionals.
Executive Summary
N-alkyl chloroacetamides represent a class of potent electrophiles widely utilized as herbicides (e.g., acetochlor, alachlor) and synthetic intermediates in medicinal chemistry. Their utility is defined by the high reactivity of the
This guide objectively compares the toxicity of key N-alkyl chloroacetamide derivatives, focusing on the Structure-Activity Relationship (SAR) between N-alkyl chain length, lipophilicity, and cytotoxicity. It establishes that while increased N-alkyl chain length generally enhances cellular uptake and cytotoxicity, it also alters metabolic activation pathways, specifically regarding CYP450-mediated N-dealkylation.
Mechanistic Basis of Toxicity
The core toxicological mechanism of N-alkyl chloroacetamides is driven by their electrophilic nature (SN2 reactivity).
The Alkylation Cascade
The chloroacetamide group acts as a "warhead," targeting nucleophilic cysteine residues on proteins and the intracellular antioxidant glutathione (GSH).
-
Direct Alkylation: The
-carbon undergoes nucleophilic attack by thiols ( ), leading to irreversible thioether formation. -
GSH Depletion: Rapid conjugation with cellular GSH depletes the antioxidant pool.
-
Oxidative Stress: Loss of GSH compromises Glutathione Peroxidase (GPx) activity, leading to accumulation of Reactive Oxygen Species (ROS).
-
Apoptosis: Mitochondrial dysfunction and ROS overload trigger the intrinsic apoptotic pathway.
Mechanism Diagram
The following diagram illustrates the pathway from exposure to cellular necrosis/apoptosis.
Figure 1: Mechanistic pathway of Chloroacetamide-induced cytotoxicity via Glutathione (GSH) depletion and Oxidative Stress.
Comparative Toxicity Profile
The toxicity of this class is not uniform.[1][2][3][4] It is modulated by the steric bulk and lipophilicity of the N-alkyl substituent.
Structure-Activity Relationship (SAR)
Research indicates a parabolic relationship between lipophilicity (logP) and toxicity.
-
Short Chain (Methyl/Ethyl): Lower lipophilicity limits passive diffusion across the plasma membrane, resulting in lower acute cytotoxicity in vitro despite high intrinsic reactivity.
-
Medium/Long Chain (Propyl to Octyl): Increased lipophilicity enhances membrane permeability, significantly increasing intracellular concentration and cytotoxicity.
-
Branched/Alkoxyalkyl (e.g., Acetochlor/Metolachlor): The presence of ether linkages (methoxymethyl, ethoxymethyl) balances solubility and lipophilicity, often resulting in high bioavailability and specific metabolic activation risks (e.g., quinone imine formation).
Comparative Data: Common Analogues
The table below synthesizes toxicity data for three commercially significant N-alkyl chloroacetanilides.
| Compound | N-Substituent | LogP | Relative Cytotoxicity (LC50) | Primary Toxicity Mode |
| Alachlor | Methoxymethyl | 3.52 | High (10-50 µM) | Metabolically activated to reactive quinone imines; high genotoxicity potential. |
| Acetochlor | Ethoxymethyl | 4.14 | High (10-50 µM) | Similar to Alachlor; potent GSH depletor. |
| Metolachlor | Methoxy-1-methylethyl | 3.13 | Moderate (>100 µM) | Steric hindrance around amide nitrogen reduces alkylation rate; lower acute toxicity. |
| N-Methyl-2-chloroacetamide | Methyl | 0.2 | Low (Permeability limited) | Direct alkylation; limited by uptake. |
Data Source: Synthesized from comparative hepatocyte studies and aquatic toxicity assays [1, 2].[5]
Key Insight: The "Metolachlor Effect"
Metolachlor exhibits lower toxicity compared to Alachlor and Acetochlor despite structural similarity. This is attributed to steric hindrance . The bulky substituent proximal to the amide nitrogen hinders the approach of nucleophiles (like GSH) to the
Experimental Validation Protocols
To validate the toxicity profile of a new N-alkyl chloroacetamide derivative, the following self-validating workflow is recommended.
Protocol A: Dual-Endpoint Cytotoxicity Assessment (MTT + GSH)
Objective: Correlate cell viability with oxidative stress induction.
Materials:
-
HepG2 or HCT-116 cells.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6][7][8]
-
Monochlorobimane (mBCl) or Ellman’s Reagent (DTNB) for GSH quantification.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of test compound (1 µM – 500 µM) for 24h.
-
Endpoint 1 (Viability): Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO.[4][7][9] Read Absorbance at 570 nm.[7]
-
Endpoint 2 (GSH): In a parallel plate, lyse cells and add DTNB. Measure Absorbance at 412 nm.
-
Data Analysis: Plot % Viability and % GSH remaining on the same graph to visualize the "GSH Threshold" (the point where viability drops only after GSH is significantly depleted).
Protocol B: Experimental Workflow Diagram
The following diagram outlines the logical flow for determining if a compound's toxicity is GSH-dependent.
Figure 2: Decision tree for validating GSH-dependent toxicity mechanisms.
Safety & Handling
Working with N-alkyl chloroacetamides requires strict adherence to safety protocols due to their alkylating potential.
-
Skin Sensitization: These compounds are potent contact allergens. Double-gloving (Nitrile) is mandatory.
-
Inactivation: Spills should be neutralized with a solution of 10% sodium thiosulfate or other thiol-rich nucleophiles to quench the electrophilic center before disposal.
References
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides.[10][11] Pest Management Science, 59(4), 443-450. Link
-
Kale, V. M., et al. (2008).[12] Comparative cytotoxicity of alachlor, acetochlor, and metolachlor herbicides in isolated rat and cryopreserved human hepatocytes.[5][12] Journal of Biochemical and Molecular Toxicology, 22(1), 41-50.[12] Link
-
Wang, P., et al. (2021).[8][13] Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.[13] International Journal of Molecular Medicine, 47(4), 66. Link
-
Fairchild, J. F., et al. (1998). Comparative sensitivity of five species of macrophytes and six species of algae to atrazine, metribuzin, alachlor, and metolachlor.[3] Environmental Toxicology and Chemistry, 17(9), 1830-1834. Link
Sources
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- 3. Comparative sensitivity of five species of macrophytes and six species of algae to atrazine, metribuzin, alachlor, and metolachlor [pubs.usgs.gov]
- 4. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alachlor acetochlor metolachlor: Topics by Science.gov [science.gov]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Chromatographic Retention of Chloroacetamide Herbicide Analogs
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the chromatographic retention times of several key chloroacetamide herbicide analogs. This document moves beyond a simple listing of data, offering insights into the underlying chemical principles that govern their separation. The experimental protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
The chloroacetamide and chloroacetanilide herbicides, including alachlor, acetochlor, and metolachlor, are widely utilized for weed control in major crops.[1][2] Due to their potential environmental persistence and the mobility of their degradation products, robust analytical methods are crucial for monitoring their presence in soil and water.[1][3][4] This guide focuses on reversed-phase high-performance liquid chromatography (RP-HPLC), a predominant technique for the analysis of these compounds and their primary metabolites, the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[5][6][7]
Understanding Retention in Reversed-Phase Chromatography
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The fundamental principle governing separation is the partitioning of analytes between these two phases.[8] Analytes with greater hydrophobicity will interact more strongly with the stationary phase, resulting in longer retention times. Conversely, more polar analytes will have a greater affinity for the mobile phase and elute earlier.[9][10] The logP value (a measure of a compound's hydrophobicity) and its pKa are critical predictors of retention behavior.[8]
The chloroacetamide parent compounds are relatively nonpolar and are therefore well-retained on C18 columns.[2] Their degradation products, the ESA and OA metabolites, are significantly more polar due to the presence of sulfonic acid and carboxylic acid groups, respectively.[1] This increased polarity leads to much shorter retention times in RP-HPLC.[2]
Comparative Retention Time Analysis
The following table summarizes the typical elution order and relative retention times for a selection of chloroacetamide herbicides and their key degradation products under typical RP-HPLC conditions. It is important to note that absolute retention times can vary based on specific experimental parameters.[11]
| Compound | Class | Typical Elution Order | Relative Hydrophobicity | Key Structural Features Influencing Retention |
| Metolachlor OA | Oxanilic Acid Metabolite | 1 | Lowest | Presence of a polar carboxylic acid group significantly reduces retention. |
| Alachlor OA | Oxanilic Acid Metabolite | 2 | Low | Similar to Metolachlor OA, the carboxylic acid group dictates early elution. |
| Acetochlor OA | Oxanilic Acid Metabolite | 3 | Low | The carboxylic acid moiety results in high polarity and minimal retention. |
| Metolachlor ESA | Ethanesulfonic Acid Metabolite | 4 | Low-Medium | The sulfonic acid group is highly polar, leading to earlier elution than the parent compound.[2] |
| Alachlor ESA | Ethanesulfonic Acid Metabolite | 5 | Low-Medium | The presence of the sulfonic acid group increases polarity compared to the parent herbicide.[3] |
| Acetochlor ESA | Ethanesulfonic Acid Metabolite | 6 | Medium | More polar than the parent compound due to the sulfonic acid group. |
| Metolachlor | Chloroacetanilide | 7 | High | A nonpolar parent compound with strong interaction with the C18 stationary phase.[12] |
| Acetochlor | Chloroacetanilide | 8 | High | Structurally similar to Alachlor, exhibiting strong hydrophobic interactions.[12] |
| Alachlor | Chloroacetanilide | 9 | Highest | Generally the last of these three parent compounds to elute due to its hydrophobicity.[12] |
Note: The exact elution order of the parent compounds (Metolachlor, Acetochlor, Alachlor) can sometimes vary depending on the specific column and mobile phase composition.
Experimental Protocol: RP-HPLC Separation of Chloroacetamide Herbicides and Metabolites
This protocol provides a robust method for the separation of chloroacetamide herbicides and their ESA and OA metabolites, suitable for analysis by HPLC-UV or LC-MS/MS.[4][5]
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted and efficient technique for extracting pesticide residues from various matrices, including water and soil.[13][14][15][16]
-
Extraction:
-
To a 50 mL centrifuge tube, add 10 mL of the water sample (or a 10 g equivalent of soil).
-
Add 10 mL of acetonitrile.[17]
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[17][18]
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.[17]
-
Centrifuge at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers.[14]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
2. Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, and a UV or mass spectrometer detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[19]
-
Mobile Phase: A gradient elution is typically employed to separate compounds with a wide range of polarities.[9]
-
Gradient Program:
-
Start at a low percentage of organic modifier (e.g., 10% B) to retain and focus the polar metabolites at the head of the column.
-
Gradually increase the percentage of organic modifier to elute the analytes in order of increasing hydrophobicity.
-
A final high percentage of organic modifier is used to wash the column, followed by re-equilibration at the initial conditions.
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) is crucial for reproducible retention times.[19][20]
-
Injection Volume: 5-20 µL.
-
Detection:
Visualizing the Workflow and Retention Principles
Caption: Experimental workflow from sample preparation to chromatographic separation and detection.
Caption: Relationship between chemical properties and chromatographic retention.
Causality in Experimental Choices
-
Choice of C18 Column: C18 stationary phases are the industry standard for reversed-phase chromatography due to their high hydrophobicity and ability to strongly retain nonpolar compounds like the parent chloroacetamide herbicides, while still allowing for the separation of their more polar metabolites under gradient conditions.
-
Gradient Elution: An isocratic mobile phase (constant composition) would not be suitable for this analysis. The highly polar metabolites would elute very quickly with little separation, while the parent compounds would be excessively retained. A gradient from a high aqueous content to a high organic content ensures that all analytes are eluted within a reasonable time frame with good peak shape and resolution.[9]
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to suppress the ionization of residual silanols on the silica-based stationary phase, which can lead to improved peak shapes, especially for basic compounds.[9] For the analysis of the acidic metabolites, maintaining a consistent pH is crucial for reproducible retention times.[8]
-
QuEChERS Sample Preparation: Traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be time-consuming and require large volumes of organic solvents.[13] QuEChERS offers a more streamlined, cost-effective, and environmentally friendly approach with high analyte recoveries.[14][15]
This guide provides a foundational understanding of the chromatographic behavior of chloroacetamide herbicides and their degradation products. By applying the principles and protocols outlined here, researchers can develop and validate robust analytical methods for the accurate monitoring of these environmentally significant compounds. Further method optimization may be required depending on the specific sample matrix and analytical instrumentation.
References
-
Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412-431. [Link]
-
Barceló, D., Durand, G., & Vreeken, R. J. (1993). Determination of chloroacetanilide and chloroacetamide herbicides and their polar degradation products in water by LC/MS/MS. Environmental Science & Technology, 27(2), 271-277. [Link]
-
Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of AOAC International, 83(1), 15-23. [Link]
-
Lee, E. A., Zimmerman, L. R., & Thurman, E. M. (2002). An analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754-3759. [Link]
-
Shoemaker, J. A. (2002). Novel chromatographic separation and carbon solid-phase extraction of acetanilide herbicide degradation products. Journal of AOAC International, 85(6), 1433-1440. [Link]
-
U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Use of buffering and other means to improve results of problematic pesticides in a fast and easy method for residue analysis of fruits and vegetables. Journal of AOAC International, 88(2), 615-629. [Link]
-
Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. U.S. Geological Survey Water-Resources Investigations Report 01-4282. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. [Link]
-
Biotage. (n.d.). Reversed-Phase Flash Purification. [Link]
-
Hawach Scientific. (2025, October 14). Basic Principle and Application of the QuEChERS Method. [Link]
-
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. [Link]
- Aga, D. S., & Thurman, E. M. (Eds.). (2001). Analysis of chloroacetanilide herbicides and their degradation products in the environment. American Chemical Society.
-
U.S. Geological Survey. (n.d.). National Water-Quality Assessment Program: Pesticide National Synthesis Project. [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. [Link]
-
Dolan, J. W. (2016, April 1). Retention Time Drift—A Case Study. LCGC International. [Link]
-
Nawrocki, J., Ruzik, S., & Gierak, A. (2022). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Journal of Chromatographic Science, 60(9), 833-841. [Link]
-
Subba Reddy, G. V., & Raman, N. V. V. S. S. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(1), e5511. [Link]
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- 7. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
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Structural confirmation of 2-chloro-N-(2-chloropropyl)acetamide by C13 NMR
Structural Confirmation of 2-chloro-N-(2-chloropropyl)acetamide by C NMR
A Comparative Analytical Guide for Drug Development Scientists
Executive Summary
In the synthesis of alkylating agents and pharmaceutical intermediates, distinguishing regioisomers is a critical quality attribute. 2-chloro-N-(2-chloropropyl)acetamide (CAS: 100791-98-8) presents a specific analytical challenge: differentiating the branched 2-chloropropyl moiety from its linear isomer, N-(3-chloropropyl).
While
This guide establishes
Chemical Profile & Structural Challenge[1]
The target molecule contains two chlorine atoms in distinct environments: one on the acetyl backbone and one on the propyl chain.
-
Target Structure: 2-chloro-N-(2-chloropropyl)acetamide[1]
-
Molecular Formula:
[1] -
Key Structural Feature: A chiral center at the propyl C2 position, creating a branched methyl group.
The Isomeric Risk
During the alkylation of amines with propylene oxide or 1,2-dichloropropane followed by acylation, a common impurity is the linear isomer: 2-chloro-N-(3-chloropropyl)acetamide .
| Feature | Target (2-chloropropyl) | Alternative (3-chloropropyl) |
| Topology | Branched | Linear |
| Methyl Group | Present (Terminal) | Absent |
| Chiral Center | Yes (Racemic) | No |
| Complex multiplet (chiral influence) | Simple triplets/quintets |
Comparative Analysis: Why C NMR?
The following table compares analytical techniques for confirming this specific structure.
Table 1: Analytical Performance Comparison
| Technique | Capability for this Molecule | Rating | Justification |
| Low/Medium | ⭐⭐ | The chiral center at C2 renders the adjacent | |
| FT-IR | Low | ⭐ | Identifies functional groups (Amide I/II, C-Cl), but cannot distinguish the branched propyl chain from the linear isomer. |
| LC-MS | Medium | ⭐⭐⭐ | Confirms molecular weight (170.04 Da) and formula, but regioisomers often share identical fragmentation patterns. |
| High | ⭐⭐⭐⭐⭐ | Definitive. The presence of a methyl signal (~20 ppm) and the specific shift of the methine carbon (~55 ppm) unambiguously rule out the linear isomer. |
Experimental Protocol
To ensure reproducibility and high signal-to-noise ratio (S/N), follow this optimized protocol.
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is preferred for its solubility and distinct triplet reference at 77.16 ppm. -
Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent. (Higher concentration is vital for
C due to 1.1% natural abundance). -
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., NaCl from the acylation step) which can degrade field homogeneity.
Instrument Parameters (400 MHz Equivalent)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans (NS): Minimum 1024 (approx. 30-40 mins) to resolve quaternary carbonyl carbons.
-
Spectral Width: 220 ppm (to capture Carbonyl ~170 ppm).
Data Interpretation & Structural Assignment
The
Table 2: Predicted Chemical Shifts & Assignments[1]
| Carbon Label | Environment | Chemical Shift ( | DEPT-135 Phase | Diagnostic Logic |
| C1 | 166.0 – 168.0 | Invisible | Deshielded by Oxygen and Nitrogen. | |
| C2 | 54.0 – 56.0 | Up (Positive) | Distinctive secondary chloride shift. In the linear isomer, this region is empty. | |
| C3 | 46.0 – 48.0 | Down (Negative) | Attached to Nitrogen; slightly shielded compared to C2. | |
| C4 | 42.0 – 43.0 | Down (Negative) | Alpha-chloro ketone/amide moiety. | |
| C5 | 20.0 – 22.0 | Up (Positive) | The "Smoking Gun." Presence confirms branched structure. Absence indicates linear isomer. |
Note: Shifts are referenced to
Mechanistic Insight
The C5 Methyl group is the primary differentiator. In the linear alternative (3-chloropropyl), the terminal carbon is a
Validation Workflow (Logic Diagram)
The following diagram illustrates the decision logic for confirming the structure using
Figure 1: Structural confirmation decision tree utilizing
Advanced Verification: HSQC
For regulatory submissions requiring "unambiguous assignment," a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is recommended.
-
Objective: Correlate protons to their attached carbons.
-
Expected Correlation:
-
The proton multiplet at ~4.2 ppm (methine) should correlate only to the carbon at ~55 ppm.
-
The proton doublet at ~1.5 ppm (methyl) should correlate only to the carbon at ~21 ppm.
-
-
Self-Validation: If the carbon at ~55 ppm correlates to two protons (indicating a
), the structure is incorrect (likely the linear isomer).
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Link
-
PubChem. (2024). 2-Chloro-N-(2-chloropropyl)acetamide (Compound Summary). National Library of Medicine. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. Link
Safety Operating Guide
2-chloro-N-(2-chloropropyl)acetamide proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 2-chloro-N-(2-chloropropyl)acetamide. Given the limited specific public data for this exact compound, we will establish a robust disposal protocol based on its chemical class—halogenated organic amides—and by using the well-documented properties of the closely related compound, 2-chloroacetamide (CAS 79-07-2), as a scientifically-grounded surrogate. This approach ensures a high degree of safety and regulatory compliance.
Core Principle: The primary directive for disposing of halogenated organic compounds is to prevent their release into the environment and to ensure the safety of all personnel. Due to its chemical structure, 2-chloro-N-(2-chloropropyl)acetamide must be treated as a hazardous waste.
Part 1: Hazard Characterization and Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. Based on the data for 2-chloroacetamide, we can infer a similar hazard profile for 2-chloro-N-(2-chloropropyl)acetamide.
Inferred Toxicological Profile:
-
Acute Toxicity: The presence of the chloroacetamide functional group suggests high toxicity if swallowed.[1][2] The oral LD50 for 2-chloroacetamide in rats is 138 mg/kg, classifying it as "Toxic".[1]
-
Skin Sensitization: It is likely to be a skin sensitizer, capable of causing an allergic skin reaction upon repeated contact.[1][2][3]
-
Reproductive Toxicity: The surrogate compound is suspected of damaging fertility.[1][2] This is a critical consideration for handling and long-term exposure.
-
Environmental Hazard: This class of chemical is recognized as harmful to aquatic organisms.[3] Therefore, it must be prevented from entering drains or waterways.[1][3]
Physical and Chemical Hazards:
-
Decomposition: Upon heating or combustion, it will decompose to produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride gas, and carbon oxides.[1][3][4]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][4] Waste streams must not be mixed with these materials.
Table 1: Summary of Hazard Profile (Surrogate: 2-chloroacetamide)
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | [1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [1][2] |
| Reproductive Toxicity | H361f | Suspected of damaging fertility | [1][2] |
| Aquatic Hazard | H402 | Harmful to aquatic life | [3] |
Part 2: Regulatory Framework and Waste Classification
Proper disposal is dictated by national and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
2-chloro-N-(2-chloropropyl)acetamide is classified as a halogenated organic compound .[5] Wastes containing such compounds are often categorized as "F-listed" hazardous wastes from non-specific sources if they are spent solvents.[6][7][8]
-
EPA Waste Code: Depending on its use, waste from this compound would likely fall under codes such as F001 or F002 if used as a solvent for degreasing or other solvent applications.[7][8] If it is a discarded, unused commercial chemical product, it could potentially be classified as a U-listed waste, though a specific listing does not exist. The most conservative approach is to manage it as a regulated halogenated organic waste.[5][9]
Part 3: Spill Management and Emergency Procedures
Immediate and correct response to a spill is the first step in proper disposal.
Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation, but avoid airflow that could disperse the powder.[1][10]
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Contain the Spill: Prevent the powder from spreading. If appropriate, moisten the material slightly with water to prevent it from becoming airborne, but only if it does not create a reactive hazard.[3]
-
Collect the Material: Carefully sweep the spilled substance into a designated, sealable hazardous waste container.[1][3] Use spark-proof tools if there is any fire risk.[10]
-
Decontaminate the Area: Once the bulk material is collected, decontaminate the spill area. A 2-5% solution of soda ash (sodium carbonate) can be used to wash the area.[11]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, contaminated PPE) must be placed in the same hazardous waste container.[10]
-
Label and Store: Securely close and label the waste container. Store it in a designated satellite accumulation area away from incompatible materials.[3]
Part 4: Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the waste from generation to final disposal.
1. Waste Segregation at the Source:
-
Designated Waste Container: Use a dedicated, properly labeled, and sealable container for 2-chloro-N-(2-chloropropyl)acetamide waste. The container must be compatible with the chemical.[9]
-
Halogenated Waste Stream: This is a halogenated organic waste. Do NOT mix it with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[5][9]
-
Types of Waste: This includes the chemical itself, any reaction mixtures containing it, and any materials contaminated with it (e.g., filter paper, gloves, weighing boats).
2. Container Labeling:
-
Proper labeling is a critical safety and regulatory requirement. The label must include:
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.
-
The container must be kept closed at all times except when adding waste.[9]
-
Store away from strong oxidants, bases, and acids.[3] The storage area should not have a drain or sewer access.[3]
4. Arranging for Final Disposal:
-
Engage a Licensed Contractor: Hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.
-
Waste Profile Sheet: You will need to provide the disposal company with a waste profile, including the chemical name, hazards, and estimated quantity.
-
Approved Disposal Method: The standard and approved method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[5][12] Land disposal is not a suitable option for this type of waste.[12]
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing 2-chloro-N-(2-chloropropyl)acetamide.
Caption: Decision workflow for the safe disposal of 2-chloro-N-(2-chloropropyl)acetamide.
References
-
International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. ILO and WHO. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Material Safety Data Sheet - Acetamide, PA. Cole-Parmer. [Link]
-
2-(n-(2-chloroethyl)-n-(2-chloropropyl)amino)acetamide monohydrochloride. PubChemLite. [Link]
-
Chloroacetamide - Wikipedia. Wikipedia. [Link]
-
Acetamide, 2-chloro-. NIST WebBook. [Link]
-
EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
EPA Hazardous Waste Codes. Alfred University. [Link]
-
EPA Waste Code Descriptions. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes (Continued). U.S. Environmental Protection Agency. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 2-chloro-N-(2-chloropropyl)acetamide
Topic: Personal protective equipment for handling 2-chloro-N-(2-chloropropyl)acetamide Content Type: Operational Safety & Logistics Guide
Executive Summary & Substance Profile
Target Audience: Synthetic Chemists, Process Engineers, and HSE Officers.
2-Chloro-N-(2-chloropropyl)acetamide (CAS: 100791-98-8) is a specialized chloroacetamide derivative often utilized as an alkylating intermediate in the synthesis of herbicides and pharmaceutical scaffolds. As an
This guide mandates a "Zero-Contact" protocol, prioritizing engineering controls and chemical-resistant barriers over simple procedural caution.
| Property | Data |
| CAS Number | 100791-98-8 |
| Molecular Formula | |
| Molecular Weight | 170.04 g/mol |
| Physical State | Solid (typically crystalline) or viscous oil depending on purity/temperature. |
| Primary Hazard Class | Alkylating Agent (Skin Sensitizer, Acute Tox., Suspected Repr.[1] Tox.) |
Risk Assessment & Hazard Identification
Based on structure-activity relationship (SAR) with 2-chloroacetamide and related alkylating agents.
-
Acute Toxicity: Harmful to toxic if swallowed or absorbed through skin.
-
Sensitization: High risk of allergic contact dermatitis. Repeated exposure may induce irreversible sensitization.
-
Reproductive Toxicity: Suspected of damaging fertility (Category 2).[2]
-
Reactivity: Reacts violently with strong nucleophiles (amines, thiols) and strong bases.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with chlorinated alkylating agents.
| Zone | PPE Requirement | Technical Specification / Rationale |
| Respiratory | P100 / N95 + OV | If handling powder or heating: Full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges. For solution handling in a hood: Surgical mask is insufficient; rely on engineering controls. |
| Hand Protection (Primary) | Laminate Film | Silver Shield / 4H® gloves. These offer >480 min breakthrough time for chloro-organics. |
| Hand Protection (Secondary) | Nitrile (5-8 mil) | Wear over the laminate gloves to improve dexterity and grip. Discard outer gloves immediately upon splash. |
| Eye/Face | Chemical Goggles | Tightly fitting indirect-vent goggles. Face shield required if pouring volumes >100 mL. |
| Body | Tyvek® Lab Coat | Disposable, impervious lab coat with elastic cuffs. Do not use cotton coats which absorb and hold the chemical against the skin. |
Operational Handling Protocol
Phase 1: Engineering Controls & Setup
-
Containment: All operations must occur inside a certified Chemical Fume Hood (face velocity 80–100 fpm).
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up).
-
Deactivation Prep: Prepare a "Quench Station" inside the hood containing a wash bottle of 10% Sodium Thiosulfate (reacts with alkyl halides to form non-toxic Bunte salts).
Phase 2: Weighing & Transfer (The Critical Zone)
Goal: Prevent particulate dispersion and surface contamination.
-
Anti-Static Measures: Use an anti-static gun on the weighing boat and spatula to prevent powder "fly-away."
-
Double-Containment: Weigh the solid into a tared vial inside the hood. Cap the vial before moving it to the balance if the balance is outside the hood (not recommended). Ideally, bring a micro-balance into the hood.
-
Solvation: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) to reduce inhalation risk. Handle as a liquid solution hereafter.
Phase 3: Reaction & Cleanup
-
Addition: Add the reagent slowly to the reaction mixture. Exotherms are possible if reacting with amines.
-
Spill Response:
-
Minor (<5 mL/g): Cover with thiosulfate-soaked pads. Wait 15 mins. Wipe up.[2]
-
Major: Evacuate area. Contact HSE.
-
Workflow Visualization
Figure 1: Operational workflow for safe handling, emphasizing immediate solvation and specific waste quenching.
Waste Disposal & Deactivation
Never dispose of active alkylating agents down the drain.
-
Quenching (Recommended):
-
Treat waste streams and contaminated glassware with 10% aqueous Sodium Thiosulfate or 1M aqueous Sodium Hydroxide (check compatibility with other reagents).
-
Stir for at least 1 hour to ensure hydrolysis of the C-Cl bond.
-
-
Segregation:
-
Label container: "Hazardous Waste - Halogenated Organic - Toxic - Alkylating Agent."
-
Do not mix with strong acids (potential for HCN or HCl gas evolution depending on other components).
-
-
Disposal Path: Incineration at a permitted facility equipped with scrubbers for HCl and NOx.
References
-
National Institutes of Health (PubChem). (2025). 2-Chloroacetamide Safety Data & Toxicity Profile. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

